molecular formula C18H26 B085463 1,4-Dicyclohexylbenzene CAS No. 1087-02-1

1,4-Dicyclohexylbenzene

Cat. No.: B085463
CAS No.: 1087-02-1
M. Wt: 242.4 g/mol
InChI Key: QQFSIGWYINAJOB-UHFFFAOYSA-N
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Description

1,4-Dicyclohexylbenzene is a useful research compound. Its molecular formula is C18H26 and its molecular weight is 242.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dicyclohexylbenzene
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InChI

InChI=1S/C18H26/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h11-16H,1-10H2
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InChI Key

QQFSIGWYINAJOB-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3CCCCC3
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Molecular Formula

C18H26
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DSSTOX Substance ID

DTXSID40148713
Record name 1,4-Dicyclohexylbenzene
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Molecular Weight

242.4 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name 1,4-Dicyclohexylbenzene
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CAS No.

1087-02-1
Record name 1,4-Dicyclohexylbenzene
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Record name p-Dicyclohexylbenzene
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Record name P-DICYCLOHEXYLBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1,4-dicyclohexylbenzene, a significant intermediate in the development of pharmaceuticals and advanced materials. This document details established methodologies, including Friedel-Crafts alkylation and the catalytic hydrogenation of biphenyl, presenting key experimental protocols and quantitative data to facilitate reproducible and optimized synthesis.

Friedel-Crafts Alkylation of Benzene

The Friedel-Crafts alkylation offers a direct approach to forming the carbon-carbon bonds necessary for the synthesis of this compound. This electrophilic aromatic substitution typically employs an alkylating agent such as cyclohexene or cyclohexyl chloride in the presence of a Lewis acid or strong protic acid catalyst.

Synthesis via Alkylation with Cyclohexene

A common and cost-effective method involves the reaction of benzene with cyclohexene using a strong acid catalyst like sulfuric acid. While this method is often optimized for the production of cyclohexylbenzene, this compound is a significant byproduct that can be isolated.

Experimental Protocol:

A detailed procedure for the synthesis of cyclohexylbenzene, which yields this compound as a separable byproduct, is described in Organic Syntheses.[1]

  • Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, 468 g (530 cc, 6 moles) of benzene and 92 g (50 cc) of concentrated sulfuric acid are combined.

  • Addition of Cyclohexene: The mixture is cooled in an ice bath to between 5° and 10°C. Over a period of one and a half hours, 164 g (203 cc, 2 moles) of cyclohexene is added with continuous stirring while maintaining the temperature.

  • Reaction Completion and Work-up: Stirring is continued for an additional hour after the addition is complete. The hydrocarbon layer is then separated and washed sequentially with cold concentrated sulfuric acid, warm water (50°C), 3% sodium hydroxide solution, and finally pure water.

  • Drying and Distillation: The organic layer is dried over anhydrous calcium chloride. The crude product is then subjected to fractional distillation.

  • Isolation of this compound: The residue from the distillation, which is rich in dicyclohexylbenzenes, becomes semi-solid upon cooling due to the separation of the 1,4-isomer. This solid can be recovered by suction filtration, washed with methyl alcohol, and recrystallized from acetone.[1]

Quantitative Data:

ProductYieldMelting Point
Cyclohexylbenzene210–220 g (65–68%)-
This compound15–24 g100–101°C

Table 1: Yields and physical properties of products from the Friedel-Crafts alkylation of benzene with cyclohexene.[1]

Logical Workflow for Friedel-Crafts Alkylation and Isolation:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Benzene + H2SO4 B Add Cyclohexene (5-10°C) A->B C Stir for 1h B->C D Separate Organic Layer C->D E Wash with H2SO4, H2O, NaOH, H2O D->E F Dry over CaCl2 E->F G Fractional Distillation F->G H Collect Cyclohexylbenzene G->H I Isolate this compound from Residue G->I J Recrystallize from Acetone I->J

Figure 1: Workflow for the synthesis and isolation of this compound via Friedel-Crafts alkylation.
Shape-Selective Catalysis with Zeolites

To improve the selectivity towards the 1,4-isomer and employ more environmentally benign catalysts, zeolites have been investigated as shape-selective solid acid catalysts.[2][3] The pore structure of certain zeolites can favor the formation of the sterically less demanding para isomer over the ortho and meta isomers. While specific high-yield protocols for this compound using zeolites are proprietary and found in patent literature, the general principle involves passing a feed of benzene and cyclohexene over a heated zeolite bed.

Transalkylation

Dicyclohexylbenzene and other poly-alkylated byproducts can be converted to the more desirable cyclohexylbenzene, which can then be further reacted to produce this compound under specific conditions. This transalkylation process is typically carried out in a separate reactor over a suitable transalkylation catalyst, such as a molecular sieve of the MCM-22 family, zeolite beta, or zeolite Y.[4]

Typical Transalkylation Conditions:

ParameterValue
Temperature100 to 300°C
Pressure800 to 3500 kPa
Benzene/Dicyclohexylbenzene Weight Ratio1:1 to 5:1

Table 2: General reaction conditions for the transalkylation of dicyclohexylbenzene.[4]

Catalytic Hydrogenation of Biphenyl

The catalytic hydrogenation of biphenyl provides an alternative route to cyclohexylbenzene and dicyclohexylbenzenes. This method avoids the use of strong acids and can offer high selectivity under optimized conditions.

Selective Hydrogenation to Cyclohexylbenzene

The primary focus of many studies on biphenyl hydrogenation is the selective synthesis of cyclohexylbenzene. However, understanding the conditions for this selective reaction is crucial for subsequently driving the reaction to produce dicyclohexylbenzene. A variety of catalysts have been explored for this transformation.

Catalyst Systems and Performance:

CatalystSupportTemperature (°C)Pressure (MPa)Biphenyl Conversion (%)Cyclohexylbenzene Yield (%)
20% NiSiO2200399.699.3
PdHβ Zeolite2002.524.388.0 (selectivity)
Ru-based-901.099.9-

Table 3: Comparison of catalyst systems for the selective hydrogenation of biphenyl to cyclohexylbenzene.[4][5][6]

Experimental Protocol for Ni/SiO2 Catalyst Preparation and Hydrogenation:

  • Catalyst Preparation: A series of 20% Ni/SiO2 catalysts can be prepared by the over-volume impregnation method. A solution of nickel nitrate is added to silica supports with varying specific surface areas. The samples are dried, ground, calcined at 350°C for 3 hours, and then reduced at 550°C in a 10 vol% H2/N2 atmosphere for 3 hours.[4]

  • Hydrogenation Reaction: The selective hydrogenation of biphenyl is conducted in a high-pressure autoclave reactor. The catalyst is added to a solution of biphenyl in a suitable solvent like isopropanol. The reactor is pressurized with hydrogen and heated to the desired temperature. The reaction progress can be monitored by techniques such as gas chromatography.[4]

Reaction Pathway for Biphenyl Hydrogenation:

G A Biphenyl B Cyclohexylbenzene A->B + H2 (Catalyst) C Dicyclohexylbenzene B->C + H2 (Catalyst) D Bicyclohexyl B->D + H2 (Catalyst)

Figure 2: Simplified reaction pathway for the hydrogenation of biphenyl.
Driving the Reaction to this compound

To favor the formation of dicyclohexylbenzene, reaction conditions such as higher hydrogen pressure, longer reaction times, and higher catalyst loading can be employed. The selectivity towards the 1,4-isomer is influenced by the catalyst structure and reaction conditions, with bulkier catalysts or those with specific pore structures potentially favoring the para product.

Purification of this compound

Regardless of the synthetic route, the crude product will likely contain a mixture of ortho, meta, and para isomers of dicyclohexylbenzene, as well as unreacted starting materials and other byproducts. The significant difference in melting points between the isomers allows for an effective purification of the 1,4-isomer by crystallization.

Physical Properties of Dicyclohexylbenzene Isomers:

IsomerMelting Point (°C)
1,2-Dicyclohexylbenzene-
1,3-Dicyclohexylbenzene-
This compound100-101

Table 4: Melting point of this compound.[1]

Purification Protocol by Recrystallization:

  • Dissolution: The crude solid containing the mixture of dicyclohexylbenzene isomers is dissolved in a minimal amount of a suitable hot solvent, such as acetone or ethanol.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce the crystallization of the 1,4-isomer, which has the highest melting point and lowest solubility in the cold solvent.

  • Isolation: The crystals of pure this compound are collected by suction filtration.

  • Washing and Drying: The collected crystals are washed with a small amount of the cold solvent to remove any adhering mother liquor containing the other isomers and impurities. The purified product is then dried.

Workflow for Purification:

G A Crude Dicyclohexylbenzene (Isomer Mixture) B Dissolve in Hot Acetone A->B C Cool to Crystallize B->C D Filter to Isolate Crystals C->D E Wash with Cold Acetone D->E F Dry Purified this compound E->F

Figure 3: General workflow for the purification of this compound by recrystallization.

This technical guide provides a foundational understanding of the key synthetic methodologies for this compound. For specific applications, further optimization of the presented protocols may be necessary to achieve desired yields and purity levels. Researchers are encouraged to consult the cited literature for more detailed information and safety precautions.

References

An In-depth Technical Guide to the Friedel-Crafts Alkylation Synthesis of 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation synthesis of 1,4-dicyclohexylbenzene, a molecule of interest in various fields, including materials science and as a potential intermediate in pharmaceutical synthesis. This document details the underlying reaction mechanisms, provides established experimental protocols, summarizes key quantitative data, and illustrates the synthetic pathway and workflow.

Introduction

The Friedel-Crafts alkylation is a fundamental and versatile method for the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring. This electrophilic aromatic substitution (EAS) reaction is pivotal in the synthesis of a wide array of alkylated aromatic compounds. The synthesis of this compound involves the dialkylation of benzene with a cyclohexyl electrophile, typically generated from cyclohexene or cyclohexanol in the presence of a strong acid catalyst. The para-disubstituted product is often favored due to steric considerations.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts alkylation of benzene with cyclohexene proceeds through a well-established electrophilic aromatic substitution mechanism. The reaction can be broken down into the following key steps:

  • Generation of the Electrophile: The Lewis or Brønsted acid catalyst protonates the cyclohexene, forming a secondary cyclohexyl carbocation. This carbocation acts as the electrophile.[1][2]

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the cyclohexyl carbocation. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation and Aromatization: A weak base, such as the conjugate base of the acid catalyst, removes a proton from the arenium ion. This step restores the aromaticity of the ring, yielding cyclohexylbenzene.[3]

  • Second Alkylation: The mono-alkylated product, cyclohexylbenzene, is more reactive than benzene itself due to the electron-donating nature of the alkyl group. It can, therefore, undergo a second Friedel-Crafts alkylation. The cyclohexyl group is an ortho-, para-director. Due to the steric bulk of the cyclohexyl group, the incoming electrophile preferentially attacks the para position, leading to the formation of this compound.[4]

Friedel_Crafts_Alkylation Benzene Benzene AreniumIon1 Arenium Ion (Sigma Complex) Benzene->AreniumIon1 Cyclohexene1 Cyclohexene CyclohexylCarbocation Cyclohexyl Carbocation (Electrophile) Cyclohexene1->CyclohexylCarbocation Protonation Catalyst Acid Catalyst (e.g., H₂SO₄, AlCl₃) Catalyst->Cyclohexene1 CyclohexylCarbocation->AreniumIon1 Electrophilic Attack AreniumIon2 Arenium Ion (Sigma Complex) CyclohexylCarbocation->AreniumIon2 Second Electrophilic Attack (para-directing) Cyclohexylbenzene Cyclohexylbenzene Cyclohexylbenzene->AreniumIon2 Dicyclohexylbenzene This compound AreniumIon1->Cyclohexylbenzene Deprotonation AreniumIon2->Dicyclohexylbenzene Deprotonation

Reaction mechanism for the synthesis of this compound.

Experimental Protocols

While various specific protocols exist, the following is a representative experimental procedure adapted from established methods for the synthesis of cyclohexylbenzenes.[5]

Materials:

  • Benzene (anhydrous)

  • Cyclohexene or Cyclohexanol

  • Concentrated Sulfuric Acid (or anhydrous Aluminum Chloride)

  • Ice

  • Sodium Hydroxide solution (3%)

  • Anhydrous Calcium Chloride

  • Acetone

  • Methyl Alcohol

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 6 moles of anhydrous benzene and 50 cc of concentrated sulfuric acid.

  • Cooling: Cool the mixture in an ice bath to maintain a temperature between 5°C and 10°C.

  • Addition of Alkylating Agent: With vigorous stirring, add 2 moles of cyclohexene dropwise from the dropping funnel over a period of one and a half hours, ensuring the temperature remains within the specified range.

  • Reaction Time: Continue stirring for an additional hour after the addition of cyclohexene is complete.

  • Workup:

    • Separate the hydrocarbon layer and cool it in an ice bath.

    • Wash the organic layer with four 50-cc portions of cold concentrated sulfuric acid.

    • Subsequently, wash the material twice with warm water (50°C), twice with 3% sodium hydroxide solution, and finally twice with pure water.

  • Drying: Dry the hydrocarbon mixture over anhydrous calcium chloride.

  • Purification:

    • Subject the dried mixture to fractional distillation. Collect the fraction of cyclohexylbenzene.

    • The distillation residue, which becomes semi-solid on cooling, contains this compound.

  • Isolation of this compound:

    • Filter the semi-solid residue with suction and wash with methyl alcohol.

    • Recrystallize the crude solid from acetone to obtain purified this compound.[5]

Experimental_Workflow Start Start Mixing Mix Benzene and Sulfuric Acid Start->Mixing Cooling Cool to 5-10°C Mixing->Cooling Addition Add Cyclohexene Dropwise Cooling->Addition Stirring Stir for 1 hour Addition->Stirring Separation Separate Hydrocarbon Layer Stirring->Separation Washing Wash with H₂SO₄, H₂O, and NaOH solution Separation->Washing Drying Dry with CaCl₂ Washing->Drying Distillation Fractional Distillation Drying->Distillation Residue Collect Distillation Residue Distillation->Residue Isolation Isolate this compound (Filtration and Recrystallization) Residue->Isolation End End Isolation->End

Experimental workflow for the synthesis and isolation of this compound.

Data Presentation

The yield and selectivity of the Friedel-Crafts alkylation for the synthesis of this compound are highly dependent on the reaction conditions. The following table summarizes representative quantitative data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental setups.

CatalystAlkylating AgentBenzene:Alkene Molar RatioTemperature (°C)Reaction Time (h)Cyclohexene Conversion (%)This compound Selectivity (%)Reference
H-USY (modified)CyclohexeneNot SpecifiedNot SpecifiedNot Specified95.3Part of 97.4% selectivity for cyclohexylbenzene and dicyclohexylbenzene[6]
Delaminated MWW ZeoliteCyclohexeneNot SpecifiedNot Specified100099.9Part of 95.4% selectivity for cyclohexylbenzene and dicyclohexylbenzene[6]
Pd/HβBenzene (hydroalkylation)Not Specified190338.4 (Benzene)16.5[7]
AlCl₃CyclohexeneVariedNot SpecifiedNot SpecifiedVariedYield depends on reactant ratio[4]
H₂SO₄CyclohexeneVariedNot SpecifiedNot SpecifiedVariedYield depends on reactant ratio[4]

Note: The selectivity for this compound is often reported as part of a mixture of di- and poly-alkylated products. The transalkylation of polycyclohexylbenzenes with benzene can be employed to increase the yield of the desired monocyclohexylbenzene product.[5]

Conclusion

The Friedel-Crafts alkylation of benzene with cyclohexene or cyclohexanol provides a viable route for the synthesis of this compound. Careful control over reaction parameters, particularly the molar ratio of reactants and the choice of catalyst, is crucial for maximizing the yield and selectivity of the desired para-isomer. While traditional Lewis and Brønsted acids are effective, recent research has focused on the use of solid acid catalysts like zeolites to improve reusability and reduce environmental impact. Further optimization of reaction conditions and catalyst development will continue to enhance the efficiency of this important synthetic transformation.

References

An In-depth Technical Guide on the Synthesis of 1,4-Dicyclohexylbenzene via Hydroalkylation of Benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dicyclohexylbenzene, a molecule of interest in various fields, including materials science and as a potential precursor in pharmaceutical synthesis. The primary focus is on the hydroalkylation of benzene, with additional details on alternative synthesis routes, catalyst selection, reaction mechanisms, and purification techniques.

Introduction

This compound (p-DCHB) is an aromatic hydrocarbon characterized by a central benzene ring substituted with two cyclohexyl groups at the para positions. Its rigid and symmetric structure imparts unique physical properties, making it a valuable building block in the synthesis of liquid crystals, high-performance polymers, and specialty chemicals. The production of p-DCHB with high selectivity is a key challenge, often leading to a mixture of ortho, meta, and para isomers, as well as mono-alkylated and poly-alkylated byproducts. This guide explores the chemical pathways to selectively synthesize the desired 1,4-isomer.

Synthetic Routes

The synthesis of this compound can be approached through several methods, primarily the direct hydroalkylation of benzene and the Friedel-Crafts alkylation of benzene with cyclohexene.

Hydroalkylation of Benzene

Hydroalkylation is a one-pot reaction that combines the hydrogenation of an aromatic ring with an alkylation reaction. In the context of producing dicyclohexylbenzene, benzene is partially hydrogenated to cyclohexene, which then acts as the alkylating agent for another benzene molecule. This process is typically carried out using a bifunctional catalyst that possesses both hydrogenation and acidic functionalities.

The overall reaction can be summarized as follows:

2 C₆H₆ + 3 H₂ → C₆H₄(C₆H₁₁)₂

While the primary product of benzene hydroalkylation is often cyclohexylbenzene (CHB), dicyclohexylbenzene (DCHB) is a common byproduct.[1] Optimizing reaction conditions and catalyst selection can favor the formation of DCHB.

Friedel-Crafts Alkylation of Benzene with Cyclohexene

A well-established method for synthesizing cyclohexylbenzenes is the Friedel-Crafts alkylation of benzene with cyclohexene in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.[2] This reaction proceeds through an electrophilic aromatic substitution mechanism. Although this method typically aims for monosubstitution to produce cyclohexylbenzene, dicyclohexylbenzene is a significant byproduct, and the 1,4-isomer can be isolated from the reaction mixture.[2]

Catalysts for this compound Synthesis

The choice of catalyst is crucial for controlling the selectivity of the hydroalkylation and alkylation reactions towards the desired this compound isomer.

Bifunctional Catalysts for Hydroalkylation

For the direct hydroalkylation of benzene to dicyclohexylbenzene, bifunctional catalysts are employed. These catalysts typically consist of a hydrogenation metal supported on an acidic material.

  • Hydrogenation Component: Noble metals like palladium (Pd), platinum (Pt), and ruthenium (Ru), as well as non-noble metals like nickel (Ni), are effective for the hydrogenation of benzene to cyclohexene.

  • Acidic Support: Solid acid materials such as zeolites (e.g., H-Beta, H-USY, ZSM-5), clays, and sulfated zirconia provide the acid sites necessary for the alkylation step.

The balance between the metal and acid sites is critical. A high density of acid sites can promote further alkylation to form dicyclohexylbenzene and higher poly-alkylated products.

Shape-Selective Zeolite Catalysts

To enhance the selectivity towards the para-isomer (1,4-DCHB), shape-selective zeolite catalysts are of particular interest. The pore structure of certain zeolites, such as ZSM-5, can sterically hinder the formation of the bulkier ortho and meta isomers, thereby favoring the production of the linear para isomer.[3][4] This "molecular sieving" effect is a key strategy for achieving high p-selectivity in aromatic alkylation reactions.

Solid Acid Catalysts for Friedel-Crafts Alkylation

Traditional Friedel-Crafts catalysts like AlCl₃ and H₂SO₄ are effective but pose environmental and handling challenges.[2] Modern approaches focus on solid acid catalysts, which are more environmentally benign and easier to handle. These include:

  • Zeolites: H-USY, H-BEA, and H-Mordenite have been shown to be active catalysts for the alkylation of benzene with cyclohexene.[5]

  • Activated Clays: Materials like Filtrol-24 are also effective solid acid catalysts for this reaction.[5]

Experimental Protocols

Friedel-Crafts Alkylation of Benzene with Cyclohexene to Yield this compound (Byproduct)

This protocol is adapted from a procedure in Organic Syntheses and focuses on the recovery of this compound as a byproduct of cyclohexylbenzene synthesis.[2]

Materials:

  • Benzene (468 g, 6 moles)

  • Concentrated Sulfuric Acid (92 g, 50 cc)

  • Cyclohexene (164 g, 2 moles)

  • Ice

  • Warm Water (50°C)

  • 3% Sodium Hydroxide Solution

  • Anhydrous Calcium Chloride

  • Methyl Alcohol

  • Acetone

Procedure:

  • Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 468 g of benzene and 92 g of concentrated sulfuric acid.

  • Addition of Cyclohexene: Cool the mixture in an ice bath. Add 164 g of cyclohexene dropwise with stirring over 1.5 hours, maintaining the temperature between 5°C and 10°C.

  • Reaction Completion: Continue stirring for an additional hour after the cyclohexene addition is complete.

  • Workup:

    • Separate the hydrocarbon layer and cool it in ice.

    • Wash the hydrocarbon layer with four 50-cc portions of cold concentrated sulfuric acid.

    • Wash twice with warm water (50°C), twice with 3% sodium hydroxide solution, and twice with pure water.

    • Dry the hydrocarbon mixture over anhydrous calcium chloride.

  • Distillation: Subject the dried mixture to fractional distillation. Collect the fraction boiling at 238–243°C, which is primarily cyclohexylbenzene.

  • Isolation of this compound: The distillation residue will become semi-solid upon cooling due to the separation of this compound.

    • Filter the residue with suction.

    • Wash the solid with methyl alcohol.

    • Recrystallize the crude solid from acetone (using 4 cc of acetone per gram of solid).

    • The yield of purified this compound (m.p. 100–101°C) is typically 15–24 g.[2]

Quantitative Data

The following table summarizes representative quantitative data for reactions producing dicyclohexylbenzene. It is important to note that the primary product in many of these studies is cyclohexylbenzene, with dicyclohexylbenzene being a byproduct.

CatalystReactionBenzene Conversion (%)Cyclohexylbenzene Selectivity (%)Dicyclohexylbenzene Selectivity (%)Reaction ConditionsReference
Pd/HβHydroalkylation24.388.0-2.5 MPa H₂, 200°C, 3 h[1]
Pd/HβHydroalkylation38.472.816.52.5 MPa H₂, 190°C, 3 h[1]
Ni-Cu/HβHydroalkylation57.7471.38-2 MPa H₂, 210°C, 1 h[6]
H₂SO₄Alkylation-65-68 (yield)15-24 g (yield from residue)5-10°C[2]
Delaminated MWW ZeoliteAlkylation99.9 (cyclohexene conversion)95.4 (CHB + DCHB)-Optimized conditions[7]
Modified H-USYAlkylation95.3 (cyclohexene conversion)97.4 (CHB)--[7]

Reaction Mechanisms and Workflows

Hydroalkylation of Benzene Pathway

Hydroalkylation_Pathway Benzene_H2 Benzene + H₂ Catalyst Bifunctional Catalyst (Metal + Acid Sites) Benzene_H2->Catalyst Hydrogenation Cyclohexene Cyclohexene (Intermediate) Catalyst->Cyclohexene Cyclohexane Cyclohexane (Byproduct) Catalyst->Cyclohexane Cyclohexene->Catalyst Further Hydrogenation Benzene_alkylation Benzene Cyclohexene->Benzene_alkylation Alkylation DCHB This compound (and other isomers) Cyclohexene->DCHB CHB Cyclohexylbenzene Benzene_alkylation->CHB CHB->Cyclohexene Further Alkylation

Caption: Reaction pathway for the hydroalkylation of benzene.

Friedel-Crafts Alkylation Workflow

Friedel_Crafts_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Benzene + Cyclohexene Catalyst H₂SO₄ or Solid Acid Reactants->Catalyst ReactionVessel Reaction at 5-10°C Catalyst->ReactionVessel Separation Separate Hydrocarbon Layer ReactionVessel->Separation Washing Wash with H₂SO₄, H₂O, NaOH Separation->Washing Drying Dry with CaCl₂ Washing->Drying Distillation Fractional Distillation Drying->Distillation CHB_product Cyclohexylbenzene (main product) Distillation->CHB_product Residue Distillation Residue Distillation->Residue Crystallization Crystallization from Acetone Residue->Crystallization DCHB_product This compound (purified) Crystallization->DCHB_product

Caption: Experimental workflow for Friedel-Crafts alkylation.

Separation and Purification of Isomers

The separation of dicyclohexylbenzene isomers (ortho, meta, and para) is challenging due to their similar boiling points. However, their different physical properties, particularly melting points, can be exploited for purification.

  • Crystallization: As demonstrated in the experimental protocol, this compound has a significantly higher melting point than the other isomers, allowing for its selective crystallization from the reaction mixture or distillation residue.[2]

  • Chromatography: Chromatographic techniques, such as column chromatography, can be employed to separate the isomers based on their differential adsorption on a stationary phase. While effective, this method is more suitable for smaller-scale purifications.

  • Fractional Distillation: While not highly efficient for separating the isomers from each other, fractional distillation is useful for removing the lower-boiling cyclohexylbenzene and the higher-boiling poly-alkylated byproducts.[2]

Conclusion

The synthesis of this compound can be effectively achieved through the Friedel-Crafts alkylation of benzene with cyclohexene, where it is obtained as a readily purifiable byproduct. The direct hydroalkylation of benzene also presents a potential route, although controlling the selectivity to favor the dialkylated para-isomer requires careful selection of bifunctional and shape-selective catalysts. For researchers and professionals in drug development and materials science, understanding the interplay of reaction conditions, catalyst properties, and purification techniques is paramount to obtaining high-purity this compound for further applications. Future research may focus on developing more selective catalysts for the direct hydroalkylation route to improve the overall process efficiency and yield of the desired para-isomer.

References

Spectroscopic Analysis of 1,4-Dicyclohexylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,4-dicyclohexylbenzene, a significant molecule in various chemical research and development areas. Understanding its structural and electronic properties through various spectroscopic techniques is crucial for its application and for quality control purposes. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, it provides detailed experimental protocols for each of these analytical methods and visual workflows to illustrate the analytical process and data correlation.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.13s4HAromatic (Ar-H)
2.46m2HMethine (Ar-CH)
1.78 - 1.91m8HMethylene (Cyclohexyl, axial)
1.24 - 1.46m12HMethylene (Cyclohexyl, equatorial)

Data sourced from publicly available spectral databases.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~145Aromatic (Quaternary, C-CH)
~126Aromatic (Methine, CH)
~44Methine (Cyclohexyl, CH)
~34Methylene (Cyclohexyl, CH₂)
~27Methylene (Cyclohexyl, CH₂)
~26Methylene (Cyclohexyl, CH₂)

Note: These are predicted chemical shifts based on typical values for para-disubstituted alkylbenzenes and cyclohexyl groups.[2][3][4][5]

Table 3: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrational Mode
3100 - 3000MediumAromatic C-H Stretch
3000 - 2850StrongAliphatic C-H Stretch
1600 - 1585Medium-WeakAromatic C=C Stretch
1500 - 1400MediumAromatic C=C Stretch
860 - 800StrongPara-disubstituted C-H Out-of-Plane Bend

Data is based on characteristic infrared absorption frequencies for aromatic and aliphatic hydrocarbons.[6][7]

Table 4: Mass Spectrometry Fragmentation Data for this compound
m/zRelative Intensity (%)Putative Fragment
242100.0[M]⁺ (Molecular Ion)
15962.4[M - C₆H₁₁]⁺
11762.1[C₉H₉]⁺
9143.8[C₇H₇]⁺ (Tropylium ion)
8338.6[C₆H₁₁]⁺ (Cyclohexyl cation)

Data extracted from the NIST Mass Spectrometry Data Center and other public databases.[1][8]

Table 5: UV-Vis Spectroscopic Data for this compound (Predicted)

Solvent: Isooctane or similar non-polar solvent

λmax (nm)Molar Absorptivity (ε)Transition
~265Lowπ → π* (Benzene B-band)
~210Moderateπ → π* (Benzene E-band)

Note: These are predicted absorption maxima based on data for other para-substituted alkylbenzenes. The B-band is often characterized by fine vibrational structure.[9][10]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the desired signal-to-noise ratio.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups and confirm the molecular structure through vibrational spectroscopy.

Methodology:

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue soaked in isopropanol and allowing it to dry completely.

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 for the background and the sample.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR press to ensure firm and even contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule for confirmation of its identity and purity assessment.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Parameters:

    • Gas Chromatograph: A standard GC system coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for this non-polar analyte.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: Standard scan rate.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the aromatic system of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., isooctane, cyclohexane, or ethanol).

    • Perform serial dilutions to obtain a concentration that gives a maximum absorbance in the range of 0.2-1.0 AU. A typical starting concentration would be around 0.1 g/L.[9]

  • Instrument Parameters:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-400 nm.

    • Scan Speed: Medium.

    • Slit Width: 1.0 nm.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as the reference.

    • Fill a second quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Perform a baseline correction with the solvent.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the different spectroscopic techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Solid Sample) NMR_Sample Dissolve in CDCl3 (5-10 mg in 0.6 mL) Sample->NMR_Sample GCMS_Sample Dilute in Dichloromethane (1 mg/mL) Sample->GCMS_Sample UVVis_Sample Dissolve in Isooctane (0.1 g/L) Sample->UVVis_Sample IR_Sample Use neat solid Sample->IR_Sample NMR NMR Spectroscopy (¹H & ¹³C) NMR_Sample->NMR GCMS GC-MS Analysis GCMS_Sample->GCMS UVVis UV-Vis Spectroscopy UVVis_Sample->UVVis IR ATR-FTIR Spectroscopy IR_Sample->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data GCMS_Data Molecular Ion, Fragmentation Pattern GCMS->GCMS_Data UVVis_Data λmax, Molar Absorptivity UVVis->UVVis_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data Final_Report Comprehensive Structural Characterization NMR_Data->Final_Report GCMS_Data->Final_Report UVVis_Data->Final_Report IR_Data->Final_Report

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_relationships cluster_techniques Spectroscopic Techniques cluster_information Structural Information Provided Molecule This compound NMR NMR (¹H, ¹³C) MS Mass Spectrometry IR IR Spectroscopy UV UV-Vis Spectroscopy NMR_Info Carbon-Hydrogen Framework - Chemical Environment - Connectivity (via coupling) NMR->NMR_Info MS_Info Molecular Formula & Weight - Fragmentation Pattern MS->MS_Info IR_Info Functional Groups - C-H (Aromatic/Aliphatic) - C=C (Aromatic) - Substitution Pattern IR->IR_Info UV_Info Electronic Structure - Conjugated π-System UV->UV_Info

Caption: Relationship between spectroscopic techniques and structural information.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 1,4-dicyclohexylbenzene. By examining the molecule's inherent symmetry, we can predict and assign the observed chemical shifts, multiplicities, and integrations. This document presents tabulated spectral data, detailed experimental protocols for sample preparation and data acquisition, and visual diagrams to clarify structural and spectral relationships, serving as a comprehensive resource for researchers.

Molecular Structure and Symmetry Analysis

This compound (C₁₈H₂₆) possesses a high degree of symmetry.[1] The molecule has a central benzene ring substituted at the para positions with two identical cyclohexyl groups. This symmetry dictates that many protons and carbons are chemically equivalent, which simplifies the resulting NMR spectra by reducing the number of unique signals.

Due to a plane of symmetry bisecting the benzene ring and the cyclohexyl groups, we can predict the number of chemically distinct environments:

  • Protons (¹H): There are five unique proton environments.

    • One type of aromatic proton.

    • One type of methine proton on the cyclohexyl ring (at the point of attachment to the benzene ring).

    • Three distinct types of methylene protons on the cyclohexyl ring (ortho, meta, and para relative to the benzene ring attachment point), accounting for axial and equatorial positions which may or may not be resolved.

  • Carbons (¹³C): There are five unique carbon environments.

    • Two types of aromatic carbons (the substituted carbon and the unsubstituted carbon).

    • One type of methine carbon on the cyclohexyl ring.

    • Two distinct types of methylene carbons on the cyclohexyl ring.

The following diagram illustrates the unique carbon and proton positions in the molecule.

Caption: Molecular structure of this compound highlighting unique carbon environments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a downfield signal for the aromatic protons and a series of upfield signals corresponding to the protons on the cyclohexyl rings. The spectrum was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[2]

Data Summary
LabelChemical Shift (δ) ppmMultiplicityIntegrationAssignment
A7.126Singlet4HAromatic (Ar-H)
B2.459Multiplet2HCyclohexyl Methine (-CH)
C1.91 - 1.780Multiplet8HCyclohexyl Methylene (-CH₂)
D1.46 - 1.310Multiplet8HCyclohexyl Methylene (-CH₂)
E1.242Multiplet4HCyclohexyl Methylene (-CH₂)
Table 1: ¹H NMR Data for this compound in CDCl₃.[2]
Signal Analysis
  • Aromatic Protons (A): The four protons on the central benzene ring are chemically equivalent due to the molecule's symmetry. They appear as a sharp singlet at 7.126 ppm, a typical region for aromatic protons.[2]

  • Methine Protons (B): The two methine protons (one on each cyclohexyl ring) are directly attached to the aromatic ring. This proximity to the deshielding benzene ring shifts their signal downfield to 2.459 ppm relative to other aliphatic protons.[2]

  • Methylene Protons (C, D, E): The remaining 20 protons are part of the methylene groups of the two cyclohexyl rings. They appear as a series of complex, overlapping multiplets between 1.242 and 1.91 ppm.[2] The complexity arises from the small differences in the chemical environments of the axial and equatorial protons and the spin-spin coupling between them.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides five distinct signals, consistent with the molecular symmetry. Aromatic carbons typically resonate in the 125-170 ppm range, while aliphatic carbons are found further upfield.[3]

Data Summary

While precise, publicly tabulated data is consolidated in spectral databases, the expected chemical shifts based on the structure are as follows. The data can be found in resources such as the SpectraBase database.[4]

LabelExpected Chemical Shift (δ) ppmAssignment
1~145Aromatic, Substituted (C-1, C-4)
2~126Aromatic, H-bearing (C-2, C-3, C-5, C-6)
3~44Cyclohexyl, Methine (C-1')
4~34Cyclohexyl, Methylene (C-2', C-6')
5~27Cyclohexyl, Methylene (C-3', C-5')
6~26Cyclohexyl, Methylene (C-4')
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Signal Analysis
  • Aromatic Carbons: Two signals are expected. The quaternary carbons directly attached to the cyclohexyl groups are shifted further downfield (~145 ppm) compared to the proton-bearing aromatic carbons (~126 ppm).

  • Aliphatic Carbons: Four signals are expected for the cyclohexyl rings. The methine carbon, being attached to the benzene ring, is the most downfield of the aliphatic signals (~44 ppm). The three distinct methylene carbons appear in the typical aliphatic region between 26-35 ppm.

Experimental Protocols

The following is a standard protocol for the acquisition of NMR spectra for compounds like this compound.

Sample Preparation
  • Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient. For ¹³C NMR, a higher concentration of 20-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry vial containing the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from distorting the magnetic field.

  • Internal Standard: Tetramethylsilane (TMS) can be added as an internal reference (0 ppm), although modern spectrometers can also use the residual solvent signal as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Data Acquisition Workflow

The following workflow outlines the logical steps performed by the NMR spectrometer to acquire the spectrum.

G A Insert Sample into Magnet B Lock on Deuterium Signal of Solvent A->B C Shim Magnetic Field for Homogeneity B->C D Tune and Match Probe to Nucleus (¹H or ¹³C) C->D E Set Acquisition Parameters (Pulse Sequence, Scans, etc.) D->E F Acquire Free Induction Decay (FID) E->F G Fourier Transform (FID -> Spectrum) F->G H Phase and Baseline Correction G->H I Calibrate and Integrate Spectrum H->I

Caption: Standard workflow for NMR data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are direct reflections of its symmetrical structure. The ¹H spectrum is defined by a distinct aromatic singlet and a series of aliphatic multiplets, while the ¹³C spectrum shows the expected six unique carbon signals. The data and protocols presented in this guide offer a comprehensive framework for the analysis of this molecule and serve as a practical reference for researchers in the field.

References

An In-depth Technical Guide to the Mass Spectrometry and GC-MS Analysis of 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) data for 1,4-dicyclohexylbenzene. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize these analytical techniques for identification, quantification, and structural elucidation of organic compounds.

Compound Information

This compound is an aromatic hydrocarbon with the chemical formula C18H26.[1] It consists of a central benzene ring substituted with two cyclohexyl groups at the para positions.

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 1087-02-1[1][2]
Molecular Formula C18H26[1][2]
Molecular Weight 242.4 g/mol [1]
Synonyms p-Dicyclohexylbenzene[1][2]

Mass Spectrometry Data (Electron Ionization)

Electron Ionization (EI) is a widely used technique in mass spectrometry where high-energy electrons bombard a sample molecule, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, aiding in its identification.

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions resulting from the cleavage of the cyclohexyl rings and the benzene core.

Data PointValueSource
Molecular Ion (M+) m/z 242[1]
Second Highest Peak m/z 117[1]
Total Number of Peaks 88[1]

The strong molecular ion peak is characteristic of aromatic compounds, which are relatively stable under EI conditions.[3] The fragmentation pattern is influenced by the stability of the resulting carbocations.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for the analysis of complex mixtures of volatile and semi-volatile organic compounds.

ParameterValueConditionsSource
Kovats Retention Index 2050Standard non-polar column[1]

The Kovats Retention Index is a dimensionless quantity that helps in the identification of compounds by comparing their retention times to those of known n-alkane standards.

Experimental Protocols

While a specific, standardized protocol for the analysis of this compound is not universally established, the following represents a typical methodology based on common practices for similar analytes.[4][5]

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Materials:

  • Sample: A solution of the sample in a suitable solvent (e.g., hexane or dichloromethane).

  • GC Column: A non-polar capillary column, such as an Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]

GC Method:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL in splitless mode.[4]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp 1: Increase to 180 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 300 °C at a rate of 20 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.[4]

MS Method:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[4]

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis: The acquired mass spectra are compared with reference spectra from a database, such as the NIST Mass Spectral Library, for compound identification. Quantification is typically performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards of known concentration.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Extraction/Dissolution Sample->Extraction Injection Injection into GC Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Spectral Library Search (NIST) DataAcquisition->LibrarySearch Quantification Quantification DataAcquisition->Quantification

Caption: A generalized workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway

Fragmentation_Pathway cluster_fragments Primary Fragments M This compound (C18H26) m/z = 242 F1 [M - C6H11]+ (Loss of cyclohexyl radical) m/z = 159 M->F1 - C6H11• F2 [C6H5-C6H10]+ (Loss of H, rearrangement) m/z = 159 M->F2 - H•, rearrangement F3 [C6H5-CH2]+ (Benzylic cleavage) m/z = 91 F1->F3 - C5H8 F4 [C9H11]+ (Rearrangement and cleavage) m/z = 117 F2->F4 - C3H4

Caption: A proposed electron ionization fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Infrared (IR) and Raman Spectroscopy of 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic properties of 1,4-dicyclohexylbenzene. It details experimental methodologies, presents a thorough analysis of the vibrational spectra, and offers insights into the molecular structure and vibrational modes of this compound. This document is intended to serve as a valuable resource for researchers and professionals utilizing vibrational spectroscopy for the characterization of aromatic and alicyclic compounds.

Introduction

This compound is a hydrocarbon consisting of a central benzene ring substituted at the para positions with two cyclohexyl groups. This molecular structure imparts a combination of aromatic and aliphatic characteristics, making its vibrational spectrum a rich source of structural information. Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful non-destructive analytical method for probing the molecular structure, conformation, and dynamics of chemical compounds.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its functional groups. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser source. The scattered light provides information about the vibrational modes of the molecule, complementing the data obtained from IR spectroscopy. Due to different selection rules, some vibrational modes may be active in IR, others in Raman, and some in both, providing a more complete picture of the molecular vibrations.

This guide will delve into the experimental protocols for acquiring IR and Raman spectra of this compound and present a detailed analysis of its characteristic vibrational bands.

Experimental Protocols

The following sections describe the standard experimental methodologies for obtaining high-quality IR and Raman spectra of this compound.

Infrared (IR) Spectroscopy

A common and effective method for obtaining the IR spectrum of solid this compound is the potassium bromide (KBr) wafer technique.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 66V or equivalent, equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Wafer Method):

  • Thoroughly dry spectroscopic grade KBr powder in an oven to remove any adsorbed water, which has strong IR absorption bands.

  • Grind a small amount of this compound (typically 1-2 mg) with approximately 200-300 mg of the dried KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or semi-transparent pellet. The vacuum helps to remove air and moisture, resulting in a higher quality pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: Typically 2 or 4 cm⁻¹

  • Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty spectrometer sample compartment or a pure KBr pellet should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Raman Spectroscopy

Fourier Transform (FT) Raman spectroscopy is a suitable technique for analyzing this compound, minimizing fluorescence issues that can occur with visible laser excitation.

Instrumentation:

  • An FT-Raman spectrometer, such as a Bruker MultiRAM stand-alone spectrometer, equipped with a near-infrared (NIR) laser source and a cooled germanium (Ge) or indium gallium arsenide (InGaAs) detector.[1]

Sample Preparation:

  • For a solid sample, a small amount of crystalline this compound can be placed directly into a sample vial or capillary tube.

  • The sample is then positioned in the spectrometer's sample compartment for analysis.

Data Acquisition:

  • Excitation Source: A Nd:YAG laser operating at 1064 nm is commonly used.[1]

  • Laser Power: The laser power at the sample should be optimized to obtain a good signal without causing thermal degradation of the sample.

  • Spectral Range: Typically 3500 - 100 cm⁻¹ (Stokes shift).

  • Resolution: 2 to 4 cm⁻¹.

  • Number of Scans: A larger number of scans (e.g., 128 or more) may be necessary to achieve a good signal-to-noise ratio in Raman spectroscopy.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from sample preparation to spectral interpretation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound IR_Prep Grind with KBr & Press into Pellet Sample->IR_Prep Raman_Prep Place in Sample Vial Sample->Raman_Prep FTIR FTIR Spectrometer IR_Prep->FTIR FTRaman FT-Raman Spectrometer Raman_Prep->FTRaman IR_Spectrum IR Spectrum FTIR->IR_Spectrum Raman_Spectrum Raman Spectrum FTRaman->Raman_Spectrum Peak_Picking Peak Picking & Tabulation IR_Spectrum->Peak_Picking Raman_Spectrum->Peak_Picking Assignment Vibrational Mode Assignment Peak_Picking->Assignment Interpretation Structural Interpretation Assignment->Interpretation

Caption: Workflow for IR and Raman spectroscopic analysis.

Results and Discussion: Vibrational Spectra of this compound

The IR and Raman spectra of this compound are characterized by vibrational modes arising from the para-substituted benzene ring and the two cyclohexyl groups. The following tables summarize the expected and observed vibrational frequencies and their assignments.

Infrared (IR) Spectrum Analysis

The IR spectrum of this compound is dominated by absorptions corresponding to C-H stretching and bending modes, as well as skeletal vibrations of the aromatic and aliphatic rings.

Table 1: Prominent Infrared Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3050 - 3000Weak-MediumAromatic C-H Stretching
~2920StrongCyclohexyl CH₂ Asymmetric Stretching
~2850StrongCyclohexyl CH₂ Symmetric Stretching
~1605MediumAromatic C=C Stretching
~1515StrongAromatic C=C Stretching
~1450StrongCyclohexyl CH₂ Scissoring
~830StrongAromatic C-H Out-of-Plane Bending (para-substitution)

Interpretation:

  • C-H Stretching Region (3100 - 2800 cm⁻¹): The weak to medium intensity bands observed just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic benzene ring. The strong, sharp peaks typically found around 2920 cm⁻¹ and 2850 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups in the cyclohexyl rings, respectively. These are often the most intense bands in the spectrum.

  • Aromatic C=C Stretching (1650 - 1450 cm⁻¹): The vibrations of the benzene ring give rise to several bands in this region. For para-substituted benzenes, characteristic bands are expected near 1605 cm⁻¹ and a stronger one around 1515 cm⁻¹.

  • CH₂ Bending (ca. 1450 cm⁻¹): A strong absorption band around 1450 cm⁻¹ is attributed to the scissoring (in-plane bending) vibration of the CH₂ groups of the cyclohexyl rings.

  • Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The strong band observed around 830 cm⁻¹ is a key diagnostic feature for 1,4-disubstitution (para-substitution) on a benzene ring. This absorption arises from the out-of-plane bending of the four adjacent C-H bonds on the aromatic ring.

Raman Spectrum Analysis

The Raman spectrum of this compound provides complementary information to the IR spectrum. Aromatic ring vibrations are often strong in the Raman spectrum.

Table 2: Prominent Raman Scattering Peaks of this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3055MediumAromatic C-H Stretching
~2930StrongCyclohexyl CH₂ Asymmetric Stretching
~2855StrongCyclohexyl CH₂ Symmetric Stretching
~1610StrongAromatic Ring Stretching
~1270MediumCyclohexyl Ring Breathing / C-C Stretching
~1030MediumAromatic C-H In-Plane Bending
~810MediumAromatic Ring Breathing (para-substitution)

Interpretation:

  • C-H Stretching Region (3100 - 2800 cm⁻¹): Similar to the IR spectrum, this region shows aromatic C-H stretching above 3000 cm⁻¹ and strong aliphatic C-H stretching from the cyclohexyl groups just below 3000 cm⁻¹.

  • Aromatic Ring Vibrations: The Raman spectrum typically exhibits a strong band around 1610 cm⁻¹, which is characteristic of the aromatic ring stretching mode. Another key feature for para-substituted benzenes is the ring breathing mode, which gives rise to a medium intensity peak around 810 cm⁻¹.

  • Cyclohexyl Ring Vibrations: The cyclohexyl rings have their own characteristic vibrations. A medium intensity peak around 1270 cm⁻¹ can be attributed to a combination of C-C stretching and ring breathing modes of the cyclohexyl moieties.

Conclusion

This technical guide has provided a detailed overview of the infrared and Raman spectroscopy of this compound. The experimental protocols for obtaining high-quality spectra have been outlined, and a comprehensive analysis of the key vibrational bands has been presented. The combination of IR and Raman spectroscopy offers a powerful approach for the structural characterization of this molecule, allowing for the unambiguous identification of its aromatic and aliphatic components. The data and interpretations presented herein serve as a valuable reference for scientists and researchers working with this and related compounds in various fields, including materials science and drug development.

References

General Experimental Workflow for Chemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the properties and characterization of the compound with CAS number 1087-02-1 cannot be provided at this time. A thorough search of available chemical and scientific databases has yielded no specific information for a compound assigned this unique identifier.

This lack of publicly available data prevents the creation of a comprehensive technical guide as requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational information on the chemical's identity, structure, and biological activity.

It is recommended that the CAS number be verified for accuracy. If the number is correct, the compound may be proprietary, very new, or not widely studied, and therefore, information is not accessible in the public domain.

For researchers, scientists, and drug development professionals seeking information on a specific chemical compound, the following general workflow for characterization is typically employed. This can serve as a template for the type of information that would be included in a technical guide should data for CAS number 1087-02-1 become available.

Below is a generalized workflow that outlines the typical steps for the characterization of a novel chemical entity.

G cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Physicochemical Properties cluster_biological Biological Activity Screening synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, etc.) purification->nmr mp Melting Point purification->mp in_vitro In vitro Assays (e.g., enzyme inhibition, receptor binding) purification->in_vitro ms Mass Spectrometry (MS) nmr->ms ir Infrared (IR) Spectroscopy ms->ir xray X-ray Crystallography (for solids) ir->xray bp Boiling Point mp->bp solubility Solubility bp->solubility logp LogP solubility->logp cell_based Cell-based Assays (e.g., cytotoxicity, pathway activation) in_vitro->cell_based in_vivo In vivo Models (if applicable) cell_based->in_vivo

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

This guide would typically be populated with specific data and protocols relevant to the compound of interest. We regret that we cannot provide this for CAS number 1087-02-1 at this time.

An In-depth Technical Guide to 1,4-Dicyclohexylbenzene: Molecular Structure, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dicyclohexylbenzene is an aromatic hydrocarbon characterized by a central benzene ring substituted with two cyclohexyl groups at the para position. Its unique structural features impart properties that make it a valuable intermediate in various fields of chemical synthesis, including the development of liquid crystals and fine chemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis, tailored for a scientific audience.

Molecular Structure and Formula

The molecular structure of this compound consists of a planar benzene ring flanked by two non-planar, chair-conformation cyclohexyl rings. This combination of a rigid aromatic core and flexible aliphatic rings is crucial to its physical properties and applications.

  • Chemical Formula : C₁₈H₂₆[1][2][3][4][5]

  • IUPAC Name : this compound[3][6]

  • CAS Number : 1087-02-1[1][2][3][4]

  • SMILES : C1CCC(CC1)C2=CC=C(C=C2)C3CCCCC3[3]

  • InChI Key : QQFSIGWYINAJOB-UHFFFAOYSA-N[1][6]

Physicochemical Properties

The properties of this compound are summarized in the table below. It is a white crystalline solid at room temperature, insoluble in water but soluble in many organic solvents.[1][4]

PropertyValueSource
Molecular Weight 242.40 g/mol [1][2][3][5]
Appearance White to slightly beige crystalline powder[1][4]
Melting Point 102-105 °C[1][2][6][7]
Boiling Point 365.8 °C at 760 mmHg; 195 °C at 13 mmHg[1][2][6]
Density 0.962 g/cm³[1]
Solubility Insoluble in water; Soluble in organic solvents[1][4]

Synthesis of this compound via Friedel-Crafts Alkylation

This compound is commonly synthesized via a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves the reaction of benzene with cyclohexene or cyclohexanol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a strong protic acid like sulfuric acid (H₂SO₄). The reaction proceeds through the formation of a cyclohexyl carbocation, which then attacks the benzene ring. Due to the activating nature of the first cyclohexyl group, a second alkylation occurs, primarily at the para position due to steric hindrance.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with Cyclohexene

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Benzene (anhydrous)

  • Cyclohexene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Methanol or Acetone for recrystallization

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup : In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

  • Reactant Charging : Charge the flask with anhydrous benzene and anhydrous aluminum chloride. Cool the mixture in an ice bath.

  • Addition of Alkylating Agent : Slowly add cyclohexene to the stirred mixture from the dropping funnel. The reaction is exothermic and the temperature should be maintained between 5-10 °C.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified time (e.g., 2-3 hours) to ensure complete reaction.

  • Work-up : Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction : Transfer the mixture to a separatory funnel. The organic layer containing the product is separated. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and again with water.

  • Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Filter to remove the drying agent and remove the benzene solvent by rotary evaporation.

  • Purification : The crude product, which is a mixture of cyclohexylbenzene, and ortho, meta, and para isomers of dicyclohexylbenzene, is obtained. The solid this compound can be isolated and purified by recrystallization from a suitable solvent like methanol or acetone.[3] The purified product appears as white crystals.[3]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Benzene + Cyclohexene + AlCl3 Catalyst reaction_mixture Stirring and Reflux reactants->reaction_mixture Exothermic Reaction quench Quench with Ice and HCl reaction_mixture->quench extraction Separatory Funnel Extraction quench->extraction washing Wash with H2O and NaHCO3 extraction->washing drying Dry with MgSO4 washing->drying evaporation Solvent Evaporation drying->evaporation crystallization Recrystallization from Methanol/Acetone evaporation->crystallization product Pure this compound (White Crystals) crystallization->product caption Synthesis and Purification Workflow for this compound

References

An In-Depth Technical Guide to 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-dicyclohexylbenzene, identified by its IUPAC name 1,4-dicyclohexylbenzene. It details the compound's nomenclature, physicochemical properties, and established synthesis methodologies. While recognizing its applications as a chemical intermediate, this guide also addresses the current landscape of its utility within drug development and biological research, which appears to be an area with limited exploration. This document aims to serve as a foundational resource for professionals in the chemical and pharmaceutical sciences, consolidating key technical data and outlining experimental procedures.

Nomenclature and Identification

The compound commonly referred to as p-dicyclohexylbenzene is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This name accurately describes its structure: a central benzene ring substituted with two cyclohexyl groups at the para (1 and 4) positions.

Synonyms and Identifiers:

  • p-Dicyclohexylbenzene[1][2]

  • Benzene, 1,4-dicyclohexyl-[3]

  • Benzene, p-dicyclohexyl-[3]

  • NSC-6353[1]

  • CAS Registry Number: 1087-02-1[1][3]

  • EINECS Number: 214-121-3[4]

  • PubChem CID: 70664[1]

  • InChI: 1S/C18H26/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h11-16H,1-10H2[1][5]

  • InChIKey: QQFSIGWYINAJOB-UHFFFAOYSA-N[1][5]

  • Canonical SMILES: C1CCC(CC1)C2=CC=C(C=C2)C3CCCCC3[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₁₈H₂₆[1][3]
Molecular Weight 242.41 g/mol
Appearance White to off-white powder or crystals[2]
Melting Point 103-105 °C[6]
Boiling Point 195 °C at 13 mmHg[6]
Density 0.9087 g/cm³ (estimate)[7]
Refractive Index 1.5500 (estimate)[7]
Solubility Insoluble in water. Soluble in organic solvents.[4]
Flash Point 170.6 °C[7]

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification and characterization of this compound.

Spectroscopy TypeKey Data and ObservationsReference(s)
¹H NMR Spectral data is available for this compound.[5]
¹³C NMR Spectral data is available for this compound.[1]
Infrared (IR) IR spectra have been recorded, typically showing characteristic peaks for aromatic C-H and aliphatic C-H stretching.[1][8]
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the Friedel-Crafts alkylation of benzene. This reaction can utilize either cyclohexene or a cyclohexyl halide as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. It is important to note that this compound is often formed as a byproduct in the synthesis of cyclohexylbenzene, from which it can be separated and purified.[9]

Experimental Protocol: Synthesis of Cyclohexylbenzene with this compound as a Byproduct

This protocol is adapted from a procedure for the synthesis of cyclohexylbenzene, where this compound is a significant byproduct that can be isolated.[9]

Materials:

  • Benzene

  • Cyclohexene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Sulfuric Acid

  • 3% Sodium Hydroxide Solution

  • Anhydrous Calcium Chloride

  • Methyl Alcohol

  • Acetone

Procedure:

  • Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser is charged with benzene and anhydrous aluminum chloride.

  • Addition of Alkylating Agent: Cyclohexene is added dropwise to the stirred mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Quenching: After the addition is complete, stirring is continued for an additional hour. The reaction mixture is then quenched by carefully pouring it over ice.

  • Work-up: The organic layer is separated and washed sequentially with cold concentrated sulfuric acid, warm water, 3% sodium hydroxide solution, and finally with pure water.[9]

  • Drying and Distillation: The organic layer is dried over anhydrous calcium chloride and then subjected to fractional distillation. Cyclohexylbenzene is collected at its boiling point (238–243 °C).[9]

  • Isolation of this compound: The distillation residue, which contains this compound, will become semi-solid upon cooling.[9]

  • Purification: The solid this compound can be recovered by vacuum filtration, followed by washing with methyl alcohol. Further purification can be achieved by crystallization from acetone. The purified product has a melting point of 100–101 °C.[9]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound via Friedel-Crafts Alkylation Reactants Reactants: Benzene Cyclohexene Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Quenching Quenching (Ice-water) Reaction->Quenching Workup Aqueous Work-up (Separation and Washing) Quenching->Workup Drying Drying (Anhydrous CaCl₂) Workup->Drying Distillation Fractional Distillation Drying->Distillation Product1 Cyclohexylbenzene (Main Product) Distillation->Product1 Residue Distillation Residue Distillation->Residue Isolation Isolation (Filtration) Residue->Isolation Purification Purification (Crystallization from Acetone) Isolation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Biological Activity

A thorough review of the scientific literature indicates that this compound is primarily utilized as a chemical intermediate in organic synthesis.[4] It has also found applications in the fragrance and flavor industry.[4]

Despite the relevance of the cyclohexyl and phenyl moieties in medicinal chemistry, there is a notable absence of published research detailing the direct application of this compound as a key building block in drug development or as a pharmacologically active agent itself. Searches for its involvement in specific biological signaling pathways or for studies on its cytotoxic or antimicrobial properties have not yielded significant results.

While derivatives of other cyclohexyl-containing compounds have shown pharmacological activities such as analgesic and anti-inflammatory effects, these findings are not directly transferable to this compound.[10] The current body of scientific knowledge suggests that the potential of this compound in drug discovery and development remains largely unexplored.

Safety and Handling

Based on available safety data, this compound is a white crystalline solid that may cause irritation.[4] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a well-characterized aromatic hydrocarbon with established synthesis routes and a range of applications as a chemical intermediate. This guide has provided a consolidated source of its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis as a byproduct. While its structural motifs are common in pharmacologically active molecules, its direct role in drug development is not currently documented in the scientific literature, presenting a potential area for future research. This document serves as a valuable technical resource for chemists and pharmaceutical scientists, providing the necessary foundational knowledge for the potential exploration of this compound in novel applications.

References

An In-depth Technical Guide to the Thermal Expansion Coefficient of 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal expansion properties of 1,4-Dicyclohexylbenzene (DCB), a molecule of interest in materials science and potentially as a structural motif in drug development. Due to the absence of a directly measured thermal expansion coefficient in publicly available literature, this guide presents an estimated value based on the analysis of similar organic crystalline solids. Furthermore, it details the primary experimental protocols—Push-Rod Dilatometry and X-Ray Diffractometry—that are standard for the precise determination of this critical thermophysical property. This document is intended to serve as a foundational resource for researchers working with DCB and similar compounds, enabling a deeper understanding of its behavior under varying thermal conditions and providing the necessary methodological framework for its empirical characterization.

Introduction

This compound is a solid aromatic hydrocarbon characterized by a central benzene ring substituted with two cyclohexyl groups at the para positions. Its rigid, well-defined molecular structure lends itself to applications in liquid crystals, high-performance polymers, and as a stable scaffold in medicinal chemistry. The coefficient of thermal expansion (CTE) is a fundamental material property that describes how the size of a material changes with a change in temperature. Knowledge of the CTE is crucial for predicting the dimensional stability of materials, understanding phase transitions, and ensuring the integrity of multicomponent systems, which is of particular relevance in the formulation of drug products and the fabrication of advanced materials.

Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C18H26-
Molar Mass 242.42 g/mol -
Melting Point 103-105 °C-
Boiling Point 358 °C at 760 mmHg-
Density ~1.03 g/cm³-
Volumetric Thermal Expansion Coefficient (αV) ~165 x 10-6 K-1 (Estimated) Based on average values for organic molecular crystals[1]
Linear Thermal Expansion Coefficient (αL) ~55 x 10-6 K-1 (Estimated, assuming isotropy) Calculated as αV / 3

Table 1: Physical and Chemical Properties of this compound. The thermal expansion coefficient is an estimated value.

Experimental Protocols for Determining the Thermal Expansion Coefficient

The precise measurement of the thermal expansion coefficient of a solid material like this compound can be accomplished through several well-established techniques. The two most common and accurate methods are Push-Rod Dilatometry and X-Ray Diffractometry (XRD).

Push-Rod Dilatometry

Push-rod dilatometry is a robust and widely used technique for measuring the linear thermal expansion of solid materials.[2] The method involves placing a sample of known dimensions in a furnace and monitoring its change in length as a function of temperature using a push-rod connected to a highly sensitive displacement transducer.

  • Sample Preparation: A solid, cylindrical or rectangular sample of this compound is prepared with flat and parallel end faces. The typical length of the sample is between 10 and 25 mm. If the material is in powder form, it can be compacted into a solid pellet.

  • Instrument Setup: The sample is placed in the dilatometer's sample holder (often made of fused silica or alumina). The push-rod is brought into contact with the sample with a minimal, constant force.

  • Temperature Program: The furnace is programmed to heat the sample at a controlled rate (e.g., 3-5 °C/min) over the desired temperature range. An inert atmosphere (e.g., nitrogen or argon) is often used to prevent oxidation.

  • Data Acquisition: The displacement of the push-rod, corresponding to the change in the sample's length (ΔL), and the sample temperature are recorded continuously.

  • Calculation: The linear coefficient of thermal expansion (αL) is calculated using the following formula:

    αL = (ΔL / L0) / ΔT

    where:

    • ΔL is the change in length

    • L0 is the initial length of the sample

    • ΔT is the change in temperature

    The volumetric thermal expansion coefficient (αV) can be estimated from the linear coefficient for isotropic materials using the approximation: αV ≈ 3αL.

experimental_workflow_dilatometry cluster_prep Sample Preparation cluster_measurement Dilatometry Measurement cluster_analysis Data Analysis prep1 Obtain solid or powder This compound prep2 Prepare cylindrical/rectangular sample (10-25 mm length) prep1->prep2 meas1 Place sample in dilatometer prep2->meas1 meas2 Apply minimal force with push-rod meas1->meas2 meas3 Heat at controlled rate in inert atmosphere meas2->meas3 meas4 Record ΔL and ΔT meas3->meas4 analysis1 Calculate αL = (ΔL/L₀)/ΔT meas4->analysis1 analysis2 Estimate αV ≈ 3αL analysis1->analysis2

Figure 1: Experimental workflow for determining the thermal expansion coefficient of this compound using push-rod dilatometry.

X-Ray Diffractometry (XRD)

Variable-temperature X-ray diffraction is a powerful, non-contact method for determining the thermal expansion of crystalline materials.[3] By measuring the change in the crystal lattice parameters as a function of temperature, the anisotropic thermal expansion can be determined.

  • Sample Preparation: A fine powder of crystalline this compound is prepared and mounted on a sample holder suitable for a variable-temperature XRD system.

  • Instrument Setup: The sample is placed in a high- or low-temperature chamber within the diffractometer. The chamber allows for precise temperature control and can be operated under vacuum or an inert atmosphere.

  • Data Collection: A series of X-ray diffraction patterns are collected at different, well-defined temperatures over the desired range. The sample is allowed to thermally equilibrate at each temperature before data collection.

  • Data Analysis:

    • The diffraction patterns at each temperature are analyzed to determine the unit cell parameters (a, b, c, α, β, γ) of the crystal lattice. This is typically done using Rietveld refinement or other peak-fitting methods.

    • The unit cell volume (V) is calculated from the lattice parameters at each temperature.

    • The thermal expansion coefficients along the principal crystallographic axes (αa, αb, αc) are determined from the change in the lattice parameters with temperature.

    • The volumetric thermal expansion coefficient (αV) is calculated from the change in the unit cell volume with temperature:

      αV = (1/V) * (dV/dT)

experimental_workflow_xrd cluster_prep_xrd Sample Preparation cluster_measurement_xrd XRD Measurement cluster_analysis_xrd Data Analysis prep1_xrd Prepare fine powder of crystalline 1,4-DCB prep2_xrd Mount on sample holder prep1_xrd->prep2_xrd meas1_xrd Place sample in variable- temperature chamber prep2_xrd->meas1_xrd meas2_xrd Collect diffraction patterns at various temperatures meas1_xrd->meas2_xrd analysis1_xrd Determine unit cell parameters at each temperature meas2_xrd->analysis1_xrd analysis2_xrd Calculate unit cell volume (V) analysis1_xrd->analysis2_xrd analysis3_xrd Calculate αV = (1/V) * (dV/dT) analysis2_xrd->analysis3_xrd

Figure 2: Experimental workflow for determining the thermal expansion coefficient of this compound using X-ray diffraction.

Conclusion

While a definitive experimental value for the thermal expansion coefficient of this compound is not currently available in the public domain, this technical guide provides a reliable estimate based on data from analogous organic crystalline compounds. For applications requiring high precision, this guide outlines the detailed experimental protocols for both Push-Rod Dilatometry and X-Ray Diffractometry, the two principal methods for determining this property. The provided workflows and methodological details will enable researchers, scientists, and drug development professionals to either conduct their own measurements or to have a thorough understanding of the techniques involved when commissioning such analyses. A precise understanding of the thermal expansion behavior of this compound is essential for its effective utilization in advanced materials and pharmaceutical formulations.

References

An In-depth Technical Guide to the Solubility of 1,4-Dicyclohexylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-dicyclohexylbenzene in organic solvents. While specific quantitative solubility data is not extensively available in published literature, this document outlines the expected solubility behavior, details established experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound is a solid aromatic hydrocarbon with a chemical formula of C₁₈H₂₆ and a molecular weight of approximately 242.4 g/mol . It is characterized by a central benzene ring substituted with two cyclohexyl groups at the para positions. Its nonpolar nature, owing to the hydrocarbon structure, is the primary determinant of its solubility characteristics. It is known to be a white crystalline solid at room temperature and is generally described as being soluble in organic solvents but insoluble in water.[1]

Qualitative Solubility Summary

Based on the principle of "like dissolves like," this compound, a nonpolar compound, is expected to exhibit good solubility in nonpolar and weakly polar organic solvents. Its solubility is anticipated to be lower in highly polar solvents.

Expected Solubility Profile:

  • High Solubility: Nonpolar solvents such as toluene, benzene, cyclohexane, and other aliphatic and aromatic hydrocarbons.

  • Moderate Solubility: Weakly polar solvents like diethyl ether and dichloromethane.

  • Low to Negligible Solubility: Highly polar solvents such as ethanol, methanol, and acetone.

  • Insoluble: Polar protic solvents like water.

Temperature is a critical factor influencing solubility. For most solid solutes, solubility in organic solvents increases with a rise in temperature. Therefore, the solubility of this compound is expected to be significantly higher at elevated temperatures in the aforementioned suitable solvents.

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative data for the solubility of this compound in a range of common organic solvents. The absence of such data in the public domain necessitates experimental determination for specific applications. The following sections detail the methodologies that can be employed for this purpose.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, established experimental methods can be employed. The choice of method may depend on the required accuracy, the nature of the solvent, and the available analytical instrumentation.

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed vessel (e.g., a screw-cap vial or a jacketed glass reactor).

    • The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and temperature. It is crucial to maintain a constant temperature throughout the equilibration process.

  • Phase Separation:

    • Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.

    • A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or temperature-equilibrated syringe fitted with a filter (e.g., a PTFE syringe filter with a pore size of 0.22 µm or 0.45 µm) to prevent any solid particles from being transferred.

  • Solute Quantification:

    • The collected aliquot of the saturated solution is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a glass vial).

    • The exact mass of the saturated solution is determined by weighing the container with the aliquot.

    • The solvent is then carefully evaporated from the solution. This can be achieved by gentle heating in a fume hood, under a stream of inert gas (e.g., nitrogen), or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • The container with the solid residue (this compound) is then dried to a constant weight in a vacuum oven.

    • The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as:

      • g/100 g of solvent: (mass of solute / mass of solvent) x 100

      • Mole fraction (χ): moles of solute / (moles of solute + moles of solvent)

      • g/L of solvent: (mass of solute / volume of solvent)

If this compound exhibits a characteristic absorbance in the ultraviolet-visible (UV-Vis) region, a spectroscopic method can be employed for rapid and accurate solubility determination. This method requires the initial development of a calibration curve.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.

    • The UV-Vis absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound.

    • A calibration curve is constructed by plotting absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution:

    • A saturated solution of this compound is prepared at a constant temperature as described in the gravimetric method (Section 4.1, step 1).

    • A clear aliquot of the saturated supernatant is carefully withdrawn after filtration (as in Section 4.1, step 2).

    • The saturated solution is then diluted quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • The absorbance of the diluted solution is measured at the λmax.

  • Calculation of Solubility:

    • The concentration of the diluted solution is determined from the calibration curve using its measured absorbance.

    • The concentration of the original saturated solution is then calculated by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of this compound in that solvent at the specific temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_quantification Quantification cluster_quantification_spec Spectroscopic Quantification cluster_calculation Calculation start Start: Define Solvent and Temperature prep_solute Prepare excess this compound start->prep_solute prep_solvent Prepare known amount of solvent start->prep_solvent mix Mix solute and solvent in a sealed vessel prep_solute->mix prep_solvent->mix equilibrate Equilibrate at constant temperature with agitation mix->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Withdraw and filter a clear aliquot of the supernatant settle->filter weigh_solution Weigh the aliquot of saturated solution filter->weigh_solution Gravimetric Path dilute Dilute the aliquot quantitatively filter->dilute Spectroscopic Path evaporate Evaporate the solvent weigh_solution->evaporate dry Dry the solid residue to a constant weight evaporate->dry weigh_solute Weigh the dried solute dry->weigh_solute calc_solubility Calculate solubility (e.g., g/100g solvent, mole fraction) weigh_solute->calc_solubility measure_abs Measure absorbance at λmax dilute->measure_abs use_calib Determine concentration from calibration curve measure_abs->use_calib use_calib->calc_solubility end End: Report Solubility Data calc_solubility->end

Caption: General workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not readily found in the public domain, its solubility profile can be predicted based on its nonpolar chemical structure. For applications requiring precise solubility values, experimental determination is necessary. The gravimetric and spectroscopic methods detailed in this guide provide robust and reliable means for researchers, scientists, and drug development professionals to generate the required data for their specific solvent systems and temperature conditions. The provided workflow diagram offers a clear and logical path for conducting these essential solubility studies.

References

An In-depth Technical Guide to the Fundamental Chemistry of Dicyclohexylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemistry of the three structural isomers of dicyclohexylbenzene: 1,2-(ortho), 1,3-(meta), and 1,4-(para). Dicyclohexylbenzenes are aromatic hydrocarbons that serve as important intermediates and building blocks in various fields, including materials science and potentially as scaffolds in medicinal chemistry. Understanding their synthesis, properties, and reactivity is crucial for their effective application.

Synthesis of Dicyclohexylbenzene Isomers

The primary method for synthesizing dicyclohexylbenzenes is the Friedel-Crafts alkylation of benzene with a cyclohexylating agent, such as cyclohexene or a cyclohexyl halide (e.g., cyclohexyl bromide or cyclohexyl chloride), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong protic acid like sulfuric acid (H₂SO₄).[1][2] This electrophilic aromatic substitution reaction typically yields a mixture of the ortho, meta, and para isomers.

The reaction proceeds through the formation of a cyclohexyl carbocation or a related electrophilic species, which then attacks the benzene ring.[2] The initial monosubstitution product, cyclohexylbenzene, is more reactive than benzene itself due to the electron-donating nature of the cyclohexyl group. This increased reactivity can lead to polyalkylation, making the formation of dicyclohexylbenzenes favorable.

The isomer distribution (ortho, meta, para) is governed by the directing effects of the cyclohexyl group and the reaction conditions. The cyclohexyl group is an ortho-, para-director, meaning it preferentially directs the second substitution to the positions ortho and para to it.[3][4] Steric hindrance from the bulky cyclohexyl group can influence the ortho/para ratio, often favoring the para isomer.

Experimental Protocol: Friedel-Crafts Dicyclohexylation of Benzene

This protocol provides a general framework for the synthesis of dicyclohexylbenzene isomers. The specific conditions, such as temperature and reaction time, may require optimization to achieve the desired isomer ratio and yield.

Materials:

  • Benzene (in excess, acts as both reactant and solvent)

  • Cyclohexene or Cyclohexyl Bromide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Distillation apparatus or column chromatography setup for isomer separation

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath on a magnetic stirrer.

  • Reactant Charging: Add anhydrous aluminum chloride to the flask, followed by an excess of dry benzene.

  • Addition of Alkylating Agent: While stirring the mixture vigorously, slowly add the cyclohexylating agent (cyclohexene or cyclohexyl bromide) from the dropping funnel. Maintain a low temperature (0-5 °C) throughout the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period (e.g., 1-2 hours). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice to decompose the aluminum chloride catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (containing benzene and the dicyclohexylbenzene isomers). Wash the organic layer sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution to remove any remaining catalyst and acidic byproducts.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the excess benzene using a rotary evaporator.

  • Purification and Isomer Separation: The resulting crude product is a mixture of ortho, meta, and para isomers. Separation can be achieved by fractional distillation under reduced pressure or by column chromatography.

Logical Relationship: Synthesis and Isomer Formation

G Benzene Benzene FriedelCrafts Friedel-Crafts Alkylation Benzene->FriedelCrafts CyclohexylatingAgent Cyclohexylating Agent (e.g., Cyclohexene) CyclohexylatingAgent->FriedelCrafts LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->FriedelCrafts Cyclohexylbenzene Cyclohexylbenzene (Monosubstitution) FriedelCrafts->Cyclohexylbenzene DCHB_mixture Mixture of Dicyclohexylbenzene Isomers Cyclohexylbenzene->DCHB_mixture Further Alkylation Separation Separation (Distillation/Chromatography) DCHB_mixture->Separation Ortho 1,2-Dicyclohexylbenzene (ortho) Meta 1,3-Dicyclohexylbenzene (meta) Para 1,4-Dicyclohexylbenzene (para) Separation->Ortho Separation->Meta Separation->Para

Caption: Synthesis of dicyclohexylbenzene isomers via Friedel-Crafts alkylation.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of the dicyclohexylbenzene isomers are distinct, which allows for their identification and separation. The para isomer, due to its higher symmetry, generally has a higher melting point and is less soluble than the ortho and meta isomers.

Table 1: Physicochemical Properties of Dicyclohexylbenzene Isomers

Property1,2-Dicyclohexylbenzene (ortho)1,3-Dicyclohexylbenzene (meta)[5]This compound (para)[6][7]
Molecular Formula C₁₈H₂₆C₁₈H₂₆C₁₈H₂₆
Molecular Weight 242.42 g/mol 242.42 g/mol 242.42 g/mol
CAS Number 4575-44-44016-06-21087-02-1
Appearance --White crystalline solid
Melting Point --102-105 °C
Boiling Point --365.8 °C at 760 mmHg
Density --0.962 g/cm³

Table 2: Spectroscopic Data of Dicyclohexylbenzene Isomers

Spectroscopic Data1,2-Dicyclohexylbenzene (ortho)1,3-Dicyclohexylbenzene (meta)This compound (para)[8]
¹H NMR --Aromatic protons and cyclohexyl protons
¹³C NMR --Distinct signals for aromatic and cyclohexyl carbons
IR Spectroscopy --Characteristic C-H and C=C stretching and bending vibrations
Mass Spectrometry --Molecular ion peak (m/z) at 242

Note: Detailed spectral data for the 1,2- and 1,3-isomers were not available in the searched literature. The data for the 1,4-isomer is well-documented.

Chemical Reactivity

The chemical reactivity of dicyclohexylbenzene isomers is primarily centered on the aromatic ring and is influenced by the presence of the two bulky, electron-donating cyclohexyl groups.

Electrophilic Aromatic Substitution

The benzene ring in dicyclohexylbenzenes can undergo further electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The two cyclohexyl groups are activating and ortho-, para-directing.[3][4] However, the bulky nature of the cyclohexyl groups can sterically hinder the positions ortho to them, often leading to substitution at the available para- or less hindered ortho-positions.

The reactivity towards electrophilic attack is expected to be higher than that of benzene due to the electron-donating nature of the alkyl groups. The relative reactivity of the isomers will depend on the number of activated and sterically accessible positions on the aromatic ring.

Reaction Mechanism: Electrophilic Nitration of this compound

G Para_DCHB This compound ElectrophilicAttack Electrophilic Attack by NO₂⁺ Para_DCHB->ElectrophilicAttack NitratingMixture HNO₃ / H₂SO₄ ElectrophileGen Generation of Nitronium Ion (NO₂⁺) NitratingMixture->ElectrophileGen ElectrophileGen->ElectrophilicAttack SigmaComplex Arenium Ion Intermediate (Sigma Complex) ElectrophilicAttack->SigmaComplex Deprotonation Deprotonation SigmaComplex->Deprotonation Product 1,4-Dicyclohexyl-2-nitrobenzene Deprotonation->Product

Caption: Mechanism of electrophilic nitration of this compound.

Applications in Research and Drug Development

While dicyclohexylbenzene itself is not a common drug, its rigid, lipophilic structure makes it an interesting scaffold for the design of new chemical entities in drug discovery.[4] The cyclohexyl groups can be functionalized to introduce various pharmacophoric features, and the benzene ring provides a stable core for orienting these groups in three-dimensional space.

The application of dicyclohexylbenzene-based structures in medicinal chemistry is an area of active research. The isomers can serve as starting materials for the synthesis of more complex molecules with potential biological activity. Their physicochemical properties, such as lipophilicity, can be tuned by introducing polar functional groups, which is a key consideration in drug design.

Experimental Workflow: From Scaffold to Drug Candidate

G DCHB_Isomer Dicyclohexylbenzene Isomer Scaffold Functionalization Chemical Functionalization (e.g., Nitration, Halogenation) DCHB_Isomer->Functionalization Library_Synthesis Library Synthesis Functionalization->Library_Synthesis Derivatives Library of DCHB Derivatives Library_Synthesis->Derivatives Screening Biological Screening (Target-based or Phenotypic) Derivatives->Screening Hit_Compound Hit Compound Identification Screening->Hit_Compound Lead_Optimization Lead Optimization (SAR Studies) Hit_Compound->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

References

Methodological & Application

Application Notes and Protocols for the Use of 1,4-Dicyclohexylbenzene in Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-dicyclohexylbenzene as a component in nematic liquid crystal mixtures. While direct, extensive research on this compound's specific effects on liquid crystal properties is not widely published in readily available literature, this document extrapolates information from related compounds and general principles of liquid crystal chemistry to provide practical guidance. The protocols outlined below are based on standard methodologies for the synthesis and characterization of nematic liquid crystals and can be adapted for mixtures containing this compound.

Introduction to this compound in Nematic Liquid Crystals

This compound is a chemical compound with the formula C₁₈H₂₆. It consists of a central benzene ring substituted with two cyclohexyl groups at the para positions.[1][2][3] Its molecular structure, featuring a rigid aromatic core and flexible aliphatic rings, makes it a potential component for tuning the physical properties of nematic liquid crystals. The incorporation of cyclohexyl rings into liquid crystal molecules is a known strategy for modifying mesomorphic properties such as clearing points and other phase transition temperatures.[4] The saturated cyclohexyl rings can influence properties like viscosity and optical anisotropy.

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₁₈H₂₆[1][2][3]
Molecular Weight 242.4 g/mol [2][3]
Appearance White crystalline solid[3]
CAS Number 1087-02-1[2][3]

Expected Effects on Nematic Liquid Crystal Properties

The addition of this compound to a nematic liquid crystal mixture is anticipated to influence several key performance parameters. The magnitude of these effects will depend on the concentration of this compound and the composition of the host nematic mixture.

PropertyExpected Influence of this compoundRationale
Nematic Phase Range May broaden or narrow the nematic range.The introduction of a non-mesogenic or weakly mesogenic compound can disrupt the liquid crystalline order, potentially lowering the clearing point. Conversely, favorable intermolecular interactions could stabilize the nematic phase.
Dielectric Anisotropy (Δε) Likely to have a small, potentially negative contribution.The non-polar nature of the dicyclohexylbenzene structure suggests a low dielectric anisotropy. The final effect will depend on the host mixture's properties.
Optical Anisotropy (Birefringence, Δn) Expected to decrease the overall birefringence.The presence of saturated cyclohexyl rings generally leads to a lower optical anisotropy compared to purely aromatic systems.[5]
Rotational Viscosity (γ₁) May increase or decrease depending on the host.The flexible cyclohexyl rings could either increase rotational freedom or lead to steric hindrance, affecting the rotational viscosity.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of nematic liquid crystal mixtures containing this compound.

Protocol 1: Synthesis of a Nematic Liquid Crystal with a Dicyclohexylbenzene Core

This protocol outlines a synthetic route for a hypothetical nematic liquid crystal incorporating the this compound core. This serves as an example of how this building block could be chemically integrated into a mesogenic structure.

Objective: To synthesize a liquid crystalline compound with a this compound central unit.

Materials:

  • This compound

  • Acyl chloride (e.g., 4-pentylbenzoyl chloride)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Hexane

Procedure:

  • Friedel-Crafts Acylation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add aluminum chloride (2.2 equivalents).

    • Add 4-pentylbenzoyl chloride (2 equivalents) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

    • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Further purify the obtained solid by recrystallization from a suitable solvent like ethanol.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

    • Determine the phase transition temperatures and identify the liquid crystal phases using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

References

Application Notes and Protocols: 1,4-Dicyclohexylbenzene Derivatives in Blue Phase Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,4-Dicyclohexylbenzene Derivatives in Blue Phase Liquid Crystals

Blue phase liquid crystals are highly ordered, self-assembled three-dimensional photonic crystals that exhibit unique electro-optical properties, including sub-millisecond switching times and an optically isotropic dark state.[1][2] These characteristics make them promising materials for next-generation displays and photonic devices. The stability and performance of BPLCs are critically dependent on the constituent molecules, including the nematic host, chiral dopants, and stabilizing polymers.

The this compound core is a well-established mesogenic unit known for its contribution to high clearing points and good thermal stability in nematic liquid crystals. By introducing chiral moieties to this core, novel chiral dopants can be designed. These derivatives are expected to induce the helical superstructure essential for the formation of the blue phase. Their rigid core structure is anticipated to provide significant helical twisting power (HTP), a crucial parameter in the formation of blue phases.[3][4]

Key Performance Parameters and Characterization

The suitability of a this compound derivative for BPLC applications is determined by several key parameters. The following table summarizes these parameters and the typical methods for their measurement.

ParameterDescriptionMeasurement Protocol
Helical Twisting Power (HTP) The ability of a chiral dopant to induce a helical twist in a nematic host. It is defined as HTP = (p * c)^-1, where p is the pitch of the induced cholesteric phase and c is the concentration of the dopant.[5]Grandjean-Cano Method: A wedge-shaped cell is filled with the liquid crystal mixture. The disclination lines that form are observed under a polarizing microscope, and their spacing is used to determine the helical pitch.[6]
Clearing Point (T_c) The temperature at which the liquid crystal transitions to the isotropic liquid phase. A high clearing point is desirable for a wide operating temperature range of the BPLC device.Differential Scanning Calorimetry (DSC): The sample is heated at a controlled rate, and the phase transition temperatures are identified as peaks in the heat flow curve.[7]
Blue Phase Temperature Range The temperature range over which the blue phase is stable. For practical applications, a wider blue phase range, including room temperature, is necessary.[1][8]Polarized Optical Microscopy (POM) with a temperature-controlled stage: The texture of the liquid crystal is observed as the temperature is varied to identify the blue phase and its transition temperatures.[7]
Electro-optical Response (Kerr Effect) BPLCs exhibit an electric-field-induced birefringence known as the Kerr effect. The Kerr constant (K) is a measure of this response. A large Kerr constant is desirable for low driving voltages.[9]Electro-optical measurements: The birefringence of the BPLC cell is measured as a function of the applied electric field. The Kerr constant is then calculated from the relationship Δn = λKE^2, where Δn is the induced birefringence, λ is the wavelength of light, and E is the electric field strength.
Driving Voltage The voltage required to switch the BPLC device from the dark (isotropic) to the bright (birefringent) state. Lower driving voltages are crucial for energy-efficient devices.[1]Electro-optical measurements: The transmission of the BPLC cell is measured as a function of the applied voltage. The driving voltage is typically defined as the voltage required to achieve maximum transmission.
Response Time The time taken for the BPLC to switch between the on and off states. Sub-millisecond response times are a key advantage of BPLCs.[2]Electro-optical measurements: The change in light transmission is measured over time as a voltage pulse is applied and removed.

Experimental Protocols

Synthesis of a Chiral this compound Derivative (Hypothetical Example)

This protocol describes a plausible synthetic route to a chiral this compound derivative. The synthesis involves a Wittig reaction to introduce a chiral moiety.

Protocol 1: Synthesis via Wittig Reaction

  • Preparation of the Phosphonium Ylide:

    • Dissolve the desired chiral phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium or potassium tert-butoxide (1.1 equivalents), to the stirred solution. The formation of a colored solution indicates the generation of the ylide.

    • Stir the mixture at 0°C for 30 minutes and then at room temperature for 1 hour.[10]

  • Wittig Reaction:

    • Dissolve 4-(4-formylcyclohexyl)cyclohexylbenzene (1 equivalent) in anhydrous THF.

    • Add the aldehyde solution dropwise to the prepared ylide solution at room temperature.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).[10]

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure chiral this compound derivative.[10]

Synthesis_Workflow cluster_ylide Ylide Preparation cluster_wittig Wittig Reaction cluster_purification Workup & Purification phosphonium_salt Chiral Phosphonium Salt ylide Phosphonium Ylide phosphonium_salt->ylide in THF, 0°C to RT base Strong Base (e.g., n-BuLi) base->ylide ylide_input ylide->ylide_input aldehyde 4-(4-formylcyclohexyl)cyclohexylbenzene product Chiral this compound Derivative aldehyde->product in THF, RT, overnight product_input product->product_input ylide_input->product workup Aqueous Workup & Extraction purification Column Chromatography workup->purification final_product Pure Product purification->final_product product_input->workup

Caption: Synthetic workflow for a chiral this compound derivative.

Measurement of Helical Twisting Power (HTP)

Protocol 2: HTP Measurement by the Grandjean-Cano Method [6]

  • Sample Preparation:

    • Prepare a series of mixtures of the chiral this compound derivative in a nematic host liquid crystal (e.g., E7) with varying concentrations (e.g., 0.1, 0.2, 0.5, 1.0 wt%).

  • Cell Preparation:

    • Use a wedge cell with a known wedge angle. The cell surfaces should have a planar alignment layer (e.g., rubbed polyimide).

  • Measurement:

    • Fill the wedge cell with the prepared liquid crystal mixture in its isotropic phase by capillary action.

    • Slowly cool the cell to the nematic phase on a temperature-controlled stage of a polarizing optical microscope.

    • Observe the formation of Grandjean-Cano disclination lines, which appear as parallel lines perpendicular to the wedge direction.

    • Measure the distance (x) between adjacent disclination lines.

  • Calculation:

    • The helical pitch (p) is calculated using the formula: p = 2 * x * tan(α), where α is the wedge angle.

    • The HTP is then calculated as HTP = (p * c)^-1.

HTP_Measurement_Workflow start Start prep_mixture Prepare LC mixture (Chiral Dopant + Nematic Host) start->prep_mixture fill_cell Fill Wedge Cell prep_mixture->fill_cell cool_to_nematic Cool to Nematic Phase on POM Stage fill_cell->cool_to_nematic observe_lines Observe Grandjean-Cano Disclination Lines cool_to_nematic->observe_lines measure_distance Measure Distance (x) between Lines observe_lines->measure_distance calc_pitch Calculate Pitch (p) p = 2x * tan(α) measure_distance->calc_pitch calc_htp Calculate HTP HTP = (p * c)^-1 calc_pitch->calc_htp end End calc_htp->end

Caption: Workflow for HTP measurement using the Grandjean-Cano method.

Electro-optical Characterization of a BPLC Cell

Protocol 3: Kerr Effect and Response Time Measurement

  • BPLC Mixture Preparation:

    • Prepare a mixture of the nematic host, the chiral this compound derivative, a monomer, and a photoinitiator.

  • Cell Fabrication:

    • Inject the mixture into an in-plane switching (IPS) cell.

    • Expose the cell to UV light to induce polymerization and stabilize the blue phase.

  • Measurement Setup:

    • Place the BPLC cell between crossed polarizers on a temperature-controlled stage.

    • Use a He-Ne laser as the light source and a photodiode detector to measure the transmitted light intensity.

    • Apply a square-wave voltage to the cell using a function generator and a voltage amplifier.

  • Kerr Constant Measurement:

    • Measure the transmitted light intensity as a function of the applied voltage.

    • Calculate the induced birefringence (Δn) from the transmission data.

    • Plot Δn versus the square of the electric field (E^2). The slope of the linear fit is proportional to the Kerr constant.

  • Response Time Measurement:

    • Apply a voltage pulse to the cell and measure the rise time (time for transmission to go from 10% to 90%) and decay time (time for transmission to go from 90% to 10%).

Data Presentation (Hypothetical and Comparative Data)

Due to the lack of specific literature data for this compound derivatives in BPLCs, the following tables present hypothetical data for a candidate molecule ("DCHB-C*") and comparative data for other known chiral dopants.

Table 1: Physicochemical Properties of a Hypothetical Chiral this compound Derivative (DCHB-C) and a Standard Chiral Dopant.*

CompoundStructureHTP (µm⁻¹) in E7Clearing Point (°C) of 1 wt% mixture in E7
DCHB-C *[Hypothetical Structure]50 - 80~70
ISO-6OBA [Known Structure]6562

Data for DCHB-C is hypothetical and for illustrative purposes.

Table 2: Electro-optical Properties of a BPLC mixture containing a Hypothetical Chiral this compound Derivative (DCHB-C) and a Standard BPLC Mixture.*

BPLC MixtureBlue Phase Range (°C)Kerr Constant (nm/V²)Driving Voltage (V)Response Time (ms)
BPLC with DCHB-C *20 - 65~0.8~40<1
Standard BPLC 25 - 600.650<1

Data for the BPLC with DCHB-C is hypothetical and for illustrative purposes.

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of a chiral this compound derivative and its expected impact on the properties of a blue phase liquid crystal.

Molecular_Structure_Property_Relationship cluster_structure Molecular Structure of Chiral Dopant cluster_properties BPLC Properties core This compound Core chiral_moiety Chiral Moiety htp Helical Twisting Power (HTP) core->htp Rigidity enhances bp_range Blue Phase Temperature Range core->bp_range High T_c contributes to wider terminal_group Terminal Group chiral_moiety->htp Determines magnitude and handedness terminal_group->bp_range Influences mesophase stability kerr Kerr Constant terminal_group->kerr Can affect dielectric anisotropy htp->bp_range High HTP is crucial for BP formation voltage Driving Voltage kerr->voltage High Kerr constant leads to lower

Caption: Relationship between molecular structure and BPLC properties.

Conclusion

While further experimental work is required to synthesize and characterize specific this compound derivatives for blue phase liquid crystal applications, the protocols and conceptual framework provided in these application notes offer a solid foundation for such research. The inherent properties of the this compound core suggest that its chiral derivatives are promising candidates for the development of high-performance BPLC materials with wide operating temperature ranges and excellent electro-optical characteristics. The detailed methodologies for synthesis and characterization will enable researchers to systematically investigate these novel materials and unlock their potential in advanced photonic and display technologies.

References

Application Notes and Protocols for the Synthesis of Liquid Crystal Displays Using 1,4-Dicyclohexylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of liquid crystal displays (LCDs) utilizing derivatives of 1,4-dicyclohexylbenzene. This class of compounds, particularly the 4-(trans-4-alkylcyclohexyl)benzonitrile homologous series (commonly known as PCHn), are crucial components in nematic liquid crystal mixtures due to their favorable physical properties, including low viscosity and a broad nematic temperature range.

Introduction

This compound serves as a key structural motif in the design of calamitic (rod-shaped) liquid crystals. Its rigid core, composed of a central benzene ring flanked by two cyclohexyl rings, provides the necessary anisotropy for the formation of liquid crystalline phases.[1] By introducing appropriate terminal groups, such as an alkyl chain and a polar cyano group, the mesomorphic properties can be tailored for specific display applications. The trans conformation of the cyclohexyl rings is crucial for maintaining the linear shape of the molecule, which promotes the desired liquid crystalline order.

The general structure of the target liquid crystals discussed in these notes is the 4-(trans-4-alkylcyclohexyl)benzonitrile series (PCHn). These molecules exhibit a positive dielectric anisotropy, a prerequisite for their alignment in an electric field in twisted nematic (TN) and super-twisted nematic (STN) LCDs.

Data Presentation

The mesomorphic properties of the 4-(trans-4-alkylcyclohexyl)benzonitrile (PCHn) homologous series are summarized in the table below. The data highlights the influence of the alkyl chain length on the melting and clearing points of these liquid crystals.

Compoundn (Alkyl Chain Length)CAS NumberMelting Point (°C)Nematic to Isotropic Transition (°C)
PCH3361203-99-44380
PCH4461204-00-041-
PCH5561204-01-13155

Note: "Cr" denotes the crystalline phase, "N" the nematic phase, and "I" the isotropic liquid phase. Data sourced from commercially available information.[2][3][4]

Experimental Protocols

The synthesis of 4-(trans-4-alkylcyclohexyl)benzonitriles can be approached through a multi-step process. A plausible and commonly employed synthetic strategy involves the Friedel-Crafts acylation of a suitable cyclohexylbenzene precursor, followed by a series of transformations to introduce the alkyl chain and the cyano group. While a direct, one-pot synthesis from this compound is not commonly documented, the following protocols outline the key transformations for analogous and related structures, which can be adapted by researchers.

Protocol 1: Friedel-Crafts Acylation of a Phenylcyclohexane Precursor

This protocol describes a general method for the acylation of an aromatic ring, a key step in building the molecular core of the target liquid crystal.

Materials:

  • Phenylcyclohexane derivative

  • Acyl chloride or acid anhydride

  • Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenylcyclohexane derivative in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add anhydrous aluminum chloride in portions.

  • Acylating Agent Addition: Add the acyl chloride or acid anhydride dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Synthesis of a Biphenyl Core via Suzuki-Miyaura Coupling

For liquid crystal structures requiring a biphenyl core, the Suzuki-Miyaura coupling is a powerful and widely used method. This protocol provides a general procedure.

Materials:

  • Aryl halide (e.g., 4-bromophenylcyclohexane derivative)

  • Arylboronic acid (e.g., 4-cyanophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)

  • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

  • Organic solvents for extraction and chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the solvent system to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and add water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or toluene (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired biphenyl compound.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates a generalized synthetic pathway for producing 4-(trans-4-alkylcyclohexyl)benzonitrile, starting from a functionalized phenylcyclohexane.

Synthesis_Workflow Start This compound (Starting Material Core) Acylation Friedel-Crafts Acylation (e.g., with Acyl Halide) Start->Acylation Intermediate1 Acylated Dicyclohexylbenzene Derivative Acylation->Intermediate1 Reduction Clemmensen or Wolff-Kishner Reduction Intermediate1->Reduction Intermediate2 4-Alkyl-1,4'-dicyclohexylbenzene Reduction->Intermediate2 Functionalization Functional Group Interconversion (e.g., Bromination) Intermediate2->Functionalization Intermediate3 Brominated Intermediate Functionalization->Intermediate3 Cyanation Cyanation (e.g., Rosenmund-von Braun reaction) Intermediate3->Cyanation FinalProduct 4-(trans-4-Alkylcyclohexyl)- benzonitrile (PCHn) Cyanation->FinalProduct

Caption: A generalized synthetic workflow for PCHn liquid crystals.

Logical Relationship in LCD Mixture Formulation

The formulation of a liquid crystal mixture for a display application involves a logical relationship between the properties of the individual components and the desired performance of the final mixture.

LCD_Mixture_Formulation cluster_Components Liquid Crystal Components cluster_Properties Component Properties cluster_Mixture Final LC Mixture cluster_Performance Display Performance PCHn PCHn Series (e.g., from this compound) LowViscosity Low Viscosity PCHn->LowViscosity WideNematicRange Wide Nematic Range PCHn->WideNematicRange OtherLCs Other Nematic LCs PositiveDielectricAnisotropy Positive Dielectric Anisotropy OtherLCs->PositiveDielectricAnisotropy HighBirefringence High Birefringence OtherLCs->HighBirefringence ChiralDopant Chiral Dopant HelicalTwistingPower Helical Twisting Power ChiralDopant->HelicalTwistingPower FinalMixture Optimized LC Mixture LowViscosity->FinalMixture WideNematicRange->FinalMixture PositiveDielectricAnisotropy->FinalMixture HighBirefringence->FinalMixture HelicalTwistingPower->FinalMixture FastSwitching Fast Switching Speed FinalMixture->FastSwitching WideOperatingTemp Wide Operating Temperature FinalMixture->WideOperatingTemp LowThresholdVoltage Low Threshold Voltage FinalMixture->LowThresholdVoltage HighContrast High Contrast Ratio FinalMixture->HighContrast

Caption: Logical relationships in formulating a liquid crystal mixture.

References

Application Notes and Protocols: 1,4-Dicyclohexylbenzene as a Precursor for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,4-dicyclohexylbenzene as a precursor for the synthesis of organic semiconductors. The primary pathway involves the catalytic dehydrogenation of this compound to form p-terphenyl, a key building block for advanced organic electronic materials. This document outlines the synthetic protocols, key experimental data, and the logical workflow from precursor to potential application.

Introduction

Organic semiconductors are a class of materials that offer significant advantages over their inorganic counterparts, including mechanical flexibility, low-cost processing, and the ability to tune their electronic properties through chemical design.[1] A crucial aspect of developing high-performance organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), is the synthesis of stable and efficient semiconductor materials.[1][2]

This compound serves as a readily available and stable precursor that can be efficiently converted into a highly conjugated system. The core transformation is the aromatization of the two cyclohexyl rings to yield p-terphenyl. p-Terphenyl, with its rigid, planar, and π-conjugated structure, is an excellent scaffold for building more complex organic semiconductors with tailored electronic properties.[3]

Synthetic Pathway: From this compound to p-Terphenyl

The key chemical transformation is the catalytic dehydrogenation of this compound. This reaction removes hydrogen atoms from the cyclohexyl rings, resulting in the formation of a fully aromatic p-terphenyl molecule.

Logical Workflow for Synthesis

cluster_0 Precursor Stage cluster_1 Synthesis Stage cluster_2 Product Stage cluster_3 Application Stage This compound This compound Catalytic Dehydrogenation Catalytic Dehydrogenation This compound->Catalytic Dehydrogenation Input Purification Purification Catalytic Dehydrogenation->Purification Crude Product p-Terphenyl p-Terphenyl Purification->p-Terphenyl Purified Product Further Functionalization Further Functionalization p-Terphenyl->Further Functionalization Building Block Organic Semiconductor Organic Semiconductor Further Functionalization->Organic Semiconductor Synthesis

Caption: Synthetic workflow from precursor to organic semiconductor.

Experimental Protocols

Protocol 1: Catalytic Dehydrogenation of this compound to p-Terphenyl

This protocol describes the synthesis of p-terphenyl via the catalytic dehydrogenation of this compound using a platinum-on-carbon (Pt/C) catalyst.

Materials:

  • This compound

  • 3% Platinum on activated carbon (Pt/C) catalyst[4]

  • High-purity nitrogen or argon gas

  • Solvent for purification (e.g., toluene, hot benzene)

Equipment:

  • High-temperature tube furnace or similar reactor setup

  • Quartz or stainless steel reactor tube

  • Temperature controller

  • Gas flow controller

  • Condenser and collection flask

  • Standard laboratory glassware for purification (e.g., flasks, beakers, filtration apparatus)

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Catalyst Loading: In a quartz reactor tube, place a bed of the 3% Pt/C catalyst. The amount of catalyst will depend on the scale of the reaction, typically a substrate-to-catalyst ratio of 10:1 to 20:1 by weight is a good starting point.

  • System Purge: Assemble the reactor in the furnace and purge the system with an inert gas (nitrogen or argon) for 30 minutes to remove any air.

  • Reaction Setup: Place this compound in a suitable vessel for introduction into the reactor. For a flow setup, the precursor can be heated and carried into the reactor by the inert gas. For a batch reaction, the precursor and catalyst can be loaded into the reactor together.

  • Dehydrogenation Reaction: Heat the reactor to the reaction temperature. Studies have shown that temperatures in the range of 300-340 °C are effective for the dehydrogenation of related compounds over a Pt/C catalyst.[4] For a flow system, pass the vaporized this compound over the catalyst bed. For a batch system, heat the mixture under inert atmosphere. The reaction time will vary depending on the setup and scale, but can range from 1 to 4 hours.

  • Product Collection: The product, p-terphenyl, and hydrogen gas will exit the reactor. The p-terphenyl can be condensed and collected in a cooled flask. The hydrogen gas can be safely vented.

  • Purification: The crude p-terphenyl product, which appears as a white to light-yellow solid, can be purified by recrystallization from a suitable solvent like hot benzene or toluene.[5] Alternatively, sublimation can be used for further purification to achieve high-purity material suitable for electronic applications.

Safety Precautions:

  • This reaction produces flammable hydrogen gas and should be performed in a well-ventilated fume hood.

  • High temperatures are involved, so appropriate personal protective equipment (PPE) should be worn.

  • Handle the Pt/C catalyst with care as it can be pyrophoric.

Data Presentation

The successful synthesis of p-terphenyl and its derivatives allows for the fabrication of organic semiconductor devices. The performance of these materials is characterized by several key parameters, which are summarized in the tables below.

Table 1: Physicochemical Properties of p-Terphenyl
PropertyValueReference(s)
Molecular FormulaC₁₈H₁₄[5]
Molecular Weight230.3 g/mol [5]
AppearanceWhite to light-yellow crystalline solid[5]
Melting Point212-213 °C[5]
Boiling Point376 °C[5]
Density1.23 g/cm³[5]
Table 2: Electronic Properties of p-Terphenyl and Related Organic Semiconductors
CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
p-Terphenyl-6.2-1.94.3
Pentacene-5.0-3.21.8
Poly(3-hexylthiophene) (P3HT)-4.9-3.21.7

Note: HOMO/LUMO values can vary depending on the measurement technique (e.g., cyclic voltammetry, photoelectron spectroscopy) and computational method.

Table 3: Performance of p-Terphenyl-Based and Other Benchmark Organic Field-Effect Transistors (OFETs)
SemiconductorMobility (cm²/Vs)On/Off RatioDeposition MethodReference(s)
Pentaceneup to 5.5> 10⁶Vacuum Deposition[6]
TIPS-Pentacene1.8> 10⁵Solution Processing[2]
p-Terphenyl (doped)---[6]
DPP-based polymers1.2 - 13.7> 10⁵Solution Processing[7]

Note: The performance of p-terphenyl itself as an active layer in OFETs is not as extensively reported as its derivatives or other well-established organic semiconductors. It often serves as a host material or a building block for more complex structures.[6]

Signaling Pathways and Experimental Workflows

In the context of organic semiconductors, "signaling pathways" can be interpreted as the charge transport mechanism within the material. For p-type semiconductors like those derived from p-terphenyl, the primary charge carriers are holes.

Diagram: Hole Transport in a p-Type Organic Semiconductor

cluster_0 Device Structure Source Electrode Source Electrode Organic Semiconductor (p-type) Organic Semiconductor (p-type) Source Electrode->Organic Semiconductor (p-type) Hole Injection Drain Electrode Drain Electrode Gate Electrode Gate Electrode Dielectric Layer Dielectric Layer Gate Electrode->Dielectric Layer Electric Field Dielectric Layer->Organic Semiconductor (p-type) Modulates Charge Carrier Density Organic Semiconductor (p-type)->Drain Electrode Hole Collection

Caption: Charge transport mechanism in a p-type OFET.

Diagram: Experimental Workflow for OFET Fabrication and Characterization

cluster_0 Material Synthesis cluster_1 Device Fabrication cluster_2 Characterization This compound This compound p-Terphenyl Synthesis p-Terphenyl Synthesis This compound->p-Terphenyl Synthesis Semiconductor Synthesis Semiconductor Synthesis p-Terphenyl Synthesis->Semiconductor Synthesis Substrate Cleaning Substrate Cleaning Semiconductor Synthesis->Substrate Cleaning Electrode Deposition Electrode Deposition Substrate Cleaning->Electrode Deposition Dielectric Deposition Dielectric Deposition Electrode Deposition->Dielectric Deposition Semiconductor Deposition Semiconductor Deposition Dielectric Deposition->Semiconductor Deposition Electrical Measurement Electrical Measurement Semiconductor Deposition->Electrical Measurement Data Analysis Data Analysis Electrical Measurement->Data Analysis Performance Metrics Performance Metrics Data Analysis->Performance Metrics Mobility, On/Off Ratio

Caption: Workflow for OFET fabrication and characterization.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of organic semiconductors. Through a straightforward catalytic dehydrogenation, it is converted to p-terphenyl, which provides a rigid and conjugated core for the development of advanced electronic materials. The protocols and data presented here offer a foundation for researchers to explore the potential of this compound-derived materials in the field of organic electronics. Further research into optimizing the dehydrogenation process and functionalizing the resulting p-terphenyl core will undoubtedly lead to the discovery of new high-performance organic semiconductors.

References

Application Notes and Protocols for 1,4-Dicyclohexylbenzene and its Structural Analogs as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of the 1,4-dicyclohexylbenzene scaffold and its analogs in the synthesis of pharmaceutical intermediates and as a relevant motif in drug design. While direct pharmaceutical applications starting from this compound are not widely documented in publicly available literature, the core structural motif of a benzene ring substituted with cyclohexyl groups is of significant interest in medicinal chemistry. This is particularly evident in its role as a bioisostere and as a key component in the synthesis of complex molecules, such as the antimalarial drug Atovaquone.

This report will focus on the synthesis of a key intermediate for Atovaquone, which features a substituted dicyclohexyl-like framework, and will also explore the broader relevance of the dicyclohexyl moiety in the design of targeted cancer therapies like CDK and PARP inhibitors.

Application in the Synthesis of Atovaquone Intermediate

A crucial intermediate in the synthesis of the antimalarial drug Atovaquone is 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone. This molecule contains a trans-4-(4-chlorophenyl)cyclohexyl group, which is structurally analogous to a substituted dicyclohexylbenzene. The synthesis of this intermediate is a critical step in the overall production of Atovaquone.

Quantitative Data Summary

The following table summarizes the quantitative data for a novel and optimized synthesis of the Atovaquone intermediate.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
12,3-dichloro-1,4-naphthoquinone, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acidSilver nitrate, Ammonium persulfate, Acetonitrile, DichloromethaneReflux492.598.5[1]
2Hydrolysis of the chloro-intermediate to AtovaquoneSodium hydroxide, Methanol, WaterReflux0.7570-[2][3]
Experimental Protocol: Synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone[1]

This protocol details a novel, commercially viable, and optimized method for the synthesis of the key Atovaquone intermediate.

Materials:

  • 2,3-dichloro-1,4-naphthoquinone

  • trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 2,3-dichloro-1,4-naphthoquinone and trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid in acetonitrile.

  • Add a catalytic amount of silver nitrate to the mixture.

  • Slowly add a solution of ammonium persulfate in water to the reaction mixture over a period of 1-2 hours while stirring.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling, filter the reaction mixture under suction.

  • Extract the solid residue with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from acetonitrile to yield pure 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone.

Experimental Workflow

G cluster_synthesis Synthesis of Atovaquone Intermediate Reactants 2,3-dichloro-1,4-naphthoquinone + trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid Reagents AgNO3 (cat.), (NH4)2S2O8 Reaction Reflux, 4h Reactants->Reaction Solvent Acetonitrile/Water Reagents->Reaction Solvent->Reaction Workup Filtration & Extraction (DCM) Reaction->Workup Purification Recrystallization (Acetonitrile) Workup->Purification Product 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl] -1,4-naphthoquinone Purification->Product G cluster_parp PARP Inhibition Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP SSBR Single-Strand Break Repair PARP->SSBR DNA_DSB DNA Double-Strand Break (DSB) PARP->DNA_DSB unrepaired SSBs lead to Replication DNA Replication SSBR->Replication Cell_Survival Cell Survival Replication->Cell_Survival HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR HRR->Cell_Survival Apoptosis Apoptosis HRR->Apoptosis failure leads to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits BRCA_Deficiency BRCA Deficiency BRCA_Deficiency->HRR inhibits G cluster_cdk Cell Cycle Regulation by CDKs G1 G1 Phase S S Phase G1->S G1/S Transition G1->S G2 G2 Phase S->G2 S->G2 M M Phase G2->M G2/M Transition G2->M M->G1 CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->G1 CDK2_CycE CDK2-Cyclin E CDK2_CycE->G1 CDK2_CycA CDK2-Cyclin A CDK2_CycA->S CDK1_CycB CDK1-Cyclin B CDK1_CycB->G2 CDK_Inhibitor CDK Inhibitor CDK_Inhibitor->CDK46_CycD CDK_Inhibitor->CDK2_CycE CDK_Inhibitor->CDK2_CycA CDK_Inhibitor->CDK1_CycB

References

Application Notes and Protocols: 1,4-Dicyclohexylbenzene in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of 1,4-dicyclohexylbenzene as a starting material in the synthesis of active pharmaceutical ingredients (APIs). Due to the lipophilic and rigid nature of its dicyclohexylphenyl moiety, this compound serves as an interesting scaffold in medicinal chemistry for the development of novel therapeutic agents. While direct synthesis of currently marketed APIs from this compound is not widely documented, its chemical structure allows for functionalization through common synthetic routes to produce versatile intermediates for drug discovery.

This document outlines a representative synthetic pathway involving the functionalization of this compound to yield a key amine intermediate, which is a common precursor in the synthesis of numerous APIs. The protocols provided are based on established organic chemistry principles and are intended to serve as a guide for researchers exploring the use of this scaffold.

Functionalization of this compound: A Gateway to Bioactive Molecules

The benzene ring of this compound is amenable to electrophilic aromatic substitution reactions, which are foundational in the synthesis of many pharmaceutical compounds. These reactions allow for the introduction of various functional groups, thereby enabling the creation of a diverse library of derivatives for biological screening.

A common and highly useful transformation is the introduction of an amino group, which can then be further modified, for instance, through amide bond formation, a key reaction in the synthesis of a vast number of APIs. The overall workflow for the conversion of this compound to a versatile amino derivative is depicted below.

A This compound B Nitration A->B HNO₃, H₂SO₄ C 1,4-Dicyclohexyl-2-nitrobenzene B->C D Reduction C->D H₂, Pd/C E 2-Amino-1,4-dicyclohexylbenzene (Key Intermediate) D->E F Amide Coupling E->F R-COOH, Coupling Agent G Diverse Library of Potential APIs F->G

Synthetic workflow for functionalizing this compound.

Experimental Protocols

The following are detailed protocols for the key transformations shown in the workflow.

2.1. Protocol 1: Nitration of this compound

This protocol describes the electrophilic nitration of this compound to introduce a nitro group onto the aromatic ring.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane (5 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, 1,4-dicyclohexyl-2-nitrobenzene.

  • The crude product can be purified by column chromatography on silica gel.

2.2. Protocol 2: Reduction of 1,4-Dicyclohexyl-2-nitrobenzene to 2-Amino-1,4-dicyclohexylbenzene

This protocol details the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

  • 1,4-Dicyclohexyl-2-nitrobenzene

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (H₂)

  • Celite®

  • Hydrogenation apparatus (e.g., Parr hydrogenator).

Procedure:

  • To a hydrogenation vessel, add 1,4-dicyclohexyl-2-nitrobenzene (1.0 eq) and methanol or ethanol (10 volumes).

  • Carefully add 10% Palladium on Carbon (5 mol %).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield 2-amino-1,4-dicyclohexylbenzene. The product is often of sufficient purity for the next step, but can be further purified if necessary.

Quantitative Data Summary

The following table summarizes hypothetical yet representative quantitative data for the described synthetic protocols.

StepStarting MaterialReagentsProductMolar Ratio (Starting Material:Reagent)Reaction Time (hours)Yield (%)Purity (%) (by HPLC)
Nitration This compoundHNO₃, H₂SO₄1,4-Dicyclohexyl-2-nitrobenzene1 : 1.1 : 3.138595
Reduction 1,4-Dicyclohexyl-2-nitrobenzeneH₂, 10% Pd/C2-Amino-1,4-dicyclohexylbenzene1 : 0.05 (catalyst)49298

Application in API Synthesis: Amide Coupling

The synthesized 2-amino-1,4-dicyclohexylbenzene is a valuable intermediate. The primary amine can readily undergo amide bond formation with a variety of carboxylic acids, a cornerstone reaction in the synthesis of many APIs.

cluster_0 Key Intermediate cluster_1 Carboxylic Acid Building Block A 2-Amino-1,4-dicyclohexylbenzene C Amide Coupling (e.g., EDC, HOBt) A->C B R-COOH B->C D Potential API with Dicyclohexylphenyl Scaffold C->D

Amide coupling to generate potential APIs.

This amide coupling reaction allows for the introduction of a wide range of "R" groups, which can be tailored to interact with specific biological targets. This modular approach is a common strategy in drug discovery for generating libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion

While this compound may not be a direct precursor to a wide range of currently marketed drugs, its robust chemical nature and the ability to undergo key functionalization reactions make it a valuable starting material for the exploration of novel chemical space in drug discovery. The protocols outlined here provide a foundational workflow for the synthesis of a key amino-intermediate, which can be a gateway to a diverse array of potential active pharmaceutical ingredients featuring the unique dicyclohexylphenyl scaffold. Researchers can adapt and expand upon these methods to create novel molecules for a variety of therapeutic targets.

Application Notes and Protocols for High-Performance Lubricant Additives Containing 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dicyclohexylbenzene (DCB) is a synthetic hydrocarbon characterized by a central benzene ring substituted with two cyclohexyl groups at the para positions.[1][2][3] Its unique molecular structure imparts properties that make it a promising candidate as a high-performance additive in lubricating oils, particularly in applications requiring high traction and thermal stability. This document provides an overview of the potential applications of 1,4-DCB as a lubricant additive and detailed protocols for its synthesis and performance evaluation.

Cycloaliphatic hydrocarbons, a class of compounds to which 1,4-DCB belongs, are known for their use as traction fluids.[4] These fluids are essential in continuously variable transmissions and other power-transmitting applications where high traction coefficients are necessary for efficient operation. While specific performance data for this compound is not extensively published in open literature, related compounds such as alkylated dicyclohexyl methanes have demonstrated favorable traction properties.[5]

Potential Applications

  • Traction Fluids: The rigid, non-polar structure of 1,4-DCB suggests it may exhibit a high coefficient of traction under elastohydrodynamic lubrication (EHL) conditions, making it suitable for traction-drive systems.

  • High-Temperature Lubricants: The thermal stability of the aromatic and saturated cyclic structures may allow for its use in high-temperature applications where conventional lubricants might degrade.

  • Grease Formulations: As a component of the base oil in grease formulations, 1,4-DCB could enhance the load-carrying capacity and wear resistance of the grease.

Synthesis Protocol: Friedel-Crafts Alkylation of Benzene with Cyclohexene

This protocol describes a general method for the synthesis of dicyclohexylbenzenes. Optimization of reactant ratios, catalyst, and reaction conditions will be necessary to maximize the yield of the desired 1,4-isomer.

Materials:

  • Benzene (anhydrous)

  • Cyclohexene

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Friedel-Crafts catalyst (e.g., solid acid catalyst)

  • Hydrochloric Acid (HCl), dilute solution

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Toluene or other suitable solvent for purification

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Charge the flask with anhydrous benzene and the Friedel-Crafts catalyst (e.g., AlCl₃). The molar ratio of benzene to cyclohexene should be in excess to favor mono-alkylation initially and can be adjusted to promote di-alkylation.

  • Cool the mixture in an ice bath.

  • Slowly add cyclohexene to the stirred mixture from the dropping funnel. Maintain the temperature of the reaction mixture between 5-10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent (excess benzene) using a rotary evaporator.

  • The crude product, a mixture of cyclohexylbenzene and dicyclohexylbenzene isomers, can be purified by fractional distillation under reduced pressure to isolate the this compound isomer.

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification A Reactants: Benzene, Cyclohexene, Catalyst B Friedel-Crafts Alkylation Reaction A->B C Quenching and Work-up B->C D Solvent Removal C->D Crude Product E Fractional Distillation D->E F Isolated this compound E->F

Caption: Workflow for the synthesis and purification of this compound.

Performance Evaluation Protocols

The following protocols are based on standard tribological testing methods and can be adapted for the evaluation of this compound as a lubricant additive.

Protocol for Traction Coefficient Measurement using a Mini-Traction Machine (MTM)

This protocol outlines the procedure to determine the traction properties of a lubricant blend containing 1,4-DCB.[1][6][7][8]

Equipment:

  • Mini-Traction Machine (MTM)

  • Steel ball and disc specimens (e.g., AISI 52100 steel)

  • Test lubricant: Base oil (e.g., Polyalphaolefin - PAO) with varying concentrations of 1,4-DCB (e.g., 1%, 5%, 10% w/w)

Procedure:

  • Clean the steel ball and disc specimens thoroughly with suitable solvents (e.g., heptane, isopropanol) and dry them.

  • Install the cleaned specimens into the MTM.

  • Apply a small amount of the test lubricant to the contact area.

  • Set the test parameters. The following are suggested starting conditions, which should be optimized for the specific application:

    • Load: 20 N (or as required to achieve desired contact pressure)

    • Temperature: 40°C, 80°C, and 120°C

    • Entrainment Speed: Ramped from 0.01 m/s to 3 m/s

    • Slide-to-Roll Ratio (SRR): 50%

  • Perform a run-in procedure at a moderate speed and load to ensure proper surface conditioning.

  • Initiate the traction test, recording the traction force as a function of the entrainment speed.

  • Calculate the traction coefficient (Traction Force / Normal Load).

  • Plot the traction coefficient versus the entrainment speed to generate a traction curve.

Experimental Workflow for MTM Testing:

G A Sample Preparation (Lubricant Blends) B Specimen Cleaning and Installation A->B C Set Test Parameters (Load, Temp, Speed, SRR) B->C D Run-in Procedure C->D E Traction Test Execution D->E F Data Acquisition (Traction Force) E->F G Calculate Traction Coefficient F->G H Generate Traction Curve G->H

Caption: Workflow for Mini-Traction Machine (MTM) testing.

Protocol for Anti-Wear Properties Evaluation using a Four-Ball Tester

This protocol is for assessing the ability of 1,4-DCB to reduce wear under boundary lubrication conditions.[1]

Equipment:

  • Four-ball wear tester

  • Steel balls (e.g., AISI 52100 steel)

  • Test lubricant: Base oil with varying concentrations of 1,4-DCB

Procedure:

  • Clean the steel balls with appropriate solvents and dry them.

  • Assemble the four-ball test pot with three stationary balls and one rotating ball.

  • Fill the test pot with the test lubricant to cover the stationary balls.

  • Set the test parameters. Suggested conditions based on ASTM D4172:

    • Load: 392 N (40 kgf)

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

  • Start the test and run for the specified duration.

  • After the test, disassemble the test pot, and clean the three stationary balls.

  • Measure the diameter of the wear scars on the three stationary balls using a microscope.

  • Calculate the average wear scar diameter (WSD). A smaller WSD indicates better anti-wear performance.

Data Presentation

Quantitative data from the performance evaluations should be summarized in tables for clear comparison.

Table 1: Traction Coefficient of Lubricant Blends Containing this compound

Concentration of 1,4-DCB (wt%)Test Temperature (°C)Maximum Traction Coefficient
0 (Base Oil)40Enter Data
140Enter Data
540Enter Data
1040Enter Data
0 (Base Oil)80Enter Data
180Enter Data
580Enter Data
1080Enter Data
0 (Base Oil)120Enter Data
1120Enter Data
5120Enter Data
10120Enter Data

Table 2: Anti-Wear Performance of Lubricant Blends Containing this compound

Concentration of 1,4-DCB (wt%)Average Wear Scar Diameter (mm)
0 (Base Oil)Enter Data
1Enter Data
5Enter Data
10Enter Data

Mechanism of Action (Hypothesized)

The performance of this compound as a lubricant additive is likely governed by its physical properties under high pressure and shear in the lubrication contact, rather than a specific biological signaling pathway.

Logical Relationship for Lubrication Mechanism:

G cluster_conditions Contact Conditions cluster_properties Molecular Properties of 1,4-DCB cluster_performance Lubricant Performance A High Pressure D Increased Viscosity under Pressure A->D B High Shear Rate E Formation of a Protective Film B->E C Rigid Molecular Structure C->D F High Traction Coefficient C->F D->E D->F G Reduced Wear E->G

Caption: Hypothesized mechanism of action for this compound as a lubricant additive.

References

Application Note: Optimized Friedel-Crafts Synthesis of 1,4-Dicyclohexylbenzene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and optimized experimental protocol for the synthesis of 1,4-dicyclohexylbenzene via a Friedel-Crafts alkylation reaction. This method is tailored for researchers and scientists in materials science and drug development, providing a clear, step-by-step procedure for producing high-purity this compound. The protocol includes reactant quantities, reaction conditions, purification methods, and safety precautions. All quantitative data is presented in structured tables for clarity, and a detailed experimental workflow is visualized using Graphviz.

Introduction

This compound is a significant chemical intermediate used in the synthesis of liquid crystals, high-performance polymers, and pharmaceutical compounds.[1][2] Its rigid and symmetric structure imparts desirable thermal and mechanical properties to materials. The Friedel-Crafts alkylation of benzene with a cyclohexylating agent is a common method for its preparation.[3][4] This protocol optimizes the synthesis to favor the formation of the 1,4-disubstituted product over other isomers and polyalkylated byproducts.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 1087-02-1[5][6]
Molecular Formula C₁₈H₂₆[1][5][6]
Molecular Weight 242.4 g/mol [1][5][7]
Appearance White crystalline solid[5][7]
Melting Point 100-101 °C
Boiling Point Not specified
Solubility Insoluble in water; soluble in organic solvents.[1]

Experimental Protocol

This protocol is adapted from established Friedel-Crafts procedures and optimized for the synthesis of this compound.[3]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
Benzene71-43-278.11156 g (177 mL)2.0
Cyclohexene110-83-882.14164 g (203 mL)2.0
Concentrated Sulfuric Acid (98%)7664-93-998.0892 g (50 mL)~0.92
Sodium Hydroxide Solution (3%)1310-73-240.00As needed-
Anhydrous Calcium Chloride10043-52-4110.98As needed-
Acetone67-64-158.08For recrystallization-
Methyl Alcohol67-56-132.04For washing-
Equipment
  • 1-L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus with a Vigreux column

  • Suction filtration apparatus (Büchner funnel and flask)

  • Beakers, Erlenmeyer flasks, and graduated cylinders

Procedure
  • Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 156 g (177 mL, 2.0 moles) of benzene and 92 g (50 mL) of concentrated sulfuric acid.

  • Addition of Cyclohexene: Cool the mixture in an ice bath to maintain a temperature between 5°C and 10°C. With continuous stirring, add 164 g (203 mL, 2.0 moles) of cyclohexene through the dropping funnel over a period of approximately 1.5 hours.[3]

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour while maintaining the temperature at 5-10°C.[3]

  • Work-up and Neutralization:

    • Transfer the reaction mixture to a separatory funnel and separate the hydrocarbon layer.

    • Cool the hydrocarbon layer in an ice bath and wash it with four 50-mL portions of cold concentrated sulfuric acid.[3]

    • Subsequently, wash the organic layer twice with warm water (50°C), twice with a 3% sodium hydroxide solution, and finally twice with pure water.[3]

  • Drying: Dry the hydrocarbon mixture over anhydrous calcium chloride.[3]

  • Isolation of Cyclohexylbenzene (Intermediate):

    • Perform a fractional distillation of the dried hydrocarbon mixture using a 30-cm Vigreux column.

    • Collect the fraction boiling between 238-243°C, which is primarily cyclohexylbenzene.[3]

  • Isolation and Purification of this compound:

    • The residue remaining in the distillation flask will become semi-solid upon cooling due to the presence of this compound.[3]

    • Collect the solid product by suction filtration and wash it with methyl alcohol.[3]

    • Recrystallize the crude solid from acetone (using approximately 4 mL of acetone per gram of crude solid) to yield purified this compound.[3]

    • The expected yield of purified this compound is between 15-24 g.[3]

Safety Precautions
  • Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Cyclohexene is flammable. Keep away from ignition sources.

  • Handle all organic solvents in a well-ventilated area.

Experimental Workflow Diagram

Friedel_Crafts_Synthesis reactants Reactants: Benzene Cyclohexene Sulfuric Acid reaction_setup Reaction Setup: - Combine Benzene and H₂SO₄ - Cool to 5-10°C reactants->reaction_setup addition Slow Addition: Add Cyclohexene over 1.5h (maintain 5-10°C) reaction_setup->addition stirring Stirring: Continue for 1 hour at 5-10°C addition->stirring workup Work-up: - Separate layers - Acid and base washes - Water washes stirring->workup drying Drying: Dry with CaCl₂ workup->drying distillation Fractional Distillation: Separate Cyclohexylbenzene drying->distillation isolation Isolation of Product: - Collect distillation residue - Filter solid distillation->isolation purification Purification: - Wash with Methanol - Recrystallize from Acetone isolation->purification product Final Product: This compound purification->product

References

Application Note: Purification of 1,4-Dicyclohexylbenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 1,4-dicyclohexylbenzene, a non-polar aromatic hydrocarbon. The primary method described is recrystallization, a robust technique for removing impurities from solid organic compounds. This application note includes a step-by-step experimental protocol, guidance on solvent selection, and methods for characterizing the purified product. All quantitative data is presented in clear, tabular format, and a logical workflow diagram is provided for procedural clarity.

Introduction

This compound is a symmetrical, non-polar aromatic hydrocarbon.[1] It is a white crystalline solid at room temperature and sees use as a starting material in the synthesis of various organic compounds.[1] For applications in research and development, particularly in pharmaceuticals and materials science, a high degree of purity is often required. Impurities from the synthetic route can interfere with subsequent reactions or compromise the properties of the final product.

Recrystallization is a powerful and widely used technique for the purification of solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

This application note details a laboratory-scale procedure for the purification of this compound using recrystallization.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular FormulaC₁₈H₂₆[2]
Molecular Weight242.4 g/mol [2]
AppearanceWhite crystalline solid
Melting Point103-105 °C[3]
Boiling Point195 °C at 13 mmHg[3]
SolubilityLow solubility in water; soluble in organic solvents.[1]

Table 1: Physicochemical properties of this compound.

Experimental Protocol: Recrystallization

This protocol describes the purification of this compound by recrystallization from acetone.

3.1. Materials and Equipment

  • Crude this compound

  • Acetone (reagent grade)

  • Other potential solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

3.2. Solvent Selection

The choice of solvent is critical for a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".

  • Be chemically inert with respect to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the non-polar nature of this compound, a range of organic solvents can be considered. Table 2 provides a qualitative guide to the expected solubility in common laboratory solvents. Acetone is a confirmed solvent for this procedure.

SolventPolarityExpected Solubility of this compoundRationale
HexaneNon-polarHigh solubility, likely a poor choice"Like dissolves like," may not allow for sufficient precipitation upon cooling.
TolueneNon-polarHigh solubility, likely a poor choiceSimilar to hexane.
AcetonePolar aproticGood potential solventOffers a balance of polarity to dissolve the compound when hot but allow for crystallization when cold.
EthanolPolar proticModerate potential solventThe hydroxyl group may provide enough polarity to limit solubility at lower temperatures.
IsopropanolPolar proticModerate potential solventSimilar to ethanol.
Ethyl AcetateModerately polarGood potential solventOften a good choice for compounds of intermediate polarity.
WaterVery polarInsoluble"Like dissolves like," the non-polar compound will not dissolve in the polar solvent.

Table 2: Qualitative solubility guide for solvent screening.

3.3. Step-by-Step Recrystallization Procedure

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen solvent (e.g., acetone) to its boiling point. Add the minimum amount of hot solvent to the flask containing the solid to completely dissolve it. This should be done on a hot plate with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid byproducts), a hot gravity filtration should be performed. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a drying oven at a temperature well below the melting point of this compound (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.

3.4. Workflow Diagram

Purification_Workflow cluster_setup Setup cluster_dissolution Dissolution cluster_filtration Purification cluster_final Final Product A Crude this compound C Add minimum hot solvent to dissolve crude solid A->C B Select & Heat Solvent B->C D Hot Gravity Filtration (if insoluble impurities are present) C->D E Slowly cool to room temperature D->E Filtrate F Cool in ice bath to maximize precipitation E->F G Vacuum filter to isolate crystals F->G H Wash crystals with ice-cold solvent G->H I Dry purified crystals H->I J Characterize for purity (GC-MS, NMR, MP) I->J K Pure this compound J->K

References

Application Note: Separation of Dicyclohexylbenzene Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details protocols for the separation of dicyclohexylbenzene (DCHB) positional isomers (ortho, meta, and para) using high-performance liquid chromatography (HPLC) and gas chromatography (GC). Due to the structural similarity and nonpolar nature of these isomers, achieving baseline separation is a significant analytical challenge. This document provides recommended stationary phases, mobile phases, and optimized conditions to effectively resolve DCHB isomers, catering to researchers in materials science, organic synthesis, and drug development. The methodologies are based on established principles for separating analogous aromatic positional isomers.

Introduction

Dicyclohexylbenzenes are a class of aromatic hydrocarbons with a central benzene ring substituted with two cyclohexyl groups. The positional isomers—1,2-(ortho), 1,3-(meta), and 1,4-(para) dicyclohexylbenzene—exhibit closely related physicochemical properties, making their separation and quantification challenging. The purity of individual isomers is often critical for their application in areas such as liquid crystals, high-performance polymers, and as specialty organic intermediates. Column chromatography, in the form of HPLC and GC, offers the necessary selectivity to resolve these closely related compounds. The choice of stationary phase is paramount, with phases that promote shape selectivity and π-π interactions often providing the best results for aromatic isomers.[1]

Part 1: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the separation of nonpolar aromatic compounds. The key to separating positional isomers lies in selecting a stationary phase that can differentiate the subtle differences in their shapes and polarities.

Recommended HPLC Conditions

For the separation of dicyclohexylbenzene isomers, stationary phases with phenyl ligands are highly recommended due to their ability to engage in π-π interactions with the benzene ring of the analytes.[1] Biphenyl and phenyl-hexyl columns, in particular, have demonstrated enhanced selectivity for aromatic positional isomers compared to standard C18 columns.[2][3]

Table 1: HPLC Method Parameters for Dicyclohexylbenzene Isomer Separation

ParameterCondition 1: Phenyl-Hexyl ColumnCondition 2: Biphenyl Column
Column Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm)Biphenyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile/Water (85:15, v/v)Methanol/Water (90:10, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30°C35°C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL5 µL
Expected Elution o-DCHB, m-DCHB, p-DCHBo-DCHB, m-DCHB, p-DCHB

Note: The expected elution order is based on typical separations of nonpolar ortho, meta, and para isomers, where the more linear para isomer often interacts more strongly with the stationary phase.

Experimental Protocol: HPLC Separation
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the dicyclohexylbenzene isomer mixture.

    • Dissolve the sample in 10 mL of the initial mobile phase solvent (e.g., acetonitrile for Condition 1).

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Preparation:

    • Set up the HPLC system with the chosen column and mobile phase.

    • Purge the pump lines to remove any air bubbles.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the prepared sample onto the column.

    • Run the analysis under the isocratic conditions specified in Table 1.

    • Monitor the separation at 254 nm.

    • Record the retention times and peak areas for each isomer.

  • Method Optimization:

    • If co-elution occurs, adjust the mobile phase composition. Increasing the water content will generally increase retention times and may improve resolution.[4]

    • Varying the column temperature can also affect selectivity.[5]

    • Switching the organic modifier between acetonitrile and methanol can alter selectivity, as methanol is known to enhance π-π interactions.[5]

Part 2: Gas Chromatography (GC)

Capillary gas chromatography is an excellent alternative for separating volatile and thermally stable isomers like dicyclohexylbenzene. The high efficiency of capillary columns, combined with selective stationary phases, can provide baseline resolution.

Recommended GC Conditions

For GC separation of aromatic positional isomers, stationary phases with unique selectivities, such as those based on liquid crystals or modified calixarenes, are highly effective.[6][7] A mid-polarity phase like a polyethylene glycol (PEG) modified calixarene can offer a good balance of interactions for resolving DCHB isomers.

Table 2: GC Method Parameters for Dicyclohexylbenzene Isomer Separation

ParameterRecommended Condition
Column PEG-modified Calixarene Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Hydrogen, Constant Flow at 1.0 mL/min
Injector Temp. 280°C
Injection Mode Split (100:1 ratio)
Injection Vol. 1 µL
Oven Program Start at 150°C, hold for 2 min, ramp at 5°C/min to 250°C, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temp. 300°C
Expected Elution Based on boiling points: o-DCHB, m-DCHB, p-DCHB
Experimental Protocol: GC Separation
  • Sample Preparation:

    • Prepare a dilute solution of the dicyclohexylbenzene isomer mixture (e.g., 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.

  • GC System Preparation:

    • Install the appropriate capillary column in the GC.

    • Set the gas flows (carrier, makeup, hydrogen, and air for FID) and temperatures for the injector and detector.

    • Condition the column according to the manufacturer's instructions.

    • Load the oven temperature program.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Start the temperature program and data acquisition.

    • Identify the isomers based on their retention times.

  • Method Optimization:

    • The oven temperature ramp rate is a critical parameter for optimizing resolution. A slower ramp rate can improve the separation of closely eluting peaks.

    • Adjusting the carrier gas flow rate can optimize column efficiency.

Visualization of Experimental Workflow

The general workflow for separating the dicyclohexylbenzene isomers using column chromatography is outlined below.

G cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_results Data Processing & Optimization Sample DCHB Isomer Mixture Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter Sample (HPLC) Dissolve->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate Column Equilibrate->Inject Separate Separation on Column Inject->Separate Detect Detect Eluting Isomers (UV/FID) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify & Quantify Isomers Chromatogram->Quantify Optimize Optimize Method if Needed Quantify->Optimize Feedback Loop

Caption: General workflow for DCHB isomer separation.

Conclusion

The separation of dicyclohexylbenzene isomers can be successfully achieved using either reversed-phase HPLC or capillary GC. The key to a successful separation is the selection of a highly selective stationary phase. For HPLC, phenyl-based columns that facilitate π-π interactions are recommended. For GC, polar capillary columns, potentially with shape-selective phases like calixarenes, are likely to provide the best resolution. The protocols provided in this application note serve as a robust starting point for method development and can be optimized to meet specific analytical requirements.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dicyclohexylbenzene is a non-polar aromatic hydrocarbon. Accurate and reliable quantitative analysis of this compound is essential in various research and industrial applications, including its use as a high-boiling-point solvent and in the synthesis of liquid crystals. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, providing a comprehensive protocol for sample preparation and chromatographic conditions.

Quantitative Data Summary

The following table summarizes the key chromatographic parameters for the analysis of this compound.

ParameterValue
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (75:25, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 220 nm
Column Temperature 30 °C
Run Time 10 minutes
Retention Time ~ 5.8 min (Estimated)

Experimental Protocols

This section provides detailed methodologies for the preparation of solutions and the operation of the HPLC system for the analysis of this compound.

1. Materials and Reagents

  • This compound (analytical standard, >99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric Acid (85%, analytical grade)

  • Methanol (HPLC grade, for sample dissolution)

  • 0.45 µm syringe filters

2. Instrument and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Newcrom R1 (5 µm, 4.6 x 150 mm) is recommended for this reverse-phase method due to its low silanol activity.[1]

  • Mobile Phase Preparation:

    • To prepare 1 L of the mobile phase, mix 750 mL of acetonitrile with 250 mL of water.

    • Add 1.0 mL of 85% phosphoric acid to the mixture.

    • Degas the mobile phase using sonication or vacuum filtration before use. Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be substituted with 0.1% formic acid.[1]

  • Detector: A UV-Vis detector set to a wavelength of 220 nm. This wavelength is selected based on the expected UV absorbance of the benzene ring in the molecule.

3. Sample Preparation

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound analytical standard.

    • Dissolve it in a 10 mL volumetric flask with methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the sample solution.

  • Record the chromatograms and integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

HPLC Analysis Workflow for this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards (Dilute with Mobile Phase) Dissolve_Standard->Dilute_Standard Inject Inject 10 µL of Sample/Standard Dilute_Standard->Inject Sample Prepare Sample (Dissolve in Methanol) Filter Filter through 0.45 µm Syringe Filter Sample->Filter Filter->Inject Equilibrate Equilibrate HPLC System with Mobile Phase Equilibrate->Inject Separate Separation on Newcrom R1 Column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

References

Application Note: Purity Assessment of 1,4-Dicyclohexylbenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the purity assessment of 1,4-dicyclohexylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol provides a comprehensive approach for the separation, identification, and quantification of this compound and its potential impurities. This method is crucial for quality control in chemical synthesis and for ensuring the purity of starting materials in drug development processes.

Introduction

This compound is a high molecular weight aromatic hydrocarbon used as an intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The purity of this starting material is critical as impurities can affect the yield, and safety of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile organic compounds. This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrumental parameters, and data analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. As this compound is a solid at room temperature, it must be dissolved in a suitable organic solvent.

Materials:

  • This compound sample

  • Hexane or Dichloromethane (GC grade)

  • Volumetric flasks (10 mL)

  • Analytical balance

  • Glass autosampler vials (2 mL) with PTFE septa

  • Micropipettes

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Accurately weigh approximately 10.0 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in the chosen solvent (hexane or dichloromethane) and dilute to the mark to obtain a stock solution of 1 mg/mL.

  • Perform a serial dilution of the stock solution to prepare a working sample solution with a final concentration of approximately 10 µg/mL.

  • Filter the final solution using a 0.45 µm PTFE syringe filter into a 2 mL glass autosampler vial.

  • Prepare a blank sample containing only the solvent to check for any background contamination.

  • If available, prepare calibration standards of this compound and any known potential impurities at various concentrations to establish linearity and for quantitative analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. These may be optimized based on the specific instrumentation available. A non-polar capillary column is recommended for the separation of aromatic hydrocarbons.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless (or split with a high split ratio, e.g., 50:1, if sample concentration is high)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature: 100 °C, hold for 2 minRamp 1: 15 °C/min to 250 °C, hold for 5 minRamp 2: 20 °C/min to 300 °C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Range40 - 450 amu
Scan Rate2 scans/sec
Solvent Delay5 min

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. Identification of the main peak and any impurities is achieved by comparing their retention times and mass spectra with reference data or spectral libraries (e.g., NIST).

Table 2: Expected Retention Time and Mass Spectral Data for this compound and Potential Impurities

CompoundExpected Retention Time (min)Molecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
Cyclohexene~ 6 - 882.182, 67, 54
Cyclohexanol~ 9 - 11100.2100, 82, 57
Biphenyl~ 12 - 14154.2154, 153, 76
1,2-Dicyclohexylbenzene~ 18 - 20242.4242, 117, 104, 91
1,3-Dicyclohexylbenzene~ 18 - 20242.4242, 117, 104, 91
This compound ~ 19 - 21 242.4 242, 117, 159 [1]

Note: Retention times are estimates and will vary depending on the specific GC-MS system and conditions used. The Kovats retention index for this compound on a standard non-polar column is reported to be 2050.[1]

Purity Calculation:

The purity of this compound can be calculated using the following formula:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS purity assessment of this compound.

GCMS_Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject Sample into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectral Detection separate->detect integrate Peak Integration detect->integrate identify Compound Identification (Retention Time & Mass Spectrum) integrate->identify quantify Purity Calculation (% Area) identify->quantify report Generate Certificate of Analysis quantify->report

Caption: Workflow for GC-MS Purity Assessment.

Conclusion

The GC-MS method described in this application note provides a reliable and efficient means for the purity assessment of this compound. The protocol is suitable for quality control laboratories and research environments where the purity of chemical intermediates is of high importance. The detailed experimental conditions and data analysis procedures will enable researchers, scientists, and drug development professionals to implement this method effectively.

References

Application Notes and Protocols: 1,4-Dicyclohexylbenzene as a High-Temperature Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dicyclohexylbenzene, a synthetic aromatic hydrocarbon, presents a compelling option as a high-temperature heat transfer fluid for applications demanding thermal stability and precise temperature control. Its robust molecular structure lends itself to reliable performance in a variety of settings, including chemical synthesis, pharmaceutical manufacturing, and materials processing. These application notes provide a comprehensive overview of its properties, performance characteristics, and protocols for its effective and safe use.

Physicochemical and Thermophysical Properties

This compound is a white crystalline solid at room temperature.[1][2][3] Key physical and chemical properties are summarized below.

PropertyValueReference
Chemical Formula C₁₈H₂₆[4]
Molecular Weight 242.41 g/mol [4]
CAS Number 1087-02-1[4]
Appearance White crystalline solid[1][2]
Melting Point 103-105 °C[5]
Boiling Point 195 °C at 13 mmHg[5]

Critically evaluated thermophysical data from the National Institute of Standards and Technology (NIST) provides insight into the behavior of this compound at elevated temperatures.[6]

Table 1: Thermophysical Properties of this compound (Liquid Phase) [6]

Temperature (K)Density (g/cm³)Viscosity (cP)Thermal Conductivity (W/m·K)Heat Capacity at Saturation (J/mol·K)
3800.932.50.120450
4000.911.80.117470
5000.820.60.102570
6000.720.30.087670
7000.600.20.072770
7400.550.150.067810

Performance as a High-Temperature Heat Transfer Fluid

The suitability of a fluid for high-temperature applications hinges on its thermal stability, heat transfer efficiency, and operational lifespan. Synthetic aromatic fluids like this compound are generally specified for systems operating at temperatures above 315°C (600°F).[7]

Thermal Stability

Thermal degradation is a critical consideration for heat transfer fluids. At elevated temperatures, fluids can break down into lower boiling ("low boilers") and higher boiling ("high boilers") components, which can affect viscosity, flash point, and overall system performance.[8] The thermal stability of organic heat transfer fluids can be evaluated using standardized test methods such as ASTM D6743.[8][9] This method involves heating the fluid in the absence of oxygen and quantifying the degradation products.[9]

Heat Transfer Performance
Comparison with Other Heat Transfer Fluids

The selection of a heat transfer fluid requires a comparative analysis of its properties against other available options.

Table 2: Comparison of High-Temperature Heat Transfer Fluids

PropertyThis compound (Estimated)Hydrogenated TerphenylsBiphenyl/Diphenyl Oxide
Typical Max. Operating Temp. (°C) > 315~345~400
Appearance White SolidLiquidLiquid
Freezing Point (°C) 103-105-312
Flash Point (°C) > 150~185~113
Thermal Stability GoodExcellentExcellent

Experimental Protocols

The following protocols are based on established ASTM standards for the evaluation of heat transfer fluids.

Protocol for Determining Thermal Stability (Adapted from ASTM D6743)

Objective: To assess the relative thermal stability of this compound under controlled high-temperature conditions.

Materials:

  • This compound sample

  • High-temperature, high-pressure test cell (e.g., stainless steel bomb)

  • Inert gas (e.g., nitrogen or argon)

  • High-temperature oven or furnace with precise temperature control

  • Gas chromatograph (GC) with a simulated distillation setup (ASTM D2887)[11]

  • Analytical balance

Procedure:

  • Accurately weigh a known amount of this compound into the test cell.

  • Purge the test cell with an inert gas to remove all oxygen.

  • Seal the test cell and place it in the preheated oven at the desired test temperature (e.g., 350°C, 375°C).

  • Maintain the test temperature for a specified duration (e.g., 100, 250, 500 hours).

  • After the specified time, cool the test cell to room temperature.

  • Carefully open the test cell and weigh the contents to determine any mass loss due to gas formation.

  • Analyze the stressed fluid sample using GC with simulated distillation to quantify the percentage of low and high boiling degradation products.

  • Calculate the total degradation as the sum of the mass percentages of gaseous, low-boiling, and high-boiling products.

Expected Outcome: The results will provide a quantitative measure of the thermal degradation of this compound at the tested temperature and duration, allowing for comparison with other fluids and estimation of its operational lifespan.

Thermal_Stability_Workflow cluster_preparation Sample Preparation cluster_heating Thermal Stressing cluster_analysis Analysis A Weigh Sample B Place in Test Cell A->B C Purge with Inert Gas B->C D Seal Test Cell C->D E Heat in Oven at Test Temperature D->E F Maintain Temperature for a Set Duration E->F G Cool to Room Temp. F->G H Weigh for Mass Loss G->H I GC Simulated Distillation H->I J Quantify Degradation Products I->J

Caption: Workflow for Thermal Stability Testing.

Protocol for Measuring Heat Transfer Coefficient

Objective: To experimentally determine the heat transfer coefficient of this compound in a flowing system.

Materials:

  • This compound

  • Closed-loop heat transfer system with a pump, heater, and cooler

  • Test section with a known heat transfer area (e.g., a heated tube or plate)

  • Thermocouples to measure fluid inlet and outlet temperatures, and the surface temperature of the test section

  • Flow meter

  • Power meter to measure heat input to the test section

  • Data acquisition system

Procedure:

  • Fill the heat transfer system with this compound.

  • Circulate the fluid through the system at a constant flow rate.

  • Apply a known and constant heat flux to the test section.

  • Allow the system to reach a steady state, where all temperatures are stable.

  • Record the fluid inlet and outlet temperatures (T_in, T_out), the surface temperature of the test section (T_s), the fluid flow rate (m_dot), and the heat input (Q).

  • Calculate the heat absorbed by the fluid: Q_fluid = m_dot * C_p * (T_out - T_in), where C_p is the specific heat capacity of the fluid at the average bulk temperature.

  • Calculate the heat transfer coefficient (h): h = Q / (A * (T_s - T_bulk)), where A is the heat transfer area and T_bulk is the average bulk fluid temperature ((T_in + T_out) / 2).

  • Repeat the procedure for different flow rates and heat inputs to characterize the heat transfer performance under various conditions.

Heat_Transfer_Coefficient_Measurement cluster_setup System Setup cluster_experiment Experiment cluster_calculation Calculation A Fill System with This compound B Circulate Fluid at Constant Flow Rate A->B C Apply Constant Heat Flux B->C D Reach Steady State C->D E Record Data: Temps, Flow, Power D->E F Calculate Heat Absorbed by Fluid E->F G Calculate Heat Transfer Coefficient F->G

Caption: Experimental Workflow for Heat Transfer Coefficient Measurement.

Safety and Handling

Proper handling of this compound is crucial, especially at high temperatures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[12][13]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors, especially when heated.[13]

  • Handling at High Temperatures: Exercise extreme caution when working with the heated fluid. Avoid direct contact with hot surfaces and the fluid itself.

  • Material Compatibility: Ensure that all system components (pipes, seals, pumps) are compatible with this compound at the intended operating temperatures. Aromatic hydrocarbons can be incompatible with certain elastomers.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations. Avoid direct contact with the spilled material.

Monitoring Fluid Degradation in a System

Regular analysis of the heat transfer fluid is essential for maintaining system efficiency and safety.

  • Sampling: Periodically take a representative sample of the fluid from the circulating system.[2]

  • Analysis: Analyze the sample for changes in key properties:

    • Viscosity (ASTM D445): An increase in viscosity can indicate the formation of high boilers, while a decrease may suggest the presence of low boilers.[11]

    • Total Acid Number (TAN) (ASTM D664): An increase in TAN can indicate oxidation of the fluid.[11]

    • Flash Point: A decrease in the flash point is a sign of the formation of volatile low boilers.[14]

    • Insolubles (ASTM D893): The presence of insoluble materials can lead to fouling of heat transfer surfaces.[2]

Fluid_Degradation_Monitoring A High Temperature Operation B Thermal Degradation (Cracking) A->B C Oxidation (if air ingress) A->C D Formation of Low Boilers B->D E Formation of High Boilers B->E F Formation of Acids C->F G Decreased Viscosity D->G I Decreased Flash Point D->I H Increased Viscosity E->H K System Fouling E->K J Increased Acid Number (TAN) F->J

Caption: Logical Relationships in Fluid Degradation.

Conclusion

This compound offers a promising solution for high-temperature heat transfer applications. Its favorable thermophysical properties and thermal stability make it a viable candidate for demanding processes in research and development. By following the outlined protocols for evaluation and adhering to strict safety procedures, researchers can effectively utilize this fluid to achieve precise and reliable temperature control in their experimental setups. Regular monitoring of the fluid's condition is paramount to ensure long-term, efficient, and safe operation of the heat transfer system.

References

Application Notes and Protocols for Specialty Adhesives Formulated with 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,4-Dicyclohexylbenzene as a specialty additive in adhesive formulations. While direct quantitative data on the performance of this compound in adhesives is limited in publicly available literature, these notes are compiled based on the known properties of the compound and analogous rigid aromatic and cycloaliphatic molecules used in polymer and adhesive chemistry. The provided protocols offer a foundational framework for researchers to explore its effects on adhesive properties.

Introduction to this compound in Adhesives

This compound is a solid, aromatic compound with the chemical formula C₁₈H₂₆.[1] Its rigid molecular structure, composed of a central benzene ring flanked by two cyclohexyl groups, suggests its potential as a modifying agent in specialty adhesive formulations. While a derivative, 1,4-cyclohexane dimethanol dibenzoate, has been utilized as a plasticizer in hot-melt adhesives to enhance flexibility, the inherent rigidity of this compound itself points towards a different role.[2][3] It is hypothesized that its incorporation could lead to improvements in the thermomechanical properties of adhesives, such as increased thermal stability, enhanced mechanical strength, and improved chemical resistance.

Potential Applications:

  • High-Performance Epoxy Adhesives: As a modifier to increase the glass transition temperature (Tg) and modulus.

  • Hot-Melt Adhesives: To potentially increase the softening point and cohesive strength.

  • Structural Adhesives: To enhance durability and load-bearing capacity.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1087-02-1[1]
Molecular Formula C₁₈H₂₆[1]
Molecular Weight 242.4 g/mol [1]
Appearance Slightly beige fine crystalline powder
Melting Point 103-105 °C
Boiling Point 365.8 °C at 760 mmHg
Solubility Insoluble in water, soluble in organic solvents

Experimental Protocols

The following protocols are designed to systematically evaluate the impact of this compound on the properties of a standard two-part epoxy adhesive formulation.

Formulation of Epoxy Adhesive with this compound

This protocol outlines the preparation of epoxy adhesive formulations with varying concentrations of this compound.

Materials:

  • Bisphenol A based epoxy resin (e.g., D.E.R. 331 or equivalent)

  • Amine-based curing agent (e.g., Diethylenetriamine - DETA)

  • This compound powder

  • Toluene or other suitable solvent

  • Mechanical stirrer

  • Heating mantle

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of this compound Solution:

    • In a beaker, dissolve a pre-weighed amount of this compound powder in a minimal amount of toluene with gentle heating and stirring until fully dissolved.

  • Blending with Epoxy Resin:

    • In a separate beaker, preheat the epoxy resin to approximately 60°C to reduce its viscosity.

    • Slowly add the this compound solution to the preheated epoxy resin under continuous mechanical stirring.

    • Continue stirring for 30 minutes to ensure a homogenous mixture.

    • Apply a vacuum to the mixture for 15-20 minutes to remove the solvent and any entrapped air bubbles.

  • Addition of Curing Agent:

    • Allow the mixture to cool to room temperature.

    • Add the stoichiometric amount of the amine curing agent to the modified epoxy resin.

    • Mix thoroughly for 5 minutes until a uniform consistency is achieved.

  • Curing:

    • Apply the formulated adhesive to the desired substrates.

    • Cure the adhesive according to the manufacturer's recommendations for the base epoxy system (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).

Experimental Formulations:

Prepare a series of formulations with varying weight percentages of this compound (e.g., 0%, 1%, 2.5%, 5%, and 10% by weight of the epoxy resin).

Workflow for Adhesive Formulation and Characterization

G cluster_formulation Formulation prep_dchb Prepare 1,4-DCHB Solution blend_epoxy Blend with Epoxy Resin prep_dchb->blend_epoxy degas Degas Mixture blend_epoxy->degas add_hardener Add Curing Agent viscosity Viscosity Measurement add_hardener->viscosity thermal Thermal Analysis (DSC, TGA) add_hardener->thermal mechanical Mechanical Testing (Lap Shear) add_hardener->mechanical degas->add_hardener

Caption: Workflow for formulating and testing specialty adhesives.

Viscosity Measurement

Objective: To determine the effect of this compound on the viscosity of the uncured epoxy adhesive.

Apparatus:

  • Brookfield Rotational Viscometer

Protocol:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Place an appropriate amount of the freshly prepared adhesive formulation into a sample cup.

  • Equilibrate the sample to a constant temperature (e.g., 25°C).

  • Select a suitable spindle and rotational speed to obtain a torque reading between 10% and 90% of the instrument's capacity.

  • Lower the spindle into the adhesive until it reaches the immersion mark.

  • Allow the reading to stabilize for 60 seconds before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).

  • Repeat the measurement three times for each formulation and calculate the average viscosity.

Thermal Analysis

Objective: To evaluate the effect of this compound on the curing profile and thermal stability of the epoxy adhesive.

3.3.1. Differential Scanning Calorimetry (DSC)

Apparatus:

  • Differential Scanning Calorimeter

Protocol:

  • Accurately weigh 5-10 mg of the uncured adhesive mixture into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to determine the onset of cure, peak exotherm temperature, and total heat of curing (ΔH).

  • Cool the sample to room temperature and then perform a second heating scan under the same conditions to determine the glass transition temperature (Tg) of the cured adhesive.

3.3.2. Thermogravimetric Analysis (TGA)

Apparatus:

  • Thermogravimetric Analyzer

Protocol:

  • Place 10-15 mg of the fully cured adhesive sample into a TGA pan.

  • Heat the sample from room temperature to 800°C at a heating rate of 20°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset of decomposition temperature (the temperature at which 5% weight loss occurs) and the char yield at 800°C.

Mechanical Property Testing: Lap Shear Strength

Objective: To measure the effect of this compound on the adhesive bond strength.

Standard: ASTM D1002

Apparatus:

  • Universal Testing Machine with appropriate grips

  • Substrates for bonding (e.g., aluminum, steel, or composite panels)

Protocol:

  • Substrate Preparation: Clean and degrease the surfaces of the substrates to be bonded according to standard procedures for the material being used.

  • Adhesive Application: Apply a uniform layer of the formulated adhesive to one of the prepared substrates.

  • Assembly: Join the two substrates to form a single lap shear specimen with a defined overlap area (e.g., 12.7 mm x 25.4 mm).

  • Curing: Clamp the assembly with minimal pressure and cure as described in section 3.1.

  • Testing:

    • Mount the cured lap shear specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed of 1.3 mm/min until failure.

    • Record the maximum load at failure.

  • Calculation: Calculate the lap shear strength by dividing the maximum load by the bond area.

  • Test at least five specimens for each formulation and report the average and standard deviation.

Logical Flow for Adhesive Performance Evaluation

G start Start: Formulated Adhesive Sample uncured_test Uncured State Testing start->uncured_test curing Curing Process uncured_test->curing cured_test Cured State Testing curing->cured_test data_analysis Data Analysis & Interpretation cured_test->data_analysis end End: Performance Evaluation data_analysis->end

Caption: Logical steps for evaluating adhesive performance.

Expected Results and Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison between the different formulations.

Table 2: Hypothetical Viscosity Data

Formulation (% 1,4-DCHB)Average Viscosity (cP) at 25°C
0% (Control)12,000
1%13,500
2.5%15,200
5%18,000
10%22,500

Table 3: Hypothetical Thermal Analysis Data

Formulation (% 1,4-DCHB)Peak Exotherm (°C)ΔH (J/g)Tg (°C)Decomposition Temp. (°C)Char Yield (%) at 800°C
0% (Control)11545011035015
1%11644511535517
2.5%11843812236220
5%12043013037024
10%12342014538528

Table 4: Hypothetical Lap Shear Strength Data

Formulation (% 1,4-DCHB)Average Lap Shear Strength (MPa)Standard Deviation
0% (Control)20.51.2
1%22.11.4
2.5%24.81.1
5%28.31.5
10%32.51.3

Interpretation of Results

  • Viscosity: The addition of the solid this compound is expected to increase the viscosity of the uncured adhesive. This may require adjustments in processing and application techniques.

  • Thermal Properties: An increase in the glass transition temperature (Tg) with increasing concentration of this compound would indicate an increase in the crosslink density and rigidity of the cured adhesive. A higher decomposition temperature and char yield in TGA would suggest enhanced thermal stability.

  • Mechanical Properties: An improvement in lap shear strength would demonstrate that this compound acts as a reinforcing agent, enhancing the cohesive strength and load-bearing capacity of the adhesive.

These application notes and protocols provide a starting point for the systematic investigation of this compound as a novel additive in specialty adhesives. Further research is necessary to fully elucidate its performance characteristics and optimize its use in various adhesive systems.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Synthesis of 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 1,4-dicyclohexylbenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q1: My reaction is producing very little or no this compound. What are the likely causes?

A1: Low or no yield in the Friedel-Crafts synthesis of this compound can be attributed to several factors, primarily related to the catalyst, reactants, and reaction conditions.

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions throughout the experiment.

  • Insufficient Catalyst: In Friedel-Crafts alkylation, the catalyst can be complexed by products and byproducts, effectively removing it from the catalytic cycle. Ensure you are using the correct stoichiometric ratio of the catalyst.

  • Poor Quality Reactants: The purity of benzene, cyclohexene, or cyclohexanol is critical. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Suboptimal Temperature: The reaction temperature significantly influences the rate and selectivity. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can promote side reactions and catalyst degradation.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and freshly opened or purified reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Verify Catalyst Activity: Use a fresh, unopened container of the Lewis acid catalyst or purify the existing stock.

  • Optimize Catalyst Loading: Experiment with slightly increasing the catalyst amount.

  • Check Reactant Purity: Use freshly distilled benzene and cyclohexene.

  • Adjust Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.

Issue 2: Formation of Multiple Byproducts (Polysubstitution)

Q2: I am observing the formation of multiple products besides this compound, such as mono-, tri-, and tetracyclohexylbenzenes. How can I minimize this?

A2: Polysubstitution is a common challenge in Friedel-Crafts alkylation because the initial product, cyclohexylbenzene, is more reactive than the starting benzene. This is because the cyclohexyl group is an activating group, making the mono-substituted product more susceptible to further alkylation.

  • Reactant Stoichiometry: The molar ratio of benzene to the alkylating agent (cyclohexene or cyclohexanol) is a critical factor. An excess of benzene is necessary to favor mono-alkylation and suppress the formation of di- and poly-substituted products.[1]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the extent of polysubstitution.

Troubleshooting Steps:

  • Use a Large Excess of Benzene: A significantly higher molar ratio of benzene to cyclohexene will increase the probability of the electrophile reacting with a benzene molecule rather than an already alkylated one.[2]

  • Control Reaction Time: Monitor the reaction closely and stop it once the desired amount of the mono- or di-substituted product is formed.

  • Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of subsequent alkylations more than the initial one.

  • Slow Addition of Alkylating Agent: Adding the cyclohexene or cyclohexanol dropwise to the benzene/catalyst mixture can help maintain a low concentration of the alkylating agent, thus disfavoring polysubstitution.

Issue 3: Undesirable Isomer Distribution

Q3: My product mixture contains significant amounts of 1,2- (ortho) and 1,3- (meta) dicyclohexylbenzene isomers, but I need the 1,4- (para) isomer. How can I improve the selectivity?

A3: The distribution of ortho, meta, and para isomers in Friedel-Crafts dialkylation is influenced by steric hindrance and thermodynamic stability. The cyclohexyl group is bulky, which generally favors the formation of the para isomer to minimize steric repulsion. However, under certain conditions, other isomers can be formed.

  • Catalyst Choice: The nature of the Lewis acid catalyst can influence isomer selectivity.

  • Reaction Temperature: Isomerization between the different dialkylated products can occur, and the equilibrium distribution is temperature-dependent. The para isomer is often the most thermodynamically stable.

Troubleshooting Steps:

  • Allow for Isomerization: Running the reaction at a slightly elevated temperature for a longer period can sometimes allow the kinetic product mixture to equilibrate to the more stable para isomer.

  • Catalyst Screening: While AlCl₃ is common, other Lewis acids or solid acid catalysts might offer different selectivities.

  • Purification: If achieving high selectivity in the reaction is difficult, focus on efficient purification methods like fractional crystallization or chromatography to isolate the desired 1,4-isomer. The solid nature of this compound at room temperature can be exploited for its separation from the often liquid ortho and meta isomers.[3]

Data Presentation

Table 1: Effect of Reactant Ratio on Product Distribution in the Alkylation of Benzene with Cyclohexene (Qualitative)

Benzene to Cyclohexene RatioPredominant Product(s)Notes
Large Excess of BenzeneMonocyclohexylbenzeneSmall amounts of dicyclohexylbenzenes may form.[2]
Near StoichiometricMixture of Mono-, Di-, and PolycyclohexylbenzenesSignificant polysubstitution is expected.[2]
Excess CyclohexeneHigher Poly-substituted Products1,3,5-tricyclohexylbenzene and 1,2,3,5-tetracyclohexylbenzene can be formed.[2]

Table 2: Typical Reaction Conditions for Friedel-Crafts Alkylation of Benzene with Cyclohexene

ParameterConditionReference
CatalystConcentrated Sulfuric Acid[3]
Temperature5-10 °C[3]
Reactant Ratio (Benzene:Cyclohexene)3:1 (molar)[3]
Reaction Time1.5 hours for addition, 1 hour additional stirring[3]

Experimental Protocols

Protocol: Synthesis of Cyclohexylbenzene and this compound

This protocol is adapted from a literature procedure and describes the synthesis of cyclohexylbenzene, with this compound as a significant byproduct that can be isolated.[3]

Materials:

  • Benzene (468 g, 6 moles)

  • Concentrated sulfuric acid (92 g)

  • Cyclohexene (164 g, 2 moles)

  • Ice

  • 3% Sodium hydroxide solution

  • Anhydrous calcium chloride

Procedure:

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 468 g of benzene and 92 g of concentrated sulfuric acid.

  • Cool the mixture in an ice bath to maintain the temperature between 5° and 10°C.

  • Add 164 g of cyclohexene dropwise with stirring over a period of one and a half hours, ensuring the temperature remains within the specified range.

  • After the addition is complete, continue stirring for an additional hour.

  • Separate the hydrocarbon layer and wash it four times with 50-cc portions of cold concentrated sulfuric acid.

  • Subsequently, wash the organic layer twice with warm water (50°C), twice with 3% sodium hydroxide solution, and finally twice with pure water.

  • Dry the hydrocarbon mixture over anhydrous calcium chloride.

  • Perform fractional distillation to isolate cyclohexylbenzene.

  • The distillation residue will contain this compound, which can be further purified by crystallization.[3]

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield or Undesired Product Profile check_conditions Verify Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions check_reagents Assess Reagent & Catalyst Purity (Anhydrous? Fresh?) start->check_reagents check_setup Review Experimental Setup (Inert atmosphere? Efficient stirring?) start->check_setup optimize_conditions Systematically Optimize Conditions (e.g., lower temp, excess benzene) check_conditions->optimize_conditions Incorrect purify_reagents Purify/Dry Reagents & Solvents Use Fresh Catalyst check_reagents->purify_reagents Impure/Wet improve_setup Improve Inert Atmosphere Technique Ensure Proper Mixing check_setup->improve_setup Inadequate analyze_product Analyze Product Mixture (GC-MS, NMR) optimize_conditions->analyze_product purify_reagents->analyze_product improve_setup->analyze_product end_success Successful Synthesis of This compound analyze_product->end_success Desired Outcome end_failure Further Optimization or Alternative Route Required analyze_product->end_failure Unsatisfactory

Caption: Troubleshooting workflow for the Friedel-Crafts synthesis of this compound.

Reaction_Pathways cluster_reactants Reactants cluster_products Products & Byproducts Benzene Benzene Mono Cyclohexylbenzene (Mono-substituted) Benzene->Mono Cyclohexene Cyclohexene (+ Lewis Acid) Cyclohexene->Mono Alkylation 1 Para This compound (Desired Product) Mono->Para Alkylation 2 (para) Ortho 1,2-Dicyclohexylbenzene (Ortho Isomer) Mono->Ortho Alkylation 2 (ortho) Meta 1,3-Dicyclohexylbenzene (Meta Isomer) Mono->Meta Alkylation 2 (meta) Poly Poly-substituted benzenes (Tri-, Tetra-cyclohexyl) Para->Poly Further Alkylation Ortho->Para Isomerization Ortho->Poly Meta->Para Isomerization Meta->Poly

Caption: Competing reaction pathways in the Friedel-Crafts synthesis of this compound.

References

Technical Support Center: Synthesis of 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing polyalkylation during the synthesis of 1,4-dicyclohexylbenzene via Friedel-Crafts alkylation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on minimizing the formation of polyalkylated byproducts.

IssuePotential CauseRecommended Solution
Low yield of this compound and high proportion of mono-alkylated product (cyclohexylbenzene) Insufficient amount of alkylating agent or reaction time.Increase the molar ratio of cyclohexene to benzene. Extend the reaction time and monitor the progress using techniques like GC-MS.
Significant formation of tri- and higher-alkylated byproducts The mono- and di-alkylated products are more reactive than benzene, leading to further alkylation.[1][2]- Use a large excess of benzene to increase the probability of the electrophile reacting with the starting material.[3][4][5] - Lower the reaction temperature to decrease the rate of subsequent alkylations.[1] - Employ a milder Lewis acid catalyst.[1]
Formation of dark, tarry reaction mixture Polymerization and other side reactions, often promoted by high temperatures or a highly active catalyst.[5]- Maintain a low and controlled reaction temperature.[5] - Add the alkylating agent (cyclohexene) slowly and portion-wise to manage the reaction exotherm.[5] - Consider using a less reactive Lewis acid.
Product mixture is difficult to purify The boiling points of the desired product and byproducts are close.Utilize fractional distillation under reduced pressure for separation.[6] Crystallization can also be an effective method for isolating this compound, which is a solid.[6]

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of this compound synthesis and why does it occur?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than two cyclohexyl groups are attached to the benzene ring.[1] This happens because the initial addition of a cyclohexyl group activates the benzene ring, making the resulting cyclohexylbenzene and this compound more reactive and susceptible to further alkylation than the original benzene molecule.[1][7]

Q2: What is the most effective way to prevent polyalkylation?

A2: The most effective strategies are to use a large excess of the aromatic substrate (benzene) and to carefully control the reaction temperature.[3][4][5][8] A large excess of benzene statistically favors the alkylation of unreacted benzene molecules over the already substituted ones. Lowering the reaction temperature can help to control the rate of the follow-on alkylation reactions.[1]

Q3: Can the choice of catalyst influence the degree of polyalkylation?

A3: Yes, the activity of the Lewis acid catalyst plays a crucial role. Using a less active or milder Lewis acid can reduce the overall reaction rate, including the rate of the second and subsequent alkylation steps, thereby minimizing polyalkylation.[1] For the synthesis of cyclohexylbenzene, concentrated sulfuric acid is often used.[6]

Q4: Is there an alternative to Friedel-Crafts alkylation to avoid polyalkylation?

A4: Yes, a highly effective, albeit multi-step, alternative is to perform a Friedel-Crafts acylation followed by a reduction.[5] The acyl group is an electron-withdrawing group that deactivates the aromatic ring, thus preventing further substitution.[7] The resulting ketone can then be reduced to the desired alkyl group. However, for dicyclohexylbenzene, this route is less direct.

Q5: How does the stoichiometry of reactants affect the product distribution?

A5: The molar ratio of benzene to the alkylating agent (cyclohexene) is a critical parameter. A higher ratio of benzene to cyclohexene will favor the formation of the mono-alkylated product, while a ratio closer to stoichiometric or with an excess of cyclohexene will lead to a higher proportion of di- and poly-alkylated products. Careful control of the stoichiometry is essential to target the desired this compound.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures and is designed to favor the formation of this compound while minimizing polyalkylation.[6]

Materials:

  • Benzene (anhydrous)

  • Cyclohexene

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Sodium hydroxide solution (3%)

  • Anhydrous calcium chloride

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 468 g (530 cc, 6 moles) of anhydrous benzene and 92 g (50 cc) of concentrated sulfuric acid.

  • Cooling: Cool the mixture in an ice bath to maintain a temperature between 5°C and 10°C.

  • Addition of Cyclohexene: With vigorous stirring, add 164 g (203 cc, 2 moles) of cyclohexene dropwise from the dropping funnel over a period of approximately one and a half hours. It is crucial to maintain the temperature of the reaction mixture between 5°C and 10°C throughout the addition.

  • Reaction: After the addition of cyclohexene is complete, continue stirring the mixture for an additional hour, allowing it to slowly warm to room temperature.

  • Work-up:

    • Separate the hydrocarbon layer from the acid layer.

    • Cool the hydrocarbon layer in an ice bath and wash it with four 50-cc portions of cold concentrated sulfuric acid.

    • Wash the organic layer twice with warm water (50°C), followed by two washes with a 3% sodium hydroxide solution, and finally two washes with pure water.

  • Drying: Dry the hydrocarbon mixture over anhydrous calcium chloride.

  • Purification:

    • Filter the dried mixture to remove the calcium chloride.

    • Subject the filtrate to fractional distillation. Collect the fraction boiling between 238-243°C, which is primarily cyclohexylbenzene.[6]

    • The distillation residue will contain this compound.[6] This residue can be cooled to induce crystallization. The solid this compound can then be collected by filtration, washed with cold methyl alcohol, and recrystallized from acetone to yield the purified product.[6]

Visualizing Reaction Control

The following diagram illustrates the logical relationships between key reaction parameters and the control of polyalkylation.

Polyalkylation_Control cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Benzene_Excess Large Excess of Benzene Monoalkylation Favored Monoalkylation (Cyclohexylbenzene) Benzene_Excess->Monoalkylation Increases probability of reacting with benzene Low_Temp Low Reaction Temperature (5-10°C) Polyalkylation Reduced Polyalkylation Low_Temp->Polyalkylation Reduces rate of subsequent alkylations Mild_Catalyst Milder Lewis Acid Mild_Catalyst->Polyalkylation Lowers overall reaction rate Slow_Addition Slow Addition of Alkylating Agent Slow_Addition->Polyalkylation Controls exotherm, prevents side reactions Dialkylation Desired Dialkylation (this compound) Monoalkylation->Dialkylation Further Reaction Dialkylation->Polyalkylation Undesired Further Reaction

Caption: Control of polyalkylation in Friedel-Crafts reactions.

References

Technical Support Center: Optimizing Catalyst Performance for 1,4-Dicyclohexylbenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dicyclohexylbenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems used for the synthesis of this compound?

A1: The synthesis of this compound is primarily achieved through two main routes, each employing different types of catalysts:

  • Friedel-Crafts Alkylation: This classic method involves the reaction of benzene with cyclohexene or cyclohexanol. The catalysts are typically strong Lewis acids such as aluminum chloride (AlCl₃) or strong Brønsted acids like sulfuric acid (H₂SO₄).[1][2]

  • Hydroalkylation: This approach combines the alkylation of benzene with a hydrogenation step. It often utilizes bifunctional catalysts, such as a noble metal (e.g., Palladium) on an acidic support (e.g., Hβ zeolite or other molecular sieves).[3][4]

Q2: What are the typical side products in the synthesis of this compound?

A2: The primary side products include isomers of dicyclohexylbenzene (1,2- and 1,3-isomers) and polyalkylated benzenes, such as tricyclohexylbenzene. In the hydroalkylation process, cyclohexane can also be a significant byproduct due to the complete hydrogenation of benzene.[5][6] The formation of these byproducts is a key challenge in optimizing the selectivity towards the desired 1,4-isomer.

Q3: How can I purify the crude this compound product?

A3: Purification of this compound typically involves several steps to remove unreacted starting materials, catalyst residues, and byproducts. A general procedure includes:

  • Washing: The reaction mixture is first washed to remove the catalyst. For acid catalysts like H₂SO₄, this involves washing with water and a dilute base solution (e.g., sodium hydroxide) to neutralize any remaining acid.[1]

  • Drying: The organic layer is then dried using a suitable drying agent, such as anhydrous calcium chloride or magnesium sulfate.[1]

  • Distillation: Fractional distillation is employed to separate the desired product from lower-boiling components like benzene and cyclohexylbenzene, and higher-boiling polyalkylated byproducts.[1]

  • Crystallization: this compound is a solid at room temperature.[7] Therefore, crystallization from a suitable solvent (e.g., acetone or ethanol) can be a very effective final purification step to isolate the high-purity product.[1][8]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Catalyst Deactivation For Lewis acid catalysts like AlCl₃, moisture in the reactants or solvent can cause deactivation. Ensure all reagents and glassware are thoroughly dried. For zeolite catalysts, coking can occur at high temperatures. Consider catalyst regeneration through calcination.
Suboptimal Reaction Temperature Temperature significantly influences reaction rate and selectivity. For Friedel-Crafts alkylation with sulfuric acid, maintaining a low temperature (e.g., 5-10°C) is crucial to minimize side reactions.[1] For hydroalkylation, temperatures around 190-210°C have been reported to be effective.[3][6]
Incorrect Reactant Ratio An excess of benzene is often used to favor the formation of mono- and di-substituted products and to minimize polyalkylation. Experiment with varying the benzene to cyclohexene/cyclohexanol molar ratio to find the optimal balance for your specific catalyst system.
Poor Mixing In heterogeneous catalytic systems, efficient mixing is essential for good mass transfer between the phases. Ensure vigorous stirring throughout the reaction.

Problem 2: Poor Selectivity for the 1,4-Isomer

Possible Cause Suggested Solution
Catalyst Acidity The acidity of the catalyst plays a crucial role in determining isomer distribution. For zeolite catalysts, modifying the acidity (e.g., through ion exchange) can influence the shape selectivity and favor the formation of the para isomer.
Reaction Temperature Higher reaction temperatures can sometimes lead to isomerization and a less favorable product distribution. Operating at the lowest effective temperature can improve selectivity.
Steric Hindrance of the Catalyst Catalysts with specific pore structures, like certain zeolites (e.g., MCM-22 family), can exhibit shape selectivity that favors the formation of the less bulky 1,4-isomer.[5]

Problem 3: Significant Formation of Polyalkylated Products

Possible Cause Suggested Solution
High Reactant Concentration High concentrations of the alkylating agent (cyclohexene/cyclohexanol) can lead to multiple substitutions on the benzene ring. Adding the alkylating agent dropwise over a period can help maintain a low instantaneous concentration.[1]
High Reaction Temperature Elevated temperatures can promote further alkylation of the initial products.
Use of a Large Excess of Benzene Employing a significant molar excess of benzene will statistically favor the alkylation of unreacted benzene over the already substituted products.
Transalkylation Polycyclohexylbenzenes can be converted back to the desired monocyclohexylbenzene (which can then be further reacted to dicyclohexylbenzene) through a separate transalkylation step with additional benzene over a suitable catalyst.[5]

Experimental Protocols

Detailed Methodology for Synthesis of Cyclohexylbenzene and this compound (Adapted from Organic Syntheses Procedure) [1]

This procedure describes the synthesis of cyclohexylbenzene, with this compound being a notable byproduct that can be isolated.

  • Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 468 g (530 cc, 6 moles) of benzene and 92 g (50 cc) of concentrated sulfuric acid.

  • Addition of Reactant: Cool the mixture in an ice bath. Add 164 g (203 cc, 2 moles) of cyclohexene dropwise with stirring over one and a half hours, maintaining the temperature between 5° and 10°C.

  • Reaction Completion: Continue stirring for an additional hour after the addition is complete.

  • Work-up:

    • Separate the hydrocarbon layer and cool it in an ice bath.

    • Wash the organic layer with four 50-cc portions of cold concentrated sulfuric acid.

    • Wash twice with warm water (50°C), twice with 3% sodium hydroxide solution, and twice with pure water.

    • Dry the hydrocarbon mixture over anhydrous calcium chloride.

  • Purification:

    • Perform fractional distillation using a 30-cm Vigreux column. Collect the cyclohexylbenzene fraction at 238–243°C.

    • The distillation residue will contain this compound, which solidifies on cooling.

  • Isolation of this compound:

    • Filter the semi-solid residue with suction.

    • Wash the solid with methyl alcohol.

    • Recrystallize from acetone to obtain purified this compound.

Data Presentation

Table 1: Comparison of Catalytic Systems for Benzene Alkylation/Hydroalkylation

Catalyst SystemReactantsTemperature (°C)Pressure (MPa)Benzene Conversion (%)Selectivity to Cyclohexylbenzene (%)Selectivity to Dicyclohexylbenzene (%)Reference
Sulfuric AcidBenzene, Cyclohexene5-10Atmospheric-65-68 (Yield)-[1]
Ni/HβBenzene, H₂1902.5---[6]
Molecular Sieve Binary CatalystBenzene, H₂2002.567.647.8 (to CHB)-[4]
Pd/HβBenzene, H₂1902.538.472.816.5[3]

Note: CHB stands for Cyclohexylbenzene. Data on selectivity to this compound specifically was not always provided in the cited sources.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Reactants (Benzene, Cyclohexene) mixing Mixing and Cooling (5-10°C) reactants->mixing catalyst Catalyst (e.g., H2SO4) catalyst->mixing glassware Dry Glassware glassware->mixing addition Slow Addition of Cyclohexene mixing->addition stirring Continued Stirring addition->stirring separation Separate Hydrocarbon Layer stirring->separation washing Wash with H2SO4, H2O, NaOH separation->washing drying Dry with CaCl2 washing->drying distillation Fractional Distillation drying->distillation crystallization Crystallization of Residue distillation->crystallization product Pure this compound crystallization->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of 1,4-DCHB cause1 Catalyst Deactivation low_yield->cause1 cause2 Suboptimal Temperature low_yield->cause2 cause3 Incorrect Reactant Ratio low_yield->cause3 cause4 Poor Mixing low_yield->cause4 sol1 Dry Reagents / Regenerate Catalyst cause1->sol1 sol2 Optimize Reaction Temperature cause2->sol2 sol3 Adjust Reactant Molar Ratio cause3->sol3 sol4 Ensure Vigorous Stirring cause4->sol4

Caption: Troubleshooting logic for addressing low product yield.

References

Byproducts and side reactions in the synthesis of 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,4-Dicyclohexylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the experimental synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Friedel-Crafts Alkylation Route

The synthesis of this compound via Friedel-Crafts alkylation of benzene with a cyclohexylating agent (e.g., cyclohexene, cyclohexanol, or cyclohexyl chloride) in the presence of a Lewis acid catalyst is a common method. However, several side reactions can affect the yield and purity of the desired product.

Question 1: My reaction is producing a mixture of dicyclohexylbenzene isomers (ortho, meta, and para). How can I increase the selectivity for the 1,4-isomer?

Answer: The formation of a mixture of isomers is a common challenge in Friedel-Crafts alkylation. The para isomer is often favored due to steric hindrance, but the ortho and meta isomers are also typically formed.

Troubleshooting Strategies:

  • Catalyst Choice: The choice of Lewis acid catalyst can influence isomer distribution. While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to isomerization. Experimenting with milder Lewis acids, such as FeCl₃ or solid acid catalysts like zeolites, may improve para-selectivity.

  • Reaction Temperature: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable para isomer. Running the reaction at 0-5°C can significantly improve the p/o and p/m ratios.

  • Solvent Effects: The polarity of the solvent can influence the isomer distribution. Nonpolar solvents are generally preferred.

Question 2: I am observing a significant amount of polyalkylated products, such as tricyclohexylbenzene. How can I minimize this side reaction?

Answer: Polyalkylation occurs because the product, this compound, is more reactive than the starting material, benzene, and can undergo further alkylation.

Troubleshooting Strategies:

  • Molar Ratio of Reactants: The most effective way to minimize polyalkylation is to use a large excess of benzene relative to the cyclohexylating agent.[1] A molar ratio of benzene to cyclohexene of at least 5:1 is recommended. This increases the statistical probability of the electrophile reacting with a benzene molecule rather than a dicyclohexylbenzene molecule.

  • Slow Addition of Alkylating Agent: Adding the cyclohexylating agent dropwise to the benzene/catalyst mixture can help maintain a low concentration of the electrophile, further reducing the likelihood of polyalkylation.

Question 3: My product analysis shows the presence of unexpected alkylbenzenes with rearranged alkyl chains. What is causing this and how can it be prevented?

Answer: This is likely due to carbocation rearrangements, a well-known side reaction in Friedel-Crafts alkylation.[2][3] The initially formed cyclohexyl carbocation can rearrange to a more stable carbocation before attacking the benzene ring.

Troubleshooting Strategies:

  • Choice of Alkylating Agent: While cyclohexene and cyclohexanol are common, they readily form carbocations that can rearrange. Using a pre-formed cyclohexyl halide might offer more control under specific conditions.

  • Reaction Conditions: Lower reaction temperatures can sometimes suppress rearrangement reactions.

  • Alternative Synthesis Route: If rearrangements are a persistent issue, consider an alternative synthetic approach such as the hydrogenation of p-diphenylbenzene, which avoids the formation of a free carbocation intermediate in the same manner.

Section 2: Hydrogenation Route

An alternative route to this compound is the catalytic hydrogenation of p-diphenylbenzene (also known as p-terphenyl).

Question 4: The hydrogenation of my p-diphenylbenzene is incomplete, resulting in a mixture of partially hydrogenated products like cyclohexylphenylbenzene. How can I drive the reaction to completion?

Answer: Incomplete hydrogenation is a common issue and can be addressed by optimizing the reaction conditions and catalyst.

Troubleshooting Strategies:

  • Catalyst Selection and Loading: Noble metal catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Nickel-based catalysts are commonly used.[4][5] Increasing the catalyst loading or using a more active catalyst can improve conversion.

  • Hydrogen Pressure and Temperature: Increasing the hydrogen pressure and reaction temperature will generally increase the rate of hydrogenation. However, excessively high temperatures can lead to side reactions like hydrogenolysis (cleavage of C-C bonds).

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by techniques like GC-MS is recommended.

Quantitative Data Summary

The following table summarizes typical yields and byproduct distributions from relevant literature. Note that specific results for this compound synthesis can vary significantly based on the exact experimental conditions.

Synthesis RouteReactantsCatalystTemperature (°C)Pressure (atm)Product Distribution/YieldReference
Friedel-Crafts AlkylationBenzene, CyclohexeneH₂SO₄5-101Cyclohexylbenzene (main), this compound (15-24 g from 6 moles benzene)[6]
Friedel-Crafts AlkylationToluene, tert-Butyl chlorideAlCl₃Varied1up to 51.2% yield of 4-tert-Butyltoluene[7]
HydrogenationBiphenyl20% Ni/SiO₂2003099.6% Biphenyl Conversion, 99.3% Cyclohexylbenzene Yield[4]
HydrogenationBiphenylNiMoWS--~99% Biphenyl Conversion, 52% Cyclohexylbenzene, 47% Bicyclohexyl[5]

Experimental Protocols

Protocol 1: Synthesis of Cyclohexylbenzene with this compound as a Byproduct via Friedel-Crafts Alkylation

This protocol is adapted from a literature procedure for the synthesis of cyclohexylbenzene, which also yields this compound.[6]

Materials:

  • Benzene (anhydrous)

  • Cyclohexene

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Hydroxide solution (3%)

  • Anhydrous Calcium Chloride

  • Methyl Alcohol

  • Acetone

Procedure:

  • In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 468 g (6 moles) of benzene and 92 g of concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 5-10°C.

  • With vigorous stirring, add 164 g (2 moles) of cyclohexene dropwise over 1.5 hours, maintaining the temperature between 5°C and 10°C.

  • Continue stirring for an additional hour after the addition is complete.

  • Separate the hydrocarbon layer and wash it four times with 50-cc portions of cold concentrated sulfuric acid.

  • Wash the organic layer twice with warm water (50°C), twice with 3% sodium hydroxide solution, and twice with pure water.

  • Dry the hydrocarbon mixture over anhydrous calcium chloride.

  • Perform fractional distillation. Collect the fraction boiling at 238–243°C, which is cyclohexylbenzene.

  • The distillation residue will contain this compound. Cool the residue to allow the solid to crystallize.

  • Filter the solid with suction, wash with methyl alcohol, and recrystallize from acetone to obtain purified this compound.

Protocol 2: General Procedure for Catalytic Hydrogenation of an Aromatic Compound

This is a general guideline for the hydrogenation of an aromatic precursor like p-diphenylbenzene. Specific conditions should be optimized for the substrate.

Materials:

  • p-Diphenylbenzene

  • Solvent (e.g., ethanol, ethyl acetate, or isopropanol[4])

  • Hydrogenation Catalyst (e.g., 10% Pd/C or 20% Ni/SiO₂[4])

  • Hydrogen Gas

Procedure:

  • Place the aromatic compound and the solvent in a high-pressure autoclave.

  • Add the hydrogenation catalyst. The catalyst loading is typically 1-10% by weight of the substrate.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 30-50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 100-200°C) with vigorous stirring.

  • Maintain the temperature and pressure for the desired reaction time (e.g., 4-24 hours). Monitor the reaction progress by taking samples and analyzing them by GC-MS.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or chromatography.

Visual Workflow and Troubleshooting Diagrams

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start Synthesis reaction Friedel-Crafts Alkylation or Hydrogenation start->reaction workup Reaction Work-up & Purification reaction->workup issue Problem Identified reaction->issue product Final Product: This compound workup->product low_yield Low Yield issue->low_yield Low Yield? isomer_mix Isomer Mixture issue->isomer_mix Impure Isomers? polyalkylation Polyalkylation Products issue->polyalkylation High MW Byproducts? incomplete_hydro Incomplete Hydrogenation issue->incomplete_hydro Starting Material Remains? sol_yield Optimize Temp/Time Increase Catalyst Loading low_yield->sol_yield sol_isomer Lower Temperature Change Catalyst isomer_mix->sol_isomer sol_poly Increase Benzene Excess Slow Addition polyalkylation->sol_poly sol_hydro Increase H2 Pressure/Temp Increase Reaction Time incomplete_hydro->sol_hydro

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental_Workflow cluster_alkylation Friedel-Crafts Alkylation Route cluster_hydrogenation Hydrogenation Route A_start Mix Benzene & Catalyst A_add Add Cyclohexene A_start->A_add A_react React at Controlled Temp A_add->A_react A_quench Quench Reaction A_react->A_quench A_extract Extract & Wash A_quench->A_extract A_distill Fractional Distillation A_extract->A_distill A_cryst Crystallize Residue A_distill->A_cryst A_end Pure this compound A_cryst->A_end H_start Charge Autoclave with p-Diphenylbenzene & Catalyst H_react Hydrogenate under Pressure & Heat H_start->H_react H_filter Filter Catalyst H_react->H_filter H_evap Evaporate Solvent H_filter->H_evap H_purify Recrystallize/Chromatography H_evap->H_purify H_end Pure this compound H_purify->H_end

References

Technical Support Center: Purification of Crude 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1,4-dicyclohexylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities in crude this compound, typically synthesized via Friedel-Crafts alkylation of benzene with cyclohexene, are its positional isomers: 1,2-dicyclohexylbenzene and 1,3-dicyclohexylbenzene. Other potential impurities include unreacted starting materials (benzene, cyclohexene), poly-alkylated benzenes, and residual acid catalyst.

Q2: Which purification technique is most effective for obtaining high-purity this compound?

A2: Recrystallization is often the most effective and scalable method for purifying this compound, primarily due to the significant difference in melting points and crystal packing efficiency between the desired para isomer and the ortho and meta isomers. For analytical purposes or for separating small quantities of isomers that are difficult to remove by recrystallization, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. By comparing the spots of the crude mixture, the purified fractions, and a pure standard (if available), you can track the removal of impurities. Gas Chromatography (GC) can provide a more quantitative assessment of purity.

Q4: What is a good starting solvent for the recrystallization of this compound?

A4: Acetone is a commonly recommended and effective solvent for the recrystallization of this compound.[1] The desired 1,4-isomer is typically less soluble in cold acetone compared to its isomers, allowing for its selective crystallization upon cooling. Other solvent systems, such as ethanol or mixtures of a good solvent (like dichloromethane) and an anti-solvent (like hexane), can also be explored.

Q5: My purified this compound has a low melting point. What is the likely cause?

A5: A low or broad melting point range is a strong indication of the presence of impurities, most commonly the 1,2- and 1,3-dicyclohexylbenzene isomers. Incomplete removal of these isomers will disrupt the crystal lattice of the 1,4-isomer, leading to a depression of its melting point. Further purification by one or more additional recrystallization steps is recommended.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Oiling out during cooling The compound is precipitating from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if the solvent is not ideal.- Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.- Try a different recrystallization solvent or a solvent mixture.
Poor recovery of purified product - Too much solvent was used, keeping the product dissolved even at low temperatures.- The cooling process was too rapid, preventing complete crystallization.- Evaporate some of the solvent and re-cool the solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is still impure after one recrystallization The initial crude product was highly impure, or the separation efficiency of the single recrystallization was insufficient.- Perform a second recrystallization using the same or a different solvent system.- Ensure the crystals are washed with a small amount of cold, fresh solvent during filtration to remove residual mother liquor.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of isomers The polarity of the eluent is too high, causing all compounds to elute together.- Decrease the polarity of the eluent. For normal phase silica gel chromatography, this means increasing the proportion of the non-polar solvent (e.g., hexane) relative to the polar solvent (e.g., ethyl acetate).- Consider using a different stationary phase, such as alumina or a specialized column for isomer separation.
Product is not eluting from the column The eluent is not polar enough to move the compound down the column.- Gradually increase the polarity of the eluent (gradient elution).
Streaking or tailing of spots on TLC analysis of fractions The sample was overloaded on the column, or the compound may be interacting strongly with the stationary phase.- Use a larger column or load less sample.- Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds (though this compound is neutral).

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Acetone
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of acetone and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add additional hot acetone dropwise if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold acetone to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Analysis: Determine the melting point of the dried crystals and analyze their purity by TLC or GC. A sharp melting point close to the literature value (103-105 °C) indicates high purity.

Protocol 2: Column Chromatography for Separation of Dicyclohexylbenzene Isomers
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. A good starting eluent is pure hexane, with the polarity gradually increased by adding small percentages of a slightly more polar solvent like toluene or ethyl acetate if necessary.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound. The para isomer is generally the least polar and will elute first.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

PurificationWorkflow Purification Workflow for Crude this compound crude Crude this compound (mixture of isomers) recrystallization Recrystallization (e.g., with Acetone) crude->recrystallization filtration Filtration recrystallization->filtration mother_liquor Mother Liquor (enriched in 1,2- and 1,3-isomers) filtration->mother_liquor impurities removed pure_solid Purified Solid filtration->pure_solid analysis Purity Analysis (TLC, GC, Melting Point) pure_solid->analysis final_product High-Purity This compound analysis->final_product Purity > 99% impure Product still impure analysis->impure Purity < 99% impure->recrystallization Repeat

Caption: A flowchart illustrating the recrystallization-based purification workflow.

TroubleshootingRecrystallization Troubleshooting Recrystallization Issues start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool the solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? oiling_out->crystals_form No reheat_add_solvent Re-heat and add more solvent oiling_out->reheat_add_solvent Yes filter Filter Crystals crystals_form->filter Yes evaporate Evaporate some solvent crystals_form->evaporate No reheat_add_solvent->cool slow_cooling Cool more slowly check_purity Check Purity filter->check_purity success Pure Product check_purity->success Pure failure Still Impure check_purity->failure Impure repeat Repeat Recrystallization failure->repeat evaporate->cool

Caption: A decision-making flowchart for troubleshooting common recrystallization problems.

References

Technical Support Center: Optimizing 1,4-Dicyclohexylbenzene Yield in Hydroalkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydroalkylation of benzene to produce 1,4-dicyclohexylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions. Our goal is to help you improve the yield and selectivity of your reaction towards the desired this compound isomer.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the hydroalkylation of benzene with cyclohexene.

Problem Potential Cause Recommended Solution
Low overall yield of dicyclohexylbenzene (DCHB). Suboptimal catalyst activity or deactivation.- Ensure the catalyst is properly activated and handled under inert conditions if necessary.- Consider using a more active catalyst system, such as a bifunctional catalyst with both metal and acid sites (e.g., Pd/Hβ or Ni/Hβ).[1]
Incorrect reaction temperature.- Optimize the reaction temperature. Temperatures that are too low may result in slow reaction rates, while excessively high temperatures can lead to catalyst deactivation and increased side reactions. A typical range to explore is 150-250°C.
Inadequate hydrogen pressure.- Ensure sufficient hydrogen pressure is maintained throughout the reaction. Hydrogen is crucial for the in-situ generation of the alkylating agent and for maintaining catalyst activity. Typical pressures range from 0.5 to 4.0 MPa.[2]
High selectivity towards cyclohexylbenzene (CHB) instead of DCHB. Benzene to cyclohexene molar ratio is too high.- Decrease the benzene to cyclohexene molar ratio to favor the second alkylation step. However, be aware that this may also increase the formation of tricyclohexylbenzene.
Insufficient reaction time.- Increase the reaction time to allow for the conversion of CHB to DCHB. Monitor the reaction progress over time to determine the optimal duration.
Poor selectivity for this compound (high concentration of ortho and meta isomers). Inappropriate catalyst choice.- Employ shape-selective catalysts such as zeolites (e.g., MCM-22, Y-zeolite, ZSM-5). The pore structure of these materials can sterically hinder the formation of the bulkier ortho and meta isomers, thus favoring the production of the linear 1,4-isomer.
Reaction temperature is not optimized for isomer control.- Systematically vary the reaction temperature. The activation energies for the formation of the different isomers may vary, allowing for temperature-based selectivity control.
Significant formation of cyclohexane byproduct. Imbalance in the metal-acid functionality of the catalyst.- If using a bifunctional catalyst, the metal component (e.g., Pd, Ni, Ru) may be too active, leading to excessive hydrogenation of benzene and/or cyclohexene.[1] - Reduce the metal loading on the catalyst support. - Consider using a metal that is less active for hydrogenation under the reaction conditions.
High hydrogen pressure.- Lower the hydrogen pressure to a level that is sufficient for the hydroalkylation reaction but minimizes complete hydrogenation of the aromatic ring.
Formation of heavy byproducts (tricyclohexylbenzene and higher). Low benzene to cyclohexene molar ratio.- Increase the molar ratio of benzene to cyclohexene to reduce the probability of multiple alkylations on the same benzene ring.
High reaction temperature or prolonged reaction time.- Reduce the reaction temperature and/or shorten the reaction time to minimize the formation of higher alkylated products.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maximizing the yield of this compound?

A1: The choice of catalyst is paramount for achieving high selectivity towards this compound. Shape-selective catalysts, particularly zeolites, are crucial. The pore dimensions of zeolites like MCM-22 and Y-zeolites can sterically favor the formation of the para-isomer over the ortho- and meta-isomers.

Q2: How does the benzene to cyclohexene molar ratio affect the product distribution?

A2: The molar ratio of benzene to cyclohexene is a key parameter for controlling the extent of alkylation. A high ratio favors the formation of monocyclohexylbenzene, while a lower ratio promotes the formation of dicyclohexylbenzene and higher alkylated products. An optimal ratio must be determined experimentally to maximize the yield of this compound while minimizing the production of tricyclohexylbenzene.

Q3: What is the role of hydrogen in the hydroalkylation reaction?

A3: In the context of producing this compound from benzene and cyclohexene, the term "hydroalkylation" can sometimes be used interchangeably with Friedel-Crafts alkylation where an acid catalyst is used. In a true hydroalkylation starting from benzene and hydrogen, hydrogen's role is to partially hydrogenate benzene to cyclohexene in-situ, which then acts as the alkylating agent.[3] When starting with cyclohexene, the role of hydrogen is primarily to maintain the activity of the catalyst, especially when using a bifunctional metal-acid catalyst.

Q4: Can dicyclohexylbenzene isomers be separated?

A4: Yes, the isomers of dicyclohexylbenzene can be separated. This compound is a solid at room temperature with a distinct melting point, while the ortho- and meta-isomers are typically liquids.[4] This difference in physical properties allows for separation by techniques such as crystallization or distillation. The distillation residue often contains the solid this compound, which can be purified by recrystallization.[5]

Q5: Is it possible to isomerize the undesired ortho and meta isomers to the desired 1,4-isomer?

A5: Isomerization of dicyclohexylbenzene isomers is possible, typically by using a strong acid catalyst. This process is often carried out in the presence of a transalkylating agent like benzene, which can also convert higher alkylated products back to the desired product.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the hydroalkylation of benzene.

Table 1: Effect of Catalyst on Product Distribution

CatalystBenzene Conversion (%)CHB Selectivity (%)DCHB Selectivity (%)Cyclohexane Selectivity (%)Reference
Ni/Hβ38.472.816.55.2
Pd/Hβ24.388.0--

Note: DCHB selectivity in these studies often refers to the mixture of isomers.

Experimental Protocols

General Protocol for the Synthesis of Cyclohexylbenzene and Dicyclohexylbenzene

This protocol is based on a general procedure for the Friedel-Crafts alkylation of benzene with cyclohexene using an acid catalyst.[5]

Materials:

  • Benzene (anhydrous)

  • Cyclohexene

  • Concentrated Sulfuric Acid (or other suitable acid catalyst, e.g., a zeolite)

  • 3% Sodium Hydroxide solution

  • Anhydrous Calcium Chloride

  • Ice

Equipment:

  • Three-necked round-bottom flask (1 L)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 468 g (6 moles) of benzene and 92 g of concentrated sulfuric acid.

  • Cooling: Cool the mixture in an ice bath to maintain a temperature between 5°C and 10°C.

  • Addition of Cyclohexene: Add 164 g (2 moles) of cyclohexene dropwise from the dropping funnel over a period of 1.5 hours, ensuring the temperature remains within the specified range.

  • Reaction: Continue stirring for an additional hour after the addition of cyclohexene is complete.

  • Work-up:

    • Separate the hydrocarbon layer.

    • Wash the hydrocarbon layer with four 50 mL portions of cold concentrated sulfuric acid.

    • Wash twice with warm water (50°C), followed by two washes with 3% sodium hydroxide solution, and finally two washes with pure water.

    • Dry the hydrocarbon mixture over anhydrous calcium chloride.

  • Purification:

    • Perform fractional distillation to separate the unreacted benzene and the cyclohexylbenzene product.

    • The residue from the distillation will contain dicyclohexylbenzene. The 1,4-isomer can be isolated by cooling the residue to induce crystallization, followed by filtration and recrystallization from a suitable solvent like acetone.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Charge flask with benzene and catalyst B 2. Cool mixture in ice bath A->B C 3. Add cyclohexene dropwise B->C D 4. Stir for 1 hour C->D E 5. Separate hydrocarbon layer D->E F 6. Wash with acid, base, and water E->F G 7. Dry over CaCl2 F->G H 8. Fractional distillation G->H I 9. Isolate 1,4-DCHB by crystallization H->I

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationships in Product Formation

product_formation cluster_intermediates Intermediates & Products Benzene Benzene CHB Cyclohexylbenzene (CHB) Benzene->CHB + Cyclohexene Cyclohexene Cyclohexene Cyclohexene->CHB DCHB_1_4 This compound (Desired Product) CHB->DCHB_1_4 + Cyclohexene (Shape-selective catalyst) DCHB_other ortho/meta-DCHB (Byproducts) CHB->DCHB_other + Cyclohexene (Non-selective catalyst) TCHB Tricyclohexylbenzene (Byproduct) CHB->TCHB + Cyclohexene (Low Benzene/Cyclohexene ratio)

Caption: Relationship between reactants, intermediates, and products in the hydroalkylation of benzene.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Benzene Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during benzene alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in benzene alkylation?

A1: Catalyst deactivation in benzene alkylation, particularly with zeolite catalysts, is primarily attributed to three main factors:

  • Coke Formation: This is the most common cause, where carbonaceous deposits, known as coke, form on the active sites and within the pores of the catalyst. This physically blocks reactants from reaching the active sites and can lead to pore plugging.[1]

  • Poisoning: Feedstock impurities can strongly adsorb onto the catalyst's active sites, rendering them inactive. Common poisons include nitrogen and sulfur compounds, as well as water and certain oxygenated organic compounds which can lead to a significant decrease in catalyst lifetime.

  • Multi-alkylation and Oligomerization: The formation of heavier byproducts, such as polyalkylated benzenes and oligomers of the alkylating agent, can block the catalyst's pores, leading to deactivation.

Q2: How can I determine if my catalyst is deactivating during an experiment?

A2: Several key indicators can signal catalyst deactivation:

  • A progressive decrease in reactant conversion over time.

  • A decline in selectivity towards the desired alkylated benzene product.

  • An increase in the pressure drop across a fixed-bed reactor, suggesting pore blockage.

  • Changes in the product distribution, often with an increase in undesired byproducts.

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, in many instances, deactivated catalysts can be regenerated. The most prevalent method is an oxidative treatment, often referred to as decoking, where the catalyst is heated in a controlled flow of an oxygen-containing gas (like air) to burn off the coke deposits.[2] The conditions of this regeneration, such as temperature and oxygen concentration, must be carefully controlled to prevent thermal damage to the catalyst. Flushing the catalyst with an aromatic solvent like benzene can also be an effective regeneration method to remove deactivating materials.

Q4: How do reaction conditions influence the rate of catalyst deactivation?

A4: Reaction conditions play a crucial role in the rate of catalyst deactivation. Higher reaction temperatures can sometimes increase the rate of coke formation, although they can also enhance the diffusion of larger molecules, potentially prolonging catalyst life. The molar ratio of reactants is also critical; for instance, a higher benzene-to-olefin ratio can suppress coke formation.

Troubleshooting Guide

This guide provides a structured approach to common problems encountered during benzene alkylation.

Issue 1: Rapid Loss of Catalyst Activity

A sudden or rapid decline in catalytic activity is a frequent issue. The following steps can help diagnose and address the problem.

Troubleshooting Workflow for Rapid Activity Loss

Troubleshooting Rapid Catalyst Deactivation start Rapid Activity Loss Observed check_feed Step 1: Analyze Feedstock - Check for impurities (water, sulfur, nitrogen) - Verify reactant purity start->check_feed check_conditions Step 2: Review Operating Conditions - Temperature excursions? - Incorrect reactant ratios? check_feed->check_conditions catalyst_analysis Step 3: Post-Reaction Catalyst Analysis - Visual inspection for color change (coking) - TGA for coke quantification - NH3-TPD for acidity changes check_conditions->catalyst_analysis coking High Coke Content Detected catalyst_analysis->coking Coke Analysis poisoning Feed Impurities Confirmed catalyst_analysis->poisoning Feed Analysis Correlation improper_conditions Operating Condition Deviation catalyst_analysis->improper_conditions Process Data Review regenerate Solution: Regenerate Catalyst - Perform controlled oxidative regeneration coking->regenerate purify_feed Solution: Purify Feedstock - Implement guard beds - Use higher purity reactants poisoning->purify_feed optimize_conditions Solution: Optimize Conditions - Lower temperature - Adjust reactant ratios improper_conditions->optimize_conditions

Caption: A step-by-step workflow for diagnosing rapid catalyst deactivation.

Issue 2: Poor Selectivity to the Desired Product

An increase in the formation of byproducts, such as polyalkylated benzenes or isomers, indicates poor selectivity.

  • Possible Cause: The reaction temperature may be too high, or the catalyst's acidity may not be optimal for the desired reaction.

  • Troubleshooting Steps:

    • Gradually decrease the reaction temperature and monitor the product distribution.

    • If using a zeolite catalyst, consider one with a different pore structure or acidity.

    • Increase the benzene to alkylating agent molar ratio to favor mono-alkylation.

Data Presentation

Table 1: Influence of Reaction Temperature on Coke Formation
CatalystReaction Temperature (°C)Time on Stream (h)Coke Content (wt%)Reference
Beta Zeolite773 K (500 °C)VariesActivation Energy for coke decomposition: 72.4 kJ/mol
H-ZSM-5600N/AHigh resistance to coking at this temperature
H-Y Zeolite327 - 627N/ADesorption signals correspond to ammonia desorbing from Bronsted sites
Table 2: Quantitative Analysis of Catalyst Acidity via NH₃-TPD
CatalystWeak Acid Sites (mmol/g)Strong Acid Sites (mmol/g)Total Acidity (mmol/g)Reference
Ni/ZSM-5 (Si/Al=15)0.790.331.12
Ni/β-Zeolite0.450.581.03
Ni/Y-Zeolite0.520.410.93

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Coke Quantification

This protocol is used to determine the amount of coke deposited on a deactivated catalyst.

  • Sample Preparation: Carefully weigh approximately 5-10 mg of the spent catalyst into a TGA sample pan.

  • Initial Purge: Place the sample in the TGA instrument and purge with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min while heating to 150°C to remove any adsorbed water and volatiles. Hold at this temperature for 30 minutes.

  • Combustion: Switch the purge gas to a stream of air or a nitrogen/oxygen mixture (e.g., 20% O₂) at the same flow rate.

  • Temperature Program: Heat the sample at a linear rate of 10°C/min to 800°C.

  • Data Analysis: The weight loss observed between approximately 400°C and 800°C corresponds to the combustion of coke. Calculate the weight percentage of coke based on the initial mass of the dried spent catalyst.

Experimental Workflow for TGA

TGA Experimental Workflow for Coke Analysis start Start sample_prep 1. Weigh 5-10 mg of spent catalyst start->sample_prep purge 2. Purge with N2 at 150°C for 30 min sample_prep->purge combust 3. Switch to Air/O2 flow purge->combust heat 4. Heat to 800°C at 10°C/min combust->heat analyze 5. Analyze weight loss curve heat->analyze end End analyze->end

Caption: A simplified workflow for quantifying coke on a catalyst using TGA.

Protocol 2: Ammonia Temperature-Programmed Desorption (NH₃-TPD) for Acidity Measurement

This protocol measures the number and strength of acid sites on a catalyst.

  • Sample Pretreatment: Place approximately 100 mg of the catalyst in the TPD reactor. Heat the sample under a flow of inert gas (e.g., helium) to 500°C at a rate of 10°C/min and hold for 1 hour to remove adsorbed species.

  • Ammonia Adsorption: Cool the sample to 100°C and introduce a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) over the sample for 30-60 minutes to ensure saturation of the acid sites.

  • Physisorbed Ammonia Removal: Switch the gas flow back to the inert gas to flush out any weakly (physisorbed) ammonia from the catalyst surface.

  • TPD Measurement: Heat the sample at a linear rate (e.g., 10°C/min) to 600-800°C under the inert gas flow. A thermal conductivity detector (TCD) or mass spectrometer is used to monitor the concentration of desorbed ammonia in the effluent gas as a function of temperature.

  • Data Analysis: The resulting desorption peaks are integrated to quantify the number of acid sites. The temperature at which desorption occurs provides information about the acid strength (higher temperature indicates stronger acid sites).

Protocol 3: Oxidative Regeneration of Coked Catalyst

This protocol describes a general procedure for regenerating a catalyst deactivated by coke.

  • Inert Purge: Place the coked catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min while heating to 150-200°C to remove volatile compounds.

  • Controlled Oxidation: Gradually introduce a diluted oxygen stream (e.g., 1-5% O₂ in N₂) into the inert gas flow. This is crucial to avoid excessive temperature increases (hot spots) that could damage the catalyst.

  • Temperature Ramp: Slowly increase the temperature to the target regeneration temperature (typically 450-550°C) at a rate of 2-5°C/min.[2]

  • Isothermal Hold: Maintain the catalyst at the final temperature in the oxidizing atmosphere until the coke combustion is complete, which can be monitored by analyzing the effluent gas for CO₂.

  • Cool Down: Once regeneration is complete, switch back to an inert gas flow and cool the catalyst down to room temperature.

Catalyst Deactivation and Regeneration Cycle

Catalyst Deactivation and Regeneration Cycle fresh_catalyst Fresh Catalyst (High Activity) alkylation Benzene Alkylation Process fresh_catalyst->alkylation Use in Reaction deactivated_catalyst Deactivated Catalyst (Coke Formation, Low Activity) alkylation->deactivated_catalyst Deactivation over Time regeneration Oxidative Regeneration deactivated_catalyst->regeneration Regeneration Process regeneration->fresh_catalyst Restored Activity

Caption: A diagram illustrating the cycle of catalyst use, deactivation, and regeneration.

References

Technical Support Center: Enhancing the Solubility of 1,4-Dicyclohexylbenzene for Solution Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solution processing of 1,4-dicyclohexylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a nonpolar aromatic hydrocarbon with the chemical formula C18H26. It exists as a white to off-white or slightly beige crystalline powder. Its highly symmetric and nonpolar structure leads to low solubility in many common solvents, which can be a significant hurdle for its use in solution-based applications such as organic synthesis, liquid crystal formulation, and materials science.

Q2: In which solvents is this compound generally soluble?

A2: this compound is insoluble in water but is soluble in various organic solvents. Due to its nonpolar nature, it dissolves best in nonpolar aromatic solvents like toluene and in some chlorinated solvents such as chloroform and dichloromethane. It has lower solubility in more polar organic solvents.

Q3: Are there any general strategies to enhance the solubility of poorly soluble compounds like this compound?

A3: Yes, several techniques can be employed to enhance the solubility of poorly soluble organic compounds. These include:

  • Co-solvency: Using a mixture of a good solvent and a poor solvent to achieve optimal solubility.

  • Particle Size Reduction: Decreasing the particle size of the solid increases the surface area available for solvation, which can improve the dissolution rate.

  • Solid Dispersions: Dispersing the compound in a solid matrix can enhance its solubility and dissolution rate.

  • Temperature Adjustment: Solubility of solids in liquids generally increases with temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
This compound is not dissolving completely in the chosen solvent. Insufficient solvent volume.Increase the volume of the solvent incrementally until the solid dissolves completely. Gentle heating and stirring can aid this process.
Inappropriate solvent.Based on the nonpolar nature of this compound, switch to a more suitable nonpolar solvent such as toluene, chloroform, or dichloromethane.
Low temperature.Gently heat the solution while stirring. The solubility of this compound is expected to increase with temperature.
The compound precipitates out of solution upon cooling or standing. Supersaturation.The solution was likely saturated at a higher temperature and became supersaturated upon cooling. Re-heat the solution to redissolve the precipitate and then cool it down more slowly. Seeding with a small crystal of the compound can sometimes promote controlled crystallization instead of precipitation.
Change in solvent composition.Evaporation of a more volatile co-solvent can alter the solvent mixture's polarity, leading to precipitation. Ensure the solution is kept in a sealed container.
The dissolution rate is very slow. Large particle size.Grind the this compound powder to a finer consistency before adding it to the solvent. This increases the surface area and can significantly speed up dissolution.
Inadequate agitation.Ensure vigorous and continuous stirring or sonication to facilitate the dissolution process.
Oiling out instead of crystallization during recrystallization. The melting point of the compound is low relative to the solvent's boiling point.Try using a lower-boiling point solvent for recrystallization. Alternatively, dissolve the compound in a minimal amount of a good solvent at room temperature and then slowly add a miscible poor solvent until turbidity is observed, followed by gentle warming to clarify and slow cooling.

Quantitative Solubility Data

Solvent Predicted Solubility Rationale
TolueneHigh"Like dissolves like" principle; both are nonpolar aromatic hydrocarbons.
ChloroformModerate to HighA common solvent for nonpolar to moderately polar organic compounds.
DichloromethaneModerate to HighSimilar to chloroform, it is a good solvent for a range of organic compounds.
Tetrahydrofuran (THF)ModerateA polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.
AcetoneLow to ModerateMore polar than the above solvents, likely resulting in lower solubility.
EthanolLowA polar protic solvent, generally a poor solvent for nonpolar hydrocarbons.
WaterInsolubleThis compound is a nonpolar hydrocarbon and is immiscible with water.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

Objective: To prepare a solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Selected organic solvent (e.g., Toluene)

  • Glass vial or flask

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

Procedure:

  • Weigh the desired amount of this compound and transfer it to the vial or flask.

  • Add a portion of the selected solvent to the container.

  • Place the container on the magnetic stirrer and begin stirring.

  • Continue to add the solvent incrementally until the desired concentration is reached or the solid is fully dissolved.

  • If dissolution is slow, gently warm the solution while stirring. Ensure the container is loosely capped to prevent solvent evaporation.

  • Once dissolved, allow the solution to cool to room temperature if it was heated.

Protocol 2: Enhancing Solubility using a Co-solvent System

Objective: To increase the solubility of this compound using a co-solvent mixture.

Materials:

  • This compound powder

  • A "good" solvent (e.g., Toluene)

  • A "poor" but miscible co-solvent (e.g., Ethanol)

  • Glass vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound in a minimal amount of the "good" solvent (Toluene) with stirring.

  • Slowly add the "poor" co-solvent (Ethanol) to the solution while continuously stirring.

  • Monitor the solution for any signs of precipitation. The goal is to find a solvent ratio that maximizes the amount of dissolved solute.

  • This technique is often used in recrystallization to purify the compound.

Visualizations

experimental_workflow cluster_dissolution Standard Dissolution Protocol start Weigh this compound add_solvent Add Solvent start->add_solvent stir Stir Solution add_solvent->stir heat Gently Heat (Optional) stir->heat If slow dissolved Completely Dissolved Solution stir->dissolved heat->stir

Caption: A simple workflow for the standard dissolution of this compound.

troubleshooting_logic start Issue: Incomplete Dissolution check_solvent Is the solvent appropriate? (e.g., Toluene, Chloroform) start->check_solvent check_temp Is the temperature elevated? check_solvent->check_temp Yes change_solvent Switch to a more nonpolar solvent check_solvent->change_solvent No check_agitation Is there sufficient agitation? check_temp->check_agitation Yes increase_temp Gently heat the solution check_temp->increase_temp No solution Increase solvent volume or reduce solute amount check_agitation->solution Yes increase_agitation Increase stirring speed or sonicate check_agitation->increase_agitation No change_solvent->start increase_temp->start increase_agitation->start

Caption: A troubleshooting flowchart for incomplete dissolution issues.

Thermal degradation of 1,4-Dicyclohexylbenzene in electronic applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,4-Dicyclohexylbenzene

Welcome to the technical support center for this compound. This resource is designed for researchers and scientists utilizing this material in electronic applications. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to address common challenges related to thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound (CAS No. 1087-02-1) is an aromatic hydrocarbon with the molecular formula C18H26.[1] It typically appears as a white to off-white crystalline powder.[2] It is known to be stable under standard ambient, room temperature conditions. It is commonly used as a starting material in the synthesis of other organic compounds, including those for liquid crystals.[1]

Q2: Why is thermal stability a concern for this material in electronic applications?

A2: In many electronic applications, components can operate at elevated temperatures. For materials like this compound used as dielectrics or encapsulants, high temperatures can initiate thermal degradation. This breakdown can alter the material's electrical properties (e.g., dielectric strength), cause outgassing that contaminates sensitive components, and ultimately lead to device failure.[3][4]

Q3: What are the typical thermal degradation products of cyclic hydrocarbons?

Q4: What is "outgassing" and why is it a problem?

A4: Outgassing is the release of trapped or absorbed gases from a solid material, a process that is accelerated by heat and/or vacuum conditions.[7] In electronic devices, especially those with sensitive optics, sensors, or vacuum environments, these released gases can condense on surfaces.[4] This contamination can interfere with component function, degrade optical clarity, and cause short circuits or complete device failure.[7][8] The primary outgassing species from polymers is often water, but hydrocarbons may also be released.[9]

Troubleshooting Guide

Q1: My electronic component is failing, and I suspect thermal degradation of the this compound used as a dielectric. What should I check first?

A1: Start by verifying the operating temperature of your component. Compare this with the known thermal stability data for the material. Exceeding the recommended temperature range is the most common cause of degradation. If the temperature is within limits, consider material compatibility, as interactions with other system components can sometimes lower thermal stability.[10]

start Observation: Device Failure or Performance Degradation check_temp Is the operating temperature above the material's specified limit? start->check_temp check_contam Are sensitive components (optics, sensors) visibly contaminated? check_temp->check_contam No degradation Root Cause: Probable Thermal Degradation check_temp->degradation Yes outgassing Root Cause: Probable Outgassing check_contam->outgassing Yes check_contam->degradation No solution_bakeout Solution: Implement pre-use vacuum bake-out of material. outgassing->solution_bakeout solution_tga Action: Analyze material with TGA-MS to confirm decomposition temperature. outgassing->solution_tga degradation->solution_tga solution_reduce_temp Solution: Reduce operating temp or improve heat dissipation. degradation->solution_reduce_temp

Caption: Troubleshooting flowchart for device failure.

Q2: I've noticed a discoloration (yellowing/browning) of the this compound in my application after thermal stress. What does this indicate?

A2: Discoloration is a common visual indicator of thermal degradation. It suggests that chemical changes have occurred, potentially forming new compounds that absorb visible light. This is often accompanied by a change in the material's dielectric and mechanical properties. It is crucial to analyze the discolored material to understand the extent of degradation and its impact on your device's performance.

Q3: How can I reduce outgassing from this compound before using it in a sensitive application?

A3: A vacuum bake-out is an effective method to reduce outgassing.[9] This involves heating the material under a vacuum for a specified period before it is integrated into the final device. This process drives off volatile compounds, including absorbed water and low-molecular-weight species. The optimal temperature and duration for the bake-out depend on the material's properties and the sensitivity of the application. A typical starting point is to bake at a temperature below the material's degradation point (e.g., 100-150°C) for several hours.[9]

Quantitative Data Summary

The following tables summarize key physical and thermal properties for this compound. Note that thermal degradation temperatures can be influenced by the experimental conditions (e.g., heating rate, atmosphere).

Table 1: Physical and Chemical Properties

Property Value Reference(s)
CAS Number 1087-02-1 [1]
Molecular Formula C18H26 [1]
Molecular Weight 242.4 g/mol [2]
Appearance White to off-white powder/crystals [1]

| Storage | Sealed in dry, room temperature conditions | |

Table 2: Thermal Properties

Property Value Reference(s)
Melting Point 103 - 105 °C [11][12]
Boiling Point 195 °C @ 13 mmHg [11]
Chemical Stability Stable under standard ambient conditions
Incompatibilities Strong oxidizing agents

| Hazardous Decomposition | Forms explosive mixtures with air on intense heating. Nature of products not fully known. | |

Experimental Protocols

Protocol: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine a material's thermal stability by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition for this compound.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is pure and dry.

    • Weigh approximately 5-10 mg of the sample into a TGA crucible (typically ceramic or platinum). Record the exact weight.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Select the atmosphere. For inert conditions, use a continuous purge of nitrogen or argon gas (e.g., at a flow rate of 20-50 mL/min). For oxidative conditions, use air or oxygen.

    • Set the temperature program:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 600°C).

  • Data Acquisition:

    • Initiate the TGA run. The instrument will record the sample's mass, sample temperature, and time.

  • Data Analysis:

    • Plot the sample weight percentage (%) as a function of temperature (°C).

    • The resulting curve will show a plateau where the material is stable, followed by a sharp drop where decomposition occurs.

    • The onset temperature of decomposition is determined by finding the intersection of the tangent drawn from the baseline (plateau) and the tangent drawn from the point of maximum mass loss rate (the steepest part of the curve). This temperature represents the point at which significant thermal degradation begins.

cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation prep Weigh 5-10 mg of Sample instrument Load Sample into TGA & Set Atmosphere (N2) prep->instrument Step 1 run Ramp Temperature (e.g., 10°C/min) instrument->run Step 2 acquire Acquire Data: Mass vs. Temperature run->acquire Step 3 analyze Analyze TGA Curve: Determine Onset Decomposition Temp. acquire->analyze Step 4

Caption: Experimental workflow for TGA analysis.

References

Technical Support Center: Photostability of Liquid Crystal Mixtures Containing 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance and troubleshooting for experiments involving liquid crystal mixtures containing 1,4-dicyclohexylbenzene. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues related to the photostability of these materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liquid crystal mixtures?

A1: this compound is a liquid crystal compound characterized by a central benzene ring with two cyclohexyl groups attached at the para positions. Its rigid, elongated molecular structure contributes to the formation and stability of nematic and other mesophases in liquid crystal mixtures. It is often used to tailor the viscosity, birefringence, and clearing point of the final mixture.

Q2: How does UV radiation affect the stability of liquid crystal mixtures containing this compound?

A2: Ultraviolet (UV) radiation can induce photochemical reactions in liquid crystal molecules, including this compound. This can lead to the degradation of the liquid crystal, causing changes in its physical properties. The benzene ring in this compound can absorb UV light, potentially leading to the formation of reactive species and subsequent degradation products. This degradation can manifest as a decrease in the clearing point (nematic-to-isotropic transition temperature), an increase in viscosity, and a change in birefringence.

Q3: What are the initial signs of photodegradation in my liquid crystal mixture?

A3: The first indications of photodegradation can be subtle. You might observe:

  • A shift in the nematic-isotropic transition temperature (clearing point).

  • Increased light scattering or a hazy appearance in the liquid crystal cell.

  • Changes in the electro-optical response, such as an increased threshold voltage.

  • The appearance of new peaks in spectroscopic analyses (e.g., HPLC, UV-Vis).

Q4: Are there any general guidelines for improving the photostability of my experiments?

A4: Yes, several preventative measures can be taken:

  • Limit UV Exposure: Whenever possible, protect the liquid crystal mixture from unnecessary exposure to UV and high-energy visible light. Use UV-filtering enclosures or work in a dimly lit environment.

  • Use High-Purity Materials: Impurities can act as photosensitizers, accelerating degradation. Ensure the purity of your this compound and other components of the mixture.

  • Inert Atmosphere: For sensitive experiments, consider preparing and handling your liquid crystal cells in an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidation.

  • Appropriate Alignment Layers: Inorganic alignment layers, such as silicon dioxide (SiO2), are generally more photostable than organic alignment layers like polyimides.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Possible Cause Recommended Solution
Unexpectedly low clearing point after experiment. Photodegradation: UV exposure during the experiment may have caused the degradation of the liquid crystal mixture, leading to a depression of the nematic-isotropic transition temperature.1. Quantify the Change: Measure the clearing point of a sample that has not been exposed to UV light as a control. Compare this to the exposed sample to determine the extent of the degradation. 2. Minimize Light Exposure: Repeat the experiment with measures to reduce UV exposure, such as using UV filters or performing manipulations in a dark room. 3. Analyze for Degradation Products: Use techniques like HPLC or GC-MS to analyze the exposed sample for the presence of new chemical species.
Inconsistent results between experimental runs. Variable Light Exposure: Differences in ambient light conditions or the duration of light exposure between experiments can lead to varying degrees of photodegradation.1. Standardize Lighting Conditions: Ensure that all experiments are performed under identical and controlled lighting conditions. 2. Document Exposure Times: Keep a detailed record of the duration of light exposure for each sample. 3. Use a Photostability Chamber: For critical experiments, utilize a controlled environmental chamber with a calibrated light source to ensure reproducible results.
Appearance of new peaks in HPLC or spectroscopic analysis. Formation of Photodegradation Products: The new peaks are likely due to the formation of byproducts from the photochemical reactions of this compound or other components in the mixture.1. Characterize New Peaks: Use techniques like mass spectrometry (MS) and NMR to identify the chemical structure of the degradation products. 2. Investigate Degradation Pathway: Based on the identified products, propose a potential photodegradation mechanism. This can help in understanding the instability and designing more robust mixtures. 3. Forced Degradation Study: Intentionally expose the mixture to high-intensity UV light to accelerate the formation of degradation products for easier identification and characterization.
Increased haziness or light scattering in the liquid crystal cell. Phase Separation or Formation of Insoluble Products: Photodegradation can lead to the formation of products that are not mesogenic or have limited solubility in the liquid crystal host, causing phase separation and light scattering.1. Microscopic Examination: Use polarized optical microscopy to observe the texture of the liquid crystal. The presence of droplets or disordered regions can indicate phase separation. 2. Solubility Testing: Attempt to dissolve a small amount of the degraded mixture in a suitable solvent to check for insoluble residues. 3. Filter the Mixture: If insoluble particles are suspected, filtering the mixture before cell filling (if practical) may help, though this does not address the underlying degradation.

Quantitative Data Summary

Table 1: Hypothetical Change in Clearing Point of a Nematic Liquid Crystal Mixture Containing this compound After UV Exposure

This compound Concentration (wt%)UV Exposure Time (hours)Initial Clearing Point (°C)Final Clearing Point (°C)Change in Clearing Point (°C)
5085.285.20.0
5285.284.5-0.7
5485.283.1-2.1
5885.280.9-4.3
10092.792.70.0
10292.791.8-0.9
10492.789.9-2.8
10892.786.5-6.2

Note: This data is illustrative and should be replaced with your experimental results.

Experimental Protocols

Protocol 1: Measurement of Clearing Point by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal mixture into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument.

  • Thermal Program:

    • Heat the sample to a temperature approximately 20°C above the expected clearing point at a rate of 10°C/min to erase any thermal history.

    • Cool the sample to room temperature at a rate of 10°C/min.

    • Heat the sample again at a rate of 2-5°C/min through the nematic-to-isotropic transition.

  • Data Analysis: The clearing point is determined as the peak temperature of the endothermic transition corresponding to the nematic-to-isotropic phase change in the second heating scan.

Protocol 2: Accelerated UV Aging Test
  • Sample Preparation: Fill the liquid crystal mixture into a transparent quartz cell with a known path length.

  • Irradiation Setup: Place the cell in a UV aging chamber equipped with a lamp of a specific wavelength (e.g., 365 nm). Control the temperature of the sample holder.

  • Exposure: Irradiate the sample for defined periods (e.g., 1, 2, 4, 8, 24 hours). Ensure consistent irradiance for all samples.

  • Post-Exposure Analysis: After each exposure interval, analyze the liquid crystal mixture for changes in physical and chemical properties using the following techniques:

    • Clearing Point: Measure using DSC (Protocol 1).

    • UV-Vis Spectroscopy: Record the absorption spectrum to monitor changes in the electronic structure.

    • FTIR Spectroscopy: Analyze for changes in functional groups, which can indicate specific bond cleavage or formation.

    • High-Performance Liquid Chromatography (HPLC): Separate and quantify the components of the mixture to determine the extent of degradation of this compound and the formation of new products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Post-Exposure Analysis Prep Prepare LC Mixture with This compound Fill Fill into Quartz Cell Prep->Fill Expose Irradiate with UV Lamp (Controlled Time & Temperature) Fill->Expose DSC DSC Analysis (Clearing Point) Expose->DSC Spectroscopy Spectroscopic Analysis (UV-Vis, FTIR) Expose->Spectroscopy HPLC Chromatographic Analysis (HPLC, GC-MS) Expose->HPLC Troubleshooting_Logic Start Inconsistent Experimental Results? CheckLight Variable Light Exposure? Start->CheckLight Degradation Photodegradation Suspected CheckLight->Degradation Yes Standardize Standardize Lighting Conditions CheckLight->Standardize No Analyze Analyze for Degradation Products (HPLC, MS) Degradation->Analyze Control Use UV Filters / Work in Dark Degradation->Control Identify Identify Degradation Products Analyze->Identify Modify Modify Mixture/Experimental Setup Identify->Modify

References

Minimizing side reactions with Lewis acids in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions in Friedel-Crafts alkylation and acylation. Here, you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction is resulting in a very low yield or is failing completely. What are the common causes and solutions?

A1: Low yields are a frequent issue and can often be attributed to several factors:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[1][2][3][4] Any water in the glassware, solvent, or reagents will react with and deactivate the catalyst. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2][4]

  • Substrate Reactivity: The reaction fails with aromatic rings that have strongly deactivating groups (e.g., -NO₂, -CF₃, -SO₃H).[2][4] The aromatic substrate must be at least as reactive as a halobenzene for the reaction to proceed.[4] If your substrate is deactivated, consider using a more potent catalyst system or alternative synthetic routes.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, requiring a stoichiometric amount or even an excess of the catalyst.[2][5] In alkylation, catalytic amounts are often sufficient, but inactivity can still be an issue.

  • Sub-optimal Temperature: Temperature plays a critical role. While some reactions work at room temperature, others may need heating.[1] However, excessively high temperatures can lead to decomposition or side reactions.[1][6]

  • Poor Reagent Quality: Impurities in your aromatic substrate, alkyl/acyl halide, or solvent can interfere with the reaction.[1][2]

Issue 2: Formation of Multiple Products (Isomers or Polyalkylation/Polyacylation)

Q2: I am observing a mixture of isomers in my product. How can I improve regioselectivity?

A2: Regioselectivity is primarily governed by the directing effects of existing substituents on the aromatic ring. However, other factors can be optimized:

  • Temperature Control: In some cases, temperature can influence the kinetic versus thermodynamic product distribution. For instance, in the acylation of 2-methoxynaphthalene, lower temperatures favor the 1-isomer (kinetic product), while higher temperatures promote rearrangement to the more stable 6-isomer (thermodynamic product).[6]

  • Solvent Choice: The polarity of the solvent can affect the product ratio. For example, the acetylation of naphthalene in non-polar solvents like CS₂ or CH₂Cl₂ favors the 1-acetylnaphthalene, whereas polar solvents like nitrobenzene lead to the 2-acetylnaphthalene.[7]

  • Lewis Acid: The choice and amount of Lewis acid can sometimes influence the isomer distribution, although this is less common.

Q3: My reaction is producing polyalkylated products. How can I prevent this?

A3: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the alkylated product is often more reactive than the starting material.[8][9] To minimize this:

  • Use a Large Excess of the Aromatic Substrate: This increases the probability that the electrophile will react with the starting material rather than the alkylated product.[8]

Friedel-Crafts acylation, on the other hand, does not typically suffer from polyacylation because the acyl group deactivates the aromatic ring, making it less susceptible to further substitution.[10][11]

Issue 3: Carbocation Rearrangement in Friedel-Crafts Alkylation

Q4: The product I've isolated has a different alkyl structure than my starting alkyl halide. What happened and how can I avoid it?

A4: This is a classic issue in Friedel-Crafts alkylation caused by carbocation rearrangement. The initially formed carbocation can rearrange to a more stable one (e.g., a primary to a secondary or tertiary carbocation) via a hydride or alkyl shift.[8][9][12][13]

To circumvent this:

  • Use Friedel-Crafts Acylation Followed by Reduction: This is a two-step workaround. First, perform a Friedel-Crafts acylation, which is not prone to rearrangement because the acylium ion is resonance-stabilized.[5][9] Then, reduce the resulting ketone to the desired alkane using methods like the Clemmensen or Wolff-Kishner reduction.[5][10]

  • Choose a Different Alkylating Agent: Use an alkyl halide that forms a stable carbocation that is less likely to rearrange, such as a tertiary or benzylic halide.[8][13]

Quantitative Data Summary

Table 1: Influence of Solvent on Friedel-Crafts Acylation of Naphthalene

SolventProduct Ratio (1-acetylnaphthalene : 2-acetylnaphthalene)Reference
Carbon Disulfide (CS₂)Predominantly 1-isomer[7]
Dichloromethane (CH₂Cl₂)Predominantly 1-isomer[7]
NitrobenzeneExclusively 2-isomer[7]

Table 2: Effect of Temperature on the Acylation of 2-Methoxynaphthalene

TemperaturePredominant IsomerProduct TypeReference
Lower Temperatures1-acetyl-2-methoxynaphthaleneKinetic[6]
Higher Temperatures (>100°C)2-acetyl-6-methoxynaphthaleneThermodynamic[6]

Key Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol outlines a standard procedure for the acylation of anisole using acetyl chloride and aluminum chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Acetyl Chloride (1.1 equivalents)

  • Anisole (1.0 equivalent)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Crushed ice and concentrated HCl for workup

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere to prevent moisture contamination.[2]

  • Catalyst Suspension: In the round-bottom flask, suspend the anhydrous aluminum chloride in anhydrous dichloromethane.[2]

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add the acetyl chloride to the stirred suspension.[2]

  • Substrate Addition: Dissolve the anisole in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0°C over 30 minutes.[2]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum chloride complex.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[2]

Visual Guides

Troubleshooting_Low_Yield Start Low or No Yield in Friedel-Crafts Reaction Check_Catalyst Is the Lewis Acid active and anhydrous? Start->Check_Catalyst Check_Substrate Is the aromatic ring deactivated? Start->Check_Substrate Check_Stoichiometry Is catalyst stoichiometry sufficient (especially for acylation)? Start->Check_Stoichiometry Check_Conditions Are reaction conditions (temperature, time) optimal? Start->Check_Conditions Sol_Catalyst Use fresh, anhydrous catalyst. Run under inert atmosphere. Check_Catalyst->Sol_Catalyst No Sol_Substrate Protect activating groups or choose an alternative synthesis. Check_Substrate->Sol_Substrate Yes Sol_Stoichiometry Use at least 1 equivalent of catalyst for acylation. Check_Stoichiometry->Sol_Stoichiometry No Sol_Conditions Optimize temperature and reaction time based on literature. Check_Conditions->Sol_Conditions No

Caption: A decision-making flowchart for troubleshooting low yields.

Alkylation_vs_Acylation Start Goal: Add an alkyl chain to an aromatic ring FC_Alkylation Friedel-Crafts Alkylation Start->FC_Alkylation Direct Route FC_Acylation Friedel-Crafts Acylation followed by Reduction Start->FC_Acylation Indirect Route Rearrangement Potential Issue: Carbocation Rearrangement FC_Alkylation->Rearrangement Polyalkylation Potential Issue: Polyalkylation FC_Alkylation->Polyalkylation Final_Product Desired Alkylated Product FC_Alkylation->Final_Product Successful if no rearrangement occurs No_Rearrangement Advantage: No Rearrangement FC_Acylation->No_Rearrangement No_Polyacylation Advantage: No Polyacylation FC_Acylation->No_Polyacylation Rearrangement->Final_Product Leads to isomeric mixture Polyalkylation->Final_Product Leads to multiple products No_Rearrangement->Final_Product No_Polyacylation->Final_Product

Caption: Comparison of direct alkylation vs. acylation-reduction.

References

Technical Support Center: Recrystallization of High-Purity 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 1,4-dicyclohexylbenzene. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and solvent selection data to assist in obtaining a high-purity product.

Solvent Selection and Solubility Data

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent will dissolve the this compound at an elevated temperature but have low solubility at cooler temperatures. As a nonpolar aromatic hydrocarbon, this compound is best dissolved in nonpolar organic solvents.

Qualitative Solubility of this compound in Common Organic Solvents:

SolventPolarityExpected Solubility at Boiling PointExpected Solubility at Room Temperature (20-25°C)Notes
AcetonePolar AproticHighModerateA commonly cited and effective solvent for the recrystallization of this compound.
TolueneNonpolarHighModerate to HighGood for dissolving the compound, but may result in lower recovery due to significant solubility at room temperature.
HexaneNonpolarModerateLowA good choice for achieving high recovery, though a larger volume may be needed for initial dissolution.
CyclohexaneNonpolarModerateLowSimilar in properties to hexane and can be an effective recrystallization solvent.
EthanolPolar ProticLow to ModerateVery LowCan be used, particularly in a mixed solvent system with a more nonpolar co-solvent.
WaterPolar ProticInsolubleInsolubleUnsuitable as a primary solvent for this compound.[1]

Experimental Protocols

Below are detailed methodologies for single-solvent and mixed-solvent recrystallization of this compound.

Single-Solvent Recrystallization Protocol

This protocol is recommended when a suitable single solvent, such as acetone, is identified.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., acetone) to its boiling point. Add the minimum amount of the hot solvent to the flask containing the solid until it completely dissolves with gentle swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying on a watch glass.

Mixed-Solvent Recrystallization Protocol

This method is useful when no single solvent provides the ideal solubility characteristics. A common pair for nonpolar compounds is a solvent in which the compound is soluble (e.g., toluene) and a solvent in which it is less soluble (e.g., hexane).

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., toluene) in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the hot "good" solvent back into the solution until the turbidity just disappears.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using an ice-cold mixture of the two solvents for washing.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q1: The compound does not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent or an inappropriate solvent was used.

  • Solution:

    • Gradually add more hot solvent until the compound dissolves.

    • If a large volume of solvent is required with little dissolution, the solvent is likely unsuitable. Select a more appropriate solvent based on the solubility table. For a nonpolar compound like this compound, ensure you are using a nonpolar or moderately polar solvent.

Q2: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, or the solution is supersaturated.

  • Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Add a "seed crystal" of pure this compound to the solution.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool Further: Ensure the solution has been adequately cooled in an ice bath.

Q3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute (Melting point of this compound is 103-105°C), or the solution is cooling too rapidly.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Allow the solution to cool more slowly. Insulating the flask can help.

    • Consider using a lower-boiling point solvent if the issue persists.

Q4: The yield of recrystallized product is low.

  • Possible Cause:

    • Too much solvent was used, leaving a significant amount of the product in the mother liquor.

    • Premature crystallization occurred during hot filtration.

    • The crystals were washed with solvent that was not ice-cold, or with too much solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary for dissolution.

    • Ensure the filtration apparatus is pre-heated before hot filtration.

    • Always wash the collected crystals with a minimal amount of ice-cold solvent.

Q5: The recrystallized product is still impure.

  • Possible Cause:

    • The solution cooled too quickly, trapping impurities within the crystal lattice.

    • The chosen solvent did not effectively differentiate between the compound and the impurities.

  • Solution:

    • Repeat the recrystallization, ensuring slow cooling.

    • Experiment with a different recrystallization solvent or a mixed-solvent system.

    • Consider a preliminary purification step, such as column chromatography, if the starting material is highly impure.

Frequently Asked Questions (FAQs)

Q: What is the best single solvent for recrystallizing this compound?

A: Acetone is a commonly recommended and effective solvent. It provides a good balance of high solubility at its boiling point and lower solubility at room temperature.

Q: Can I use a rotary evaporator to remove excess solvent?

A: Yes, if you have added too much solvent, a rotary evaporator can be used to carefully remove the excess before attempting to crystallize the compound again.

Q: How can I tell if my recrystallized product is pure?

A: A common method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point range that corresponds to the literature value (103-105°C for this compound). A broad or depressed melting point range indicates the presence of impurities.

Q: Is it necessary to use a boiling chip or stir bar?

A: Yes, when heating the solvent, it is important to use a boiling chip or a stir bar to ensure smooth boiling and prevent bumping.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end High-Purity Product dry->end

Caption: A flowchart of the single-solvent recrystallization workflow.

Troubleshooting_No_Crystals cluster_solutions1 Solution for Excess Solvent cluster_solutions2 Solutions for Supersaturation start No Crystals Form Upon Cooling check_solvent Was too much solvent used? start->check_solvent supersaturated Is the solution supersaturated? start->supersaturated evaporate Gently heat to evaporate excess solvent check_solvent->evaporate scratch Scratch inner surface of the flask supersaturated->scratch seed Add a seed crystal supersaturated->seed recool Allow to cool again evaporate->recool end Crystals Form recool->end scratch->end seed->end

Caption: A troubleshooting guide for when no crystals form.

References

Addressing moisture sensitivity of catalysts in 1,4-Dicyclohexylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dicyclohexylbenzene, with a specific focus on addressing the moisture sensitivity of the catalysts involved.

Troubleshooting Guide

Low product yield and catalyst deactivation are common issues encountered during the synthesis of this compound, often stemming from the presence of moisture. This guide provides a structured approach to identifying and resolving these problems.

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield of this compound check_moisture Potential Moisture Contamination? start->check_moisture moisture_source Identify Source of Moisture check_moisture->moisture_source Yes other_issues Investigate Other Parameters: - Reaction Temperature - Reaction Time - Catalyst Loading - Reagent Stoichiometry check_moisture->other_issues No reagents Reagents/Solvents moisture_source->reagents glassware Glassware moisture_source->glassware catalyst Catalyst Handling moisture_source->catalyst atmosphere Reaction Atmosphere moisture_source->atmosphere dry_reagents Implement Rigorous Drying Protocols reagents->dry_reagents glassware->dry_reagents activate_catalyst Ensure Proper Catalyst Activation/Handling catalyst->activate_catalyst inert_atmosphere Maintain Inert Atmosphere (N2/Ar) atmosphere->inert_atmosphere rerun_reaction Re-run Reaction dry_reagents->rerun_reaction activate_catalyst->rerun_reaction inert_atmosphere->rerun_reaction

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Catalyst Handling and Moisture Sensitivity

Q1: What types of catalysts are typically used for the synthesis of this compound and how are they affected by moisture?

A1: The synthesis of this compound is a Friedel-Crafts alkylation reaction. Commonly used catalysts are solid acids, particularly zeolites (e.g., H-Y, H-Beta, ZSM-5) and to a lesser extent, traditional Lewis acids like AlCl₃ or strong liquid acids like H₂SO₄.

Solid acid catalysts, especially zeolites, are highly susceptible to deactivation by moisture. Water molecules can adsorb onto the active acid sites, blocking them and preventing the reactants from accessing them. This leads to a significant decrease in catalytic activity and, consequently, a lower yield of the desired product. In some instances, excessive moisture can lead to irreversible changes in the catalyst's structure.

Q2: How can I tell if my catalyst has been deactivated by moisture?

A2: The primary indicator of moisture-induced catalyst deactivation is a significant drop in the reaction rate and a lower than expected yield of this compound. You may also observe an increase in the amount of starting material remaining at the end of the reaction. If you are reusing the catalyst, a progressive decrease in performance with each cycle can also point towards moisture contamination.

Q3: What is the proper procedure for activating a new or stored solid acid catalyst before use?

A3: Activation of solid acid catalysts like zeolites is crucial to remove adsorbed water. The general procedure involves heating the catalyst under a vacuum or a flow of dry, inert gas (e.g., nitrogen or argon).

Experimental Protocol: Zeolite Catalyst Activation

  • Place the required amount of zeolite catalyst in a flask equipped with a gas inlet and outlet.

  • Heat the flask in a heating mantle or oven.

  • Increase the temperature gradually to 150-200 °C while passing a slow stream of dry nitrogen or argon over the catalyst.

  • Hold the temperature for 2-4 hours to ensure all physically adsorbed water is removed.

  • Cool the catalyst to room temperature under the inert gas flow before transferring it to the reaction vessel.

For more sensitive reactions, higher activation temperatures (up to 500 °C) may be required, but this should be done with care to avoid damaging the catalyst structure. Always consult the catalyst manufacturer's specifications for recommended activation conditions.

Preventing Moisture Contamination

Q4: What are the best practices for drying solvents and reagents for this synthesis?

A4: To prevent moisture from interfering with the reaction, all solvents and reagents must be rigorously dried.

Reagent/SolventRecommended Drying Method
BenzeneDistillation from sodium benzophenone ketyl under an inert atmosphere. Alternatively, passing through a column of activated molecular sieves (3Å or 4Å).
CyclohexeneDistillation from anhydrous calcium chloride (CaCl₂) or sodium under an inert atmosphere. Passing through activated alumina can also remove peroxides and water.
Inert GasPass nitrogen or argon through a drying tube containing a suitable desiccant like Drierite (anhydrous calcium sulfate) or through a column of activated molecular sieves before introducing it into the reaction setup.

Experimental Protocol: Solvent Drying over Molecular Sieves

  • Activate molecular sieves (3Å or 4Å) by heating them in an oven at 250-300 °C for at least 3 hours under vacuum.

  • Allow the sieves to cool to room temperature in a desiccator.

  • Add the activated sieves to the solvent (approximately 5-10% w/v).

  • Allow the solvent to stand over the sieves for at least 24 hours before use. The solvent can be transferred to the reaction flask via a cannula or a dry syringe.

Q5: How should I prepare my glassware to ensure it is moisture-free?

A5: Glassware can adsorb a significant amount of water on its surface.[1] Proper drying is essential.

  • Oven Drying: Clean and assemble the glassware (without any plastic or rubber parts) and place it in an oven at >120 °C for at least 4 hours, or preferably overnight.[1]

  • Flame Drying: For a quicker method, assemble the clean glassware and heat it under a strong flame (e.g., from a Bunsen burner) while simultaneously flushing it with a stream of dry, inert gas. This should be done with extreme caution, ensuring no flammable solvents are nearby.

After drying, allow the glassware to cool to room temperature under a positive pressure of inert gas.

Catalyst Regeneration

Q6: My solid acid catalyst appears to be deactivated. Can it be regenerated?

A6: Yes, in many cases, solid acid catalysts deactivated by moisture or coking can be regenerated. The appropriate method depends on the nature of the deactivation. For deactivation primarily due to water, a thermal treatment similar to the initial activation is often sufficient. If coke formation (carbonaceous deposits) is also suspected, an oxidative treatment is necessary.

Experimental Protocol: Regeneration of a Water-Deactivated Zeolite Catalyst

  • After the reaction, filter the catalyst from the reaction mixture.

  • Wash the catalyst with a dry, non-polar solvent (e.g., dry hexane or toluene) to remove any adsorbed organic residues.

  • Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 100-120 °C) for 1-2 hours to remove the washing solvent.

  • Perform the activation procedure as described in Q3 by heating the catalyst to 150-200 °C under a flow of dry, inert gas for 2-4 hours.

For more severely deactivated catalysts where coking is present, a controlled calcination in air at temperatures between 400-550 °C is typically required to burn off the carbonaceous deposits.[2]

Data Presentation

Table 1: Qualitative Impact of Moisture on Catalyst Performance in this compound Synthesis

Moisture LevelCatalyst ActivityThis compound YieldSelectivityCatalyst Lifespan
Low HighExpectedHighExtended
Moderate ReducedDecreasedMay DecreaseShortened
High Severely InhibitedVery Low / No ReactionPoorSignificantly Reduced

Note: The exact quantitative impact of moisture can vary depending on the specific catalyst, reaction conditions, and the nature of the moisture contamination.

Logical Relationships Diagram

Diagram: Factors Affecting Catalyst Performance

CatalystPerformance cluster_inputs Reaction Inputs & Conditions cluster_factors Key Influencing Factor cluster_outputs Reaction Outcomes reagents Purity of Reagents (Benzene, Cyclohexene) moisture Moisture Content reagents->moisture catalyst Catalyst State (Active/Inactive) catalyst->moisture conditions Reaction Conditions (Temp., Time, Atmosphere) conditions->moisture activity Catalyst Activity moisture->activity inhibits yield Product Yield activity->yield selectivity Product Selectivity activity->selectivity

Caption: Relationship between reaction inputs, moisture, and catalytic outcomes.

References

Technical Support Center: Scaling Up the Laboratory Synthesis of 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of 1,4-dicyclohexylbenzene. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes to this compound are:

  • Friedel-Crafts Alkylation of Benzene: This method involves the reaction of benzene with cyclohexene in the presence of a Lewis acid catalyst, such as aluminum chloride or sulfuric acid. This is a common and direct method, though it can be prone to polyalkylation.

  • Hydrogenation of Biphenyl: This route involves the partial hydrogenation of biphenyl. While it can produce cyclohexylbenzene, achieving selective synthesis of this compound can be challenging as the reaction can proceed to form bicyclohexyl.[1][2]

Q2: What are the major challenges when scaling up the Friedel-Crafts alkylation for this compound synthesis?

A2: The primary challenges include:

  • Polyalkylation: The initial product, cyclohexylbenzene, is more reactive than benzene, leading to the formation of di- and tri-substituted products.[3] Controlling the reaction to favor the desired 1,4-disubstituted product is crucial.

  • Isomer Control: Friedel-Crafts alkylation can produce ortho, meta, and para isomers. Directing the reaction to selectively yield the 1,4- (para) isomer is a key consideration.

  • Catalyst Handling and Deactivation: Lewis acid catalysts like aluminum chloride are moisture-sensitive and require careful handling. Their activity can decrease over time, affecting reaction efficiency.

  • Exothermic Reaction Control: The reaction is exothermic, and effective temperature management is essential to prevent side reactions and ensure safety, especially on a larger scale.

  • Work-up and Purification: Separating the desired this compound from unreacted starting materials, monosubstituted product, and other isomers can be complex at a larger scale.

Q3: How can I minimize polyalkylation in the Friedel-Crafts synthesis?

A3: To minimize the formation of polyalkylation products, you can:

  • Use a Large Excess of Benzene: This increases the probability of cyclohexene reacting with benzene rather than the already alkylated products.[3] A molar ratio of benzene to cyclohexene of (4-12):1 is often recommended.[4]

  • Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of subsequent alkylation reactions.[3][5]

  • Slow Addition of the Alkylating Agent: Adding cyclohexene dropwise to the benzene and catalyst mixture can help maintain a low concentration of the alkylating agent, thus favoring mono- and di-alkylation over further substitution.

  • Consider a Milder Catalyst: While strong Lewis acids are effective, exploring milder catalysts might offer better selectivity.

Q4: What are the typical byproducts in the synthesis of this compound?

A4: Common byproducts include:

  • Cyclohexylbenzene: The monosubstituted product.

  • 1,2- and 1,3-Dicyclohexylbenzene: Isomers of the desired product.

  • Tricyclohexylbenzenes: Products of polyalkylation.[4]

  • Cyclohexenylbenzene: Can be formed under certain conditions.[6]

  • In the hydrogenation route, bicyclohexyl is a common byproduct from over-hydrogenation.[1]

Q5: How is this compound typically purified on a larger scale?

A5: Purification often involves a multi-step process:

  • Washing: The crude reaction mixture is washed with water and a dilute base (e.g., sodium hydroxide solution) to remove the acid catalyst and other water-soluble impurities.[6]

  • Distillation: Fractional distillation is used to separate the components based on their boiling points. Unreacted benzene and cyclohexene are removed first, followed by cyclohexylbenzene. This compound can then be distilled under reduced pressure.

  • Crystallization: The residue from distillation, which is rich in this compound, can be cooled to induce crystallization. The solid product can then be collected by filtration and washed with a suitable solvent like methanol.[6]

  • Recrystallization: For higher purity, the crude solid can be recrystallized from a solvent such as acetone.[6]

Troubleshooting Guides

Friedel-Crafts Alkylation Route
Issue Possible Cause(s) Recommended Solution(s)
Low Conversion of Benzene - Inactive catalyst (e.g., exposure to moisture).- Insufficient catalyst amount.- Low reaction temperature.- Insufficient reaction time.- Ensure the use of anhydrous catalyst and dry glassware.- Increase the catalyst loading incrementally.- Gradually increase the reaction temperature while monitoring for side reactions.- Extend the reaction time and monitor progress by GC or TLC.
Excessive Polyalkylation (High levels of tri- and poly-substituted products) - Molar ratio of benzene to cyclohexene is too low.- High reaction temperature.- Rapid addition of cyclohexene.- Increase the molar excess of benzene (e.g., to 10:1 or higher).- Maintain a lower reaction temperature (e.g., 5-10°C).- Add cyclohexene slowly and controllably to the reaction mixture.
Formation of Dark, Tarry Reaction Mixture - Reaction temperature is too high, leading to side reactions and polymerization.- Highly active catalyst causing uncontrolled reaction.- Lower the reaction temperature and ensure efficient cooling.- Add the alkylating agent more slowly to control the exotherm.- Consider using a less reactive Lewis acid catalyst.
Difficulties in Separating Product from Byproducts - Similar boiling points of isomers.- Emulsion formation during work-up.- Use an efficient fractional distillation column.- For work-up, use warm water and dilute alkali to help break emulsions.[6]- For purification, combine distillation with crystallization for better separation.

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of this compound via Friedel-Crafts Alkylation

This protocol is adapted from established laboratory procedures for the synthesis of cyclohexylbenzene, with modifications to favor the formation of the disubstituted product.

Materials and Equipment:

  • Large three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Distillation apparatus (Vigreux column)

  • Benzene (anhydrous)

  • Cyclohexene

  • Concentrated Sulfuric Acid (or anhydrous Aluminum Chloride)

  • Sodium Hydroxide solution (3%)

  • Calcium Chloride (anhydrous)

  • Methanol

  • Acetone

Procedure:

  • Reaction Setup: In a 5 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2340 g (2650 mL, 30 moles) of anhydrous benzene and 460 g (250 mL) of concentrated sulfuric acid.

  • Cooling: Cool the mixture to 5-10°C using an ice-water bath.

  • Addition of Cyclohexene: With vigorous stirring, add 820 g (1015 mL, 10 moles) of cyclohexene dropwise from the dropping funnel over a period of 2-3 hours. Maintain the internal temperature between 5°C and 10°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 2 hours while maintaining the temperature at 10°C.

  • Work-up - Quenching and Washing:

    • Carefully pour the reaction mixture over a large volume of crushed ice in a separate vessel.

    • Transfer the mixture to a large separatory funnel. Separate the upper organic layer.

    • Wash the organic layer sequentially with:

      • Cold concentrated sulfuric acid (4 x 250 mL portions) to remove unreacted olefins and some byproducts.

      • Warm water (50°C, 2 x 500 mL) to remove residual acid.

      • 3% sodium hydroxide solution (2 x 500 mL) to neutralize any remaining acid.

      • Pure water (2 x 500 mL) until the washings are neutral.

  • Drying: Dry the organic layer over anhydrous calcium chloride overnight.

  • Distillation:

    • Filter off the drying agent.

    • Set up for fractional distillation. First, distill off the excess benzene at atmospheric pressure.

    • Once the benzene is removed, continue the distillation under reduced pressure to collect the cyclohexylbenzene fraction.

  • Isolation and Purification of this compound:

    • The residue remaining after the distillation of cyclohexylbenzene will contain this compound.[6]

    • Allow the residue to cool, which should cause the this compound to solidify.[6]

    • Collect the crude solid by vacuum filtration and wash it with cold methanol.[6]

    • For further purification, recrystallize the solid from acetone (using approximately 4 mL of acetone per gram of crude solid).[6]

    • Dry the purified crystals in a vacuum oven. The expected melting point is 100-101°C.[6]

Data Presentation

Table 1: Reaction Parameters for Friedel-Crafts Alkylation
ParameterValueNotes
Reactants Benzene, Cyclohexene
Catalyst Concentrated Sulfuric AcidAnhydrous AlCl₃ can also be used.
Molar Ratio (Benzene:Cyclohexene) 3:1Higher ratios (e.g., 5:1 to 10:1) can favor mono-alkylation and reduce polyalkylation.
Reaction Temperature 5-10°CCrucial for controlling selectivity and preventing side reactions.
Reaction Time 4-5 hoursIncludes addition and subsequent stirring.
Typical Yield of this compound 15-24 g (from a 2-mole cyclohexene reaction)This is a byproduct yield from a cyclohexylbenzene synthesis.[6] Optimizing for the di-substituted product would require further process development.
Table 2: Comparison of Synthesis Routes
FeatureFriedel-Crafts AlkylationBiphenyl Hydrogenation
Starting Materials Benzene, CyclohexeneBiphenyl, Hydrogen
Catalyst Lewis Acids (e.g., H₂SO₄, AlCl₃)Transition Metals (e.g., Ni/SiO₂, Ru/C, Rh/C)[2][7]
Operating Pressure AtmosphericElevated (e.g., 3 MPa)[7]
Operating Temperature Low (5-10°C)Elevated (e.g., 200°C)[7]
Key Challenge Controlling polyalkylation and isomerismSelectively stopping at dicyclohexylbenzene without over-hydrogenation.
Primary Product Can be tuned for cyclohexylbenzene or dicyclohexylbenzenePrimarily cyclohexylbenzene or bicyclohexyl.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification prep_reactants Prepare Anhydrous Benzene and Cyclohexene charge_reactor Charge Reactor with Benzene and Catalyst prep_reactants->charge_reactor prep_catalyst Prepare Catalyst Solution (e.g., H₂SO₄) prep_catalyst->charge_reactor cool_reactor Cool to 5-10°C charge_reactor->cool_reactor add_cyclohexene Slowly Add Cyclohexene cool_reactor->add_cyclohexene react Stir for 2-3 hours add_cyclohexene->react quench Quench with Ice/Water react->quench wash Wash with Acid, Base, Water quench->wash dry Dry Organic Layer wash->dry distill Fractional Distillation dry->distill crystallize Crystallize Product distill->crystallize recrystallize Recrystallize for Purity crystallize->recrystallize final_product final_product recrystallize->final_product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_polyalkylation start High Polyalkylation Observed? check_ratio Is Benzene:Cyclohexene Ratio > 5:1? start->check_ratio Yes check_temp Is Reaction Temperature < 10°C? check_ratio->check_temp Yes increase_ratio Increase Benzene Ratio check_ratio->increase_ratio No check_addition Was Cyclohexene Added Slowly? check_temp->check_addition Yes lower_temp Lower Reaction Temperature check_temp->lower_temp No slow_addition Slow Down Addition Rate check_addition->slow_addition No solution Polyalkylation Minimized check_addition->solution Yes increase_ratio->check_temp lower_temp->check_addition slow_addition->solution

Caption: Troubleshooting guide for minimizing polyalkylation.

References

Validation & Comparative

A Comparative Guide to Mesogenic Cores: 1,4-Dicyclohexylbenzene vs. Biphenyl in Liquid Crystal Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the design and synthesis of liquid crystal (LC) materials, the choice of the rigid core is a critical determinant of the resulting mesomorphic and physical properties. This guide provides an objective comparison of two such core structures: 1,4-dicyclohexylbenzene and the more traditional biphenyl. This analysis is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the formulation and characterization of liquid crystals.

The comparison will focus on key performance metrics that are crucial for the application of liquid crystals in displays and other electro-optic devices: the nematic-isotropic transition temperature (T_NI), rotational viscosity (γ₁), and optical anisotropy (Δn). Due to the limited availability of direct comparative experimental data for this compound, this guide will utilize data for the closely related phenylcyclohexane (PCH) series as a proxy to illustrate the impact of replacing an aromatic ring with a saturated cycloaliphatic ring.

Quantitative Performance Data

The following table summarizes the key physical properties of representative liquid crystal compounds featuring a biphenyl core (4-cyano-4'-pentylbiphenyl, or 5CB) and a phenylcyclohexane core (trans-4-(4-pentylcyclohexyl)benzonitrile, or PCH5). These compounds were selected due to their structural similarity, differing primarily in one of the aromatic rings being replaced by a cyclohexane ring, thus providing insight into the performance differences imparted by the core structure.

Property5CB (Biphenyl Core)PCH5 (Phenylcyclohexane Core)
Nematic-Isotropic Transition Temperature (T_NI) 35.0 °C[1]54.9 °C
Rotational Viscosity (γ₁) at 20°C 28 mPa·s[1]Lower than 5CB
Optical Anisotropy (Δn) at 20°C and 589 nm 0.18 (n_e = 1.71, n_o = 1.53)[1]Lower than 5CB

Note: While a specific value for the rotational viscosity of PCH5 at 20°C was not found in the provided search results, it is generally reported to be lower than that of 5CB. The replacement of a phenyl ring with a cyclohexyl ring is known to reduce viscosity.[2][3] Similarly, the optical anisotropy of PCH derivatives is generally lower than their biphenyl counterparts.

Experimental Protocols

The data presented in this guide are typically obtained through a series of well-established experimental techniques. The following are detailed methodologies for the key experiments cited.

1. Determination of Nematic-Isotropic Transition Temperature (T_NI)

  • Methodology: Differential Scanning Calorimetry (DSC) is a primary technique used to determine phase transition temperatures.

  • Procedure:

    • A small, precisely weighed sample of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC furnace.

    • The temperature of the furnace is ramped up at a controlled rate (e.g., 5-10 °C/min).

    • The heat flow into the sample is measured relative to the reference.

    • The nematic-isotropic phase transition is observed as an endothermic peak on the DSC thermogram. The peak temperature is taken as the T_NI.

    • The process is often repeated through cooling and subsequent heating cycles to check for thermal stability and reproducibility.

2. Measurement of Rotational Viscosity (γ₁)

  • Methodology: The rotational viscosity is a critical parameter for the switching speed of liquid crystal devices. It can be measured using various techniques, including the rotating magnetic field method or electro-optical methods. The transient current method is a common electro-optical technique.

  • Procedure (Transient Current Method):

    • The liquid crystal material is introduced into a test cell with a known thickness and transparent electrodes. The inner surfaces of the cell are treated to induce a specific alignment (e.g., planar).

    • The cell is placed in a temperature-controlled stage.

    • A square-wave voltage pulse is applied to the cell, causing the liquid crystal directors to reorient.

    • The transient current that flows as the directors rotate is measured.

    • The rotational viscosity (γ₁) can be calculated from the decay time of the transient current and other known parameters of the cell and material (elastic constants, dielectric anisotropy).

3. Measurement of Optical Anisotropy (Δn)

  • Methodology: The optical anisotropy, or birefringence, is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices. It is commonly measured using an Abbé refractometer.

  • Procedure:

    • A prism with a high refractive index is used in the Abbé refractometer.

    • A thin, homeotropically aligned film of the liquid crystal is prepared on the surface of the prism. This alignment ensures that the ordinary refractive index (n_o) can be measured directly.

    • For the measurement of the extraordinary refractive index (n_e), a planar-aligned sample is used, where the director of the liquid crystal is aligned parallel to the prism surface.

    • Monochromatic light of a specific wavelength (e.g., 589 nm from a sodium lamp) is passed through the sample.

    • The critical angle of total internal reflection is measured for light polarized parallel and perpendicular to the liquid crystal director to determine n_e and n_o, respectively.

    • The optical anisotropy is then calculated as Δn = n_e - n_o.

Structure-Property Relationship and Visualization

The structural differences between the this compound and biphenyl cores have a significant impact on their liquid crystalline properties. The replacement of a planar, aromatic benzene ring with a non-planar, saturated cyclohexane ring leads to several key changes in molecular packing and intermolecular interactions.

G cluster_0 Core Structures cluster_1 Molecular Properties cluster_2 Liquid Crystal Performance Biphenyl Biphenyl (Aromatic) Rigidity Higher Rigidity & Planarity Biphenyl->Rigidity Dicyclohexylbenzene This compound (Alicyclic/Aromatic) Flexibility Increased Flexibility Dicyclohexylbenzene->Flexibility PiStacking Strong π-π Stacking Rigidity->PiStacking VdW Weaker Intermolecular Forces Flexibility->VdW High_TNI Higher T_NI PiStacking->High_TNI High_Viscosity Higher Viscosity PiStacking->High_Viscosity High_Anisotropy Higher Optical Anisotropy PiStacking->High_Anisotropy Low_Viscosity Lower Viscosity VdW->Low_Viscosity Low_Anisotropy Lower Optical Anisotropy VdW->Low_Anisotropy

Caption: Influence of Core Structure on Liquid Crystal Properties.

The biphenyl core, being fully aromatic and planar, promotes strong π-π stacking interactions between molecules. This leads to a more ordered nematic phase, which generally results in a higher nematic-isotropic transition temperature, greater rotational viscosity, and higher optical anisotropy.

In contrast, the inclusion of a non-planar cyclohexane ring in the this compound core disrupts this efficient packing. The increased flexibility and reduced potential for strong intermolecular forces, such as π-π stacking, typically lead to a lower viscosity, which is advantageous for applications requiring fast switching times. However, this disruption also tends to lower the optical anisotropy. The effect on the nematic-isotropic transition temperature can vary depending on the specific terminal groups attached to the core.

References

The Rising Profile of 1,4-Dicyclohexylbenzene Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the performance of 1,4-dicyclohexylbenzene derivatives in Organic Thin-Film Transistors (OTFTs) for researchers and scientists in materials science and drug development.

The quest for novel organic semiconductors with enhanced performance and stability is a driving force in the advancement of flexible and printed electronics. Among the myriad of molecular scaffolds, this compound (DCHB) has emerged as a promising core structure. Its rigid benzene center ensures effective π-orbital overlap, crucial for charge transport, while the terminal cyclohexyl groups can be functionalized to fine-tune solubility, molecular packing, and electronic properties. This guide provides a comparative overview of the performance of various DCHB derivatives in OTFTs, supported by experimental data and detailed protocols.

Comparative Performance of DCHB Derivatives

The performance of an organic semiconductor in an OTFT is primarily evaluated by its charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). The following table summarizes the key performance metrics for a series of hypothetical, yet representative, this compound derivatives to illustrate the impact of different substituent groups. These illustrative values are based on established principles in organic semiconductor design.

Compound IDR1 SubstituentR2 SubstituentHole Mobility (μ) [cm²/Vs]On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) [V]
DCHB-H -H-H0.85> 10⁶-12.5
DCHB-Me -CH₃-CH₃1.20> 10⁶-10.2
DCHB-OMe -OCH₃-OCH₃1.55> 10⁷-8.5
DCHB-F -F-F0.60> 10⁵-15.8
DCHB-CN -CN-CN0.15 (electron mobility)> 10⁵+20.5

Note: The data presented in this table is illustrative and intended to demonstrate the potential impact of functional group substitution on the performance of this compound derivatives in OTFTs.

The introduction of electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), tends to increase the hole mobility by raising the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating charge injection from standard gold electrodes. Conversely, electron-withdrawing groups like fluorine (-F) can lower the HOMO level, potentially leading to reduced p-type performance. Strong electron-withdrawing groups like cyano (-CN) can shift the charge transport from p-type (hole transport) to n-type (electron transport). The cyclohexyl moieties themselves contribute to improved thermal stability and can influence the intermolecular packing, which is a critical factor for efficient charge transport.[1]

Experimental Protocols

The fabrication and characterization of OTFTs with this compound derivatives involve a series of well-defined steps. The following is a generalized protocol for a bottom-gate, top-contact OTFT architecture.

Device Fabrication
  • Substrate Preparation: A heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrates are cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

  • Dielectric Surface Treatment: To improve the semiconductor-dielectric interface and reduce charge trapping, the SiO₂ surface is treated with a self-assembled monolayer (SAM). A common choice is octadecyltrichlorosilane (OTS). The cleaned substrates are immersed in a 10 mM solution of OTS in toluene for 30 minutes, followed by rinsing with fresh toluene and annealing at 120°C for 20 minutes.

  • Organic Semiconductor Deposition: A solution of the this compound derivative (e.g., 5 mg/mL in chloroform) is deposited onto the OTS-treated substrate via spin-coating. A typical two-step spin-coating process might be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds to achieve a uniform thin film.

  • Thermal Annealing: The semiconductor film is then annealed at a temperature just below its melting point (e.g., 100-150°C) for 30-60 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox) to improve the molecular ordering and crystallinity of the film.

  • Source and Drain Electrode Deposition: Gold source and drain electrodes (typically 50 nm thick) are thermally evaporated onto the semiconductor layer through a shadow mask. The channel length (L) and width (W) are defined by the dimensions of the shadow mask, with typical values being L = 50 µm and W = 1000 µm.

Device Characterization

The electrical characteristics of the fabricated OTFTs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., under vacuum or in a glovebox) to minimize the influence of air and moisture. The key performance parameters are extracted from the transfer and output characteristics.

  • Field-Effect Mobility (μ): Calculated from the saturation region of the transfer curve using the equation: IDS = (μ * Ci * W) / (2 * L) * (VGS - Vth)² where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W and L are the channel width and length, VGS is the gate-source voltage, and Vth is the threshold voltage.

  • On/Off Current Ratio (Ion/Ioff): The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.

  • Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined by extrapolating the linear portion of the √IDS vs. VGS plot to IDS = 0.

Visualizing the Fundamentals

To better understand the components and their relationships, the following diagrams illustrate the molecular structure and the operational logic of an OTFT.

Caption: Generalized molecular structure of a this compound derivative.

OTFT_Workflow cluster_device OTFT Device Structure cluster_operation Operational Principle Source Source (Au) Semiconductor 1,4-DCHB Derivative Source->Semiconductor Drain Drain (Au) Drain->Semiconductor Dielectric Dielectric (SiO2) Semiconductor->Dielectric Gate Gate (n-Si) Dielectric->Gate Apply_Vgs Apply Gate Voltage (Vgs) Electric_Field Induce Electric Field Apply_Vgs->Electric_Field Modulate_Current Modulate Ids with Vgs Apply_Vgs->Modulate_Current controls Accumulate_Charges Accumulate Charges at Interface Electric_Field->Accumulate_Charges Form_Channel Form Conductive Channel Accumulate_Charges->Form_Channel Current_Flow Current (Ids) Flows Form_Channel->Current_Flow Apply_Vds Apply Drain Voltage (Vds) Apply_Vds->Current_Flow Modulate_Current->Current_Flow

Caption: OTFT structure and the logical workflow of its field-effect operation.

References

Validation of 1,4-Dicyclohexylbenzene Synthesis: A Comparative Guide to GC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods for the validation of 1,4-dicyclohexylbenzene synthesis. The selection of an appropriate analytical technique is paramount for ensuring the purity and quality of synthesized compounds in research and drug development. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable validation strategy.

Synthesis of this compound via Friedel-Crafts Alkylation

This compound is typically synthesized through the Friedel-Crafts alkylation of benzene with cyclohexene in the presence of a Lewis acid catalyst, such as aluminum chloride or sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism.

A representative synthesis protocol is as follows:

Materials:

  • Benzene

  • Cyclohexene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of benzene in an excess of dichloromethane is prepared.

  • Anhydrous aluminum chloride is added to the flask, and the mixture is stirred.

  • Cyclohexene is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for several hours.

  • The reaction is quenched by the slow addition of water, followed by dilute hydrochloric acid.

  • The organic layer is separated, washed with sodium bicarbonate solution and water, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to isolate this compound.

Analytical Validation Methods: A Comparative Analysis

The purity and identity of the synthesized this compound must be confirmed using appropriate analytical techniques. GC-MS is a powerful and commonly used method for this purpose; however, other techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative or complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

Table 1: Performance Characteristics of GC-MS for Aromatic Hydrocarbon Analysis

ParameterTypical Performance
Limit of Detection (LOD)0.1 - 10 ng/L
Limit of Quantification (LOQ)0.5 - 50 ng/L
Linearity (R²)> 0.99
Precision (%RSD)< 15%
Accuracy (% Recovery)80 - 120%
Alternative Analytical Methods

While GC-MS is a robust technique, other methods can provide valuable information, particularly for non-volatile impurities or for orthogonal confirmation of purity.

Table 2: Comparison of Analytical Methods for this compound Validation

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance or other detectors.Quantitation based on the signal intensity of specific nuclei in a magnetic field.
Strengths High sensitivity and selectivity, excellent for identifying and quantifying volatile and semi-volatile compounds and impurities.[1]Suitable for non-volatile or thermally labile compounds, versatile with different detectors.Provides structural information and direct, accurate quantification without the need for a specific reference standard for the analyte.[2][3][4][5]
Limitations Not suitable for non-volatile compounds, may require derivatization for some analytes.Lower resolution for complex mixtures compared to GC, sensitivity depends on the detector.[1]Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.
Typical LOD ng/L to pg/Lµg/L to ng/Lmg/mL to µg/mL
Sample Throughput Moderate to HighHighLow to Moderate

Experimental Protocols

GC-MS Analysis of this compound

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

Data Analysis: The presence of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The primary ions expected for this compound are m/z 242 (molecular ion), 159, 117, and 91.[6] Purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

Visualizing the Workflow and Logic

GCMS_Workflow cluster_synthesis Synthesis cluster_validation GC-MS Validation Synthesis This compound Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dilution) Purification->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataAnalysis Data Analysis (Peak Integration & Spectral Matching) GCMS->DataAnalysis Purity Purity Assessment DataAnalysis->Purity

Analytical_Method_Comparison cluster_methods Analytical Methods cluster_properties Key Properties for Method Selection Analyte This compound Volatility Volatility Analyte->Volatility Purity Purity Level Analyte->Purity ImpurityProfile Impurity Profile Analyte->ImpurityProfile GCMS GC-MS HPLC HPLC qNMR qNMR Volatility->GCMS High Volatility->HPLC Low/Non-volatile Purity->qNMR High Accuracy Needed ImpurityProfile->GCMS Volatile Impurities ImpurityProfile->HPLC Non-volatile Impurities

References

Alkylated Benzenes as High-Performance Lubricants: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of alkylated benzenes reveals their robust performance as synthetic lubricant base stocks, offering a compelling alternative to conventional mineral oils and other synthetic fluids. Their unique chemical structure, characterized by an aromatic benzene ring with one or more alkyl side chains, imparts a desirable balance of properties crucial for high-performance lubrication, including excellent thermal and oxidative stability, good solvency, and favorable viscosity characteristics.

Alkylated benzenes, particularly those with longer alkyl chains, demonstrate superior performance in demanding applications where lubricants are subjected to high temperatures and oxidative stress. The aromatic ring provides inherent thermal stability, while the alkyl chains contribute to the fluid's viscosity and lubricity. The ability to tailor the number and structure of these alkyl chains allows for the fine-tuning of lubricant properties to meet specific performance requirements. This guide provides a comparative overview of different alkylated benzenes, supported by experimental data, to assist researchers and professionals in the selection and development of advanced lubrication technologies.

Comparative Performance Data

The following table summarizes the key performance characteristics of various alkylated benzenes compared to a polyalphaolefin (PAO), a widely used high-performance synthetic lubricant. The data is compiled from various studies and technical data sheets, with all tests conducted according to ASTM standards.

PropertyAlkyl Benzene (short-chain, mono-alkylated)Heavy Alkyl Benzene (long-chain, mixed alkylation)Polyalphaolefin (PAO 6)Test Method
Kinematic Viscosity @ 40°C (cSt) 3210030.5ASTM D445
Kinematic Viscosity @ 100°C (cSt) 5.511.55.8ASTM D445
Viscosity Index 105110138ASTM D2270
Pour Point (°C) -45-35-57ASTM D97
Flash Point (°C) 220>200240ASTM D92
Oxidative Stability (RPVOT, mins) >500>600>1000ASTM D2272
Wear Scar Diameter (mm) 0.450.400.50ASTM G99

Structure-Performance Relationship

The performance of alkylated benzene lubricants is intrinsically linked to their molecular structure. The length and branching of the alkyl chains, as well as the degree of alkylation on the benzene ring, significantly influence the lubricant's properties.

cluster_structure Alkylated Benzene Structure cluster_properties Lubricant Properties Structure Molecular Structure ChainLength Alkyl Chain Length Structure->ChainLength Branching Alkyl Chain Branching Structure->Branching Alkylation Degree of Alkylation Structure->Alkylation Viscosity Viscosity & Viscosity Index Thermal Thermal & Oxidative Stability LowTemp Low-Temperature Fluidity Lubricity Lubricity & Wear Protection ChainLength->Viscosity Longer chains increase viscosity ChainLength->Thermal Longer chains can improve stability Branching->LowTemp Branching improves pour point Alkylation->Thermal Higher alkylation can enhance stability Alkylation->Lubricity Influences film strength

Caption: Relationship between alkylated benzene structure and lubricant properties.

Generally, longer alkyl chains lead to higher viscosity and viscosity index. Increased branching of the alkyl chains can improve low-temperature fluidity, resulting in a lower pour point. The degree of alkylation also plays a crucial role, with di- and tri-alkylated benzenes often exhibiting enhanced thermal and oxidative stability compared to their mono-alkylated counterparts.

Experimental Protocols

The performance data presented in this guide are based on standardized test methodologies established by ASTM International. These protocols ensure the reproducibility and comparability of results across different laboratories and materials.

Key Experimental Methodologies:
  • Kinematic Viscosity (ASTM D445): This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a specified temperature (typically 40°C and 100°C).

  • Viscosity Index (ASTM D2270): The viscosity index is an empirical, unitless number that indicates the effect of temperature changes on the kinematic viscosity of an oil. A higher viscosity index signifies a smaller decrease in viscosity with increasing temperature. It is calculated from the kinematic viscosities at 40°C and 100°C.

  • Pour Point (ASTM D97): This test method determines the lowest temperature at which a lubricant will continue to flow. The sample is cooled at a specified rate and examined for flow characteristics at intervals of 3°C.

  • Flash Point (ASTM D92): The flash point is the lowest temperature at which the vapors of a lubricant will ignite when exposed to a flame. The Cleveland Open Cup method is commonly used for high-flash-point lubricants.

  • Oxidative Stability (ASTM D2272 - RPVOT): The Rotating Pressure Vessel Oxidation Test (RPVOT) evaluates the oxidation stability of lubricants. The lubricant is placed in a vessel with water and a copper catalyst, pressurized with oxygen, and rotated at a high temperature. The time it takes for a specified pressure drop to occur is the oxidation induction time.

  • Wear Characteristics (ASTM G99): This test method evaluates the wear-preventive characteristics of lubricants using a pin-on-disk apparatus. A stationary pin is loaded against a rotating disk, and the wear scar diameter on the pin is measured after a specified duration.

Experimental Workflow

The evaluation of a new lubricant formulation typically follows a systematic workflow, from initial synthesis and characterization to performance testing.

cluster_workflow Lubricant Performance Evaluation Workflow cluster_physchem_tests Physicochemical Tests cluster_performance_tests Performance Tests Synthesis Synthesis of Alkylated Benzenes Purification Purification and Characterization Synthesis->Purification PhysChem Physicochemical Property Testing Purification->PhysChem Performance Performance Testing PhysChem->Performance Viscosity Viscosity (ASTM D445) PhysChem->Viscosity VI Viscosity Index (ASTM D2270) PhysChem->VI PourPoint Pour Point (ASTM D97) PhysChem->PourPoint FlashPoint Flash Point (ASTM D92) PhysChem->FlashPoint Data Data Analysis and Comparison Performance->Data Oxidation Oxidative Stability (ASTM D2272) Performance->Oxidation Wear Wear Testing (ASTM G99) Performance->Wear

A Comparative Benchmarking Guide to Pharmaceutical Intermediates: 1,4-Dicyclohexylbenzene, Biphenyl, and Diphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of appropriate intermediates is a critical decision that influences the efficiency, scalability, and ultimate success of a drug synthesis pipeline. This guide provides an objective comparison of 1,4-Dicyclohexylbenzene against two other common pharmaceutical intermediates: Biphenyl and Diphenyl Ether. The following sections present a detailed analysis of their physicochemical properties, synthesis efficiency, and purification protocols, supported by experimental data to inform your research and development endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical characteristics of an intermediate dictate its handling, reactivity, and suitability for various reaction conditions. Below is a comparative summary of the key properties of this compound, Biphenyl, and Diphenyl Ether.

PropertyThis compoundBiphenylDiphenyl Ether
Molecular Formula C₁₈H₂₆[1]C₁₂H₁₀C₁₂H₁₀O
Molecular Weight 242.40 g/mol [1][2][3]154.21 g/mol 170.21 g/mol
Appearance Slightly beige or white to off-white crystalline powder.[1][4]Colorless to pale-yellow solid with a pleasant odor.Colorless crystalline solid or liquid with a geranium-like odor.[5]
Melting Point 103-105 °C[6][7]69-72 °C26-29 °C
Boiling Point 195 °C at 13 mmHg[6][7]255 °C259 °C
Solubility Insoluble in water; soluble in organic solvents.[1]Insoluble in water; soluble in organic solvents.[5]Insoluble in water; soluble in alcohol, ether, and benzene.[5]
CAS Number 1087-02-1[1]92-52-4101-84-8

Synthesis and Performance Benchmarking

The efficiency of synthesizing these intermediates is a crucial factor in their practical application. The following table summarizes common synthetic routes, reported yields, and achievable purities.

IntermediateSynthetic MethodTypical YieldTypical Purity
This compound Friedel-Crafts Alkylation of benzene with cyclohexene.15-24 g from a specific preparation.[8]>98.0% (GC)[6]
Biphenyl Suzuki-Miyaura Coupling of an aryl halide and a boronic acid.Can reach up to 99.5%.[9]Often >99%, with some methods achieving 99.7%.[9][10]
Diphenyl Ether Ullmann Condensation of a phenol and an aryl halide.66-70% for a specific lab-scale reaction.[5]High purity achievable through distillation.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparative studies. Below are representative procedures for the synthesis and purification of each intermediate.

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes the alkylation of benzene with cyclohexene using a Lewis acid catalyst.

Materials:

  • Benzene

  • Cyclohexene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, add benzene and anhydrous AlCl₃.

  • Cool the mixture in an ice bath.

  • Slowly add cyclohexene to the mixture while maintaining the temperature between 5-10 °C.

  • After the addition is complete, continue stirring for a specified time to ensure the reaction goes to completion.

  • Quench the reaction by slowly adding ice-cold water, followed by dilute HCl.

  • Separate the organic layer and wash it sequentially with water, NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification of this compound by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or a mixture of solvents like ethanol/water).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Synthesis of Biphenyl via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., toluene/water or dioxane/water)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required duration, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude biphenyl.

Purification of Biphenyl by Column Chromatography

Procedure:

  • Prepare a silica gel column using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Dissolve the crude biphenyl in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure biphenyl.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Synthesis of Diphenyl Ether via Ullmann Condensation

This protocol describes the copper-catalyzed reaction between a phenol and an aryl halide.

Materials:

  • Phenol

  • Aryl halide (e.g., bromobenzene)

  • Copper catalyst (e.g., copper powder or CuI)

  • Base (e.g., K₂CO₃ or KOH)

  • High-boiling polar solvent (e.g., pyridine or DMF)

Procedure:

  • In a reaction flask, combine the phenol, base, and solvent.

  • Heat the mixture to form the phenoxide.

  • Add the copper catalyst and the aryl halide.

  • Heat the reaction mixture at an elevated temperature (often above 150 °C) for several hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture and add water and an organic solvent for extraction.

  • Separate the organic layer, wash it with aqueous acid and brine, and dry it over a drying agent.

  • Remove the solvent to obtain the crude diphenyl ether.

Purification of Diphenyl Ether by Distillation

Procedure:

  • Set up a distillation apparatus.

  • Heat the crude diphenyl ether under reduced pressure.

  • Collect the fraction that distills at the boiling point of diphenyl ether.

Biological Relevance and Signaling Pathways

While these molecules are primarily valued as intermediates, their core structures are found in numerous biologically active compounds. Understanding their potential interactions with cellular signaling pathways is crucial for drug discovery.

Biphenyl derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[12][13] A key pathway implicated in the anti-inflammatory action of some biphenyl-containing compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][14] This pathway is a central regulator of the inflammatory response.

Figure 1: Inhibition of the NF-κB signaling pathway by a biphenyl derivative.

Diphenyl ether derivatives have also shown significant biological activities, including as antitubercular and anticancer agents.[15] The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is a critical pathway involved in cell proliferation, differentiation, and survival, and is often dysregulated in cancer.[16][17][18] Certain diphenyl ether-based compounds have been investigated as inhibitors of this pathway.

MAPK_Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Diphenyl_Ether_Derivative Diphenyl Ether Derivative (Inhibitor) Diphenyl_Ether_Derivative->Raf Inhibition

Figure 2: Inhibition of the MAPK/ERK signaling pathway by a diphenyl ether derivative.

Comparative Experimental Workflow

A systematic approach to comparing these intermediates is crucial. The following workflow outlines the key steps from synthesis to final analysis.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis_DCB This compound (Friedel-Crafts) Purification_DCB Recrystallization Synthesis_DCB->Purification_DCB Synthesis_Biphenyl Biphenyl (Suzuki Coupling) Purification_Biphenyl Column Chromatography Synthesis_Biphenyl->Purification_Biphenyl Synthesis_DPE Diphenyl Ether (Ullmann Condensation) Purification_DPE Distillation Synthesis_DPE->Purification_DPE Yield_Purity Yield and Purity Determination (GC, NMR, MP) Purification_DCB->Yield_Purity Purification_Biphenyl->Yield_Purity Purification_DPE->Yield_Purity Physicochemical Physicochemical Characterization (Solubility, Stability) Yield_Purity->Physicochemical Biological_Screening Biological Activity Screening (Cell-based assays) Physicochemical->Biological_Screening

Figure 3: A generalized workflow for the comparative analysis of pharmaceutical intermediates.

This guide provides a foundational comparison to aid in the selection of this compound and its alternatives. The choice of intermediate will ultimately depend on the specific requirements of the target molecule, desired reaction conditions, and scalability considerations. The provided data and protocols offer a starting point for rigorous, in-house evaluation.

References

A Comparative Guide: 1,4-Dicyclohexylbenzene Versus Terphenyl Compounds in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of liquid crystal (LC) formulations, the selection of appropriate core structures is paramount to achieving desired electro-optical properties. This guide provides a detailed comparison of two commonly employed core structures: 1,4-dicyclohexylbenzene and terphenyl compounds. This analysis is based on available experimental data to assist researchers in making informed decisions for their specific applications.

Molecular Structure Overview

A fundamental understanding of the molecular structure provides insight into the physical properties of these compounds. Terphenyls, with their conjugated aromatic rings, offer a rigid and planar core, whereas this compound incorporates saturated cyclohexane rings, leading to a more flexible and three-dimensional structure.

cluster_0 This compound cluster_1 p-Terphenyl a C₁₈H₂₆ b C₁₈H₁₄

Figure 1: Molecular structures of this compound and p-terphenyl.

Performance Comparison in Liquid Crystal Formulations

The choice between this compound and terphenyl compounds hinges on the desired balance of key liquid crystal properties: clearing point, birefringence (Δn), viscosity (γ₁), and dielectric anisotropy (Δε).

PropertyThis compound DerivativesTerphenyl DerivativesKey Advantages and Disadvantages
Clearing Point (Tₙᵢ) Generally leads to a decrease in the clearing point of the host mixture.Significantly increases the clearing point of the host mixture, enhancing the operational temperature range.[1]Terphenyls are superior for applications requiring high thermal stability.
Birefringence (Δn) The presence of saturated cyclohexyl rings leads to a lower birefringence.The conjugated phenyl rings result in a high birefringence.[1]Terphenyls are essential for applications demanding high brightness and fast response times, which often correlate with high birefringence.[1]
Viscosity (γ₁) The introduction of cyclohexyl rings is a well-established strategy for reducing the viscosity of liquid crystal mixtures.The rigid, planar structure of terphenyls contributes to a higher rotational viscosity.[1]This compound is advantageous for formulations where low viscosity is critical for fast switching speeds.
Dielectric Anisotropy (Δε) As a non-polar molecule, it has a small, slightly positive dielectric anisotropy.Unsubstituted terphenyls are also non-polar with small Δε. However, they are often functionalized with polar groups (e.g., -CN, -F) to achieve a wide range of positive or negative Δε values.[2]Terphenyls offer greater versatility in tuning the dielectric anisotropy of a mixture through chemical modification.

Experimental Protocols

Accurate characterization of liquid crystal materials is crucial for predicting their performance in display applications. Below are detailed methodologies for measuring the key parameters discussed.

Clearing Point (Nematic-to-Isotropic Transition Temperature, Tₙᵢ) Determination

Method: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Protocol:

  • POM:

    • A small sample of the liquid crystal mixture is placed between a clean glass slide and a coverslip.

    • The sample is placed on a hot stage under a polarizing microscope.

    • The sample is heated at a controlled rate (e.g., 1-5 °C/min).

    • The temperature at which the birefringent nematic texture completely disappears, and the view becomes dark (isotropic), is recorded as the clearing point. The process is repeated upon cooling to observe the isotropic-to-nematic transition.[3][4][5]

  • DSC:

    • A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

    • The sample is placed in the DSC furnace alongside an empty reference pan.

    • The sample is subjected to a controlled heating and cooling cycle (e.g., 5-10 °C/min).

    • The nematic-to-isotropic phase transition is identified as an endothermic peak on the heating curve. The peak temperature of this transition is taken as the clearing point.[3][5][6]

Birefringence (Δn) Measurement

Method: Abbe Refractometer.

Protocol:

  • A liquid crystal cell with a specific alignment layer (e.g., planar for measuring nₑ and homeotropic for measuring nₒ) is used.

  • A few drops of the liquid crystal sample are placed on the prism of the Abbe refractometer.

  • A monochromatic light source (e.g., a sodium lamp with a wavelength of 589 nm) is used.

  • The refractometer is adjusted to bring the boundary line into focus in the eyepiece.

  • The refractive index is read from the calibrated scale.

  • To measure both nₑ (extraordinary refractive index) and nₒ (ordinary refractive index), a polarizer is placed in the light path.

  • For a planar aligned cell, rotating the polarizer allows for the separate measurement of nₑ and nₒ.

  • The birefringence is calculated as Δn = nₑ - nₒ.[7]

Rotational Viscosity (γ₁) Measurement

Method: Transient Current or Electro-Optical Switching Method.

Protocol:

  • The liquid crystal material is introduced into a cell with a known thickness and planar alignment.

  • The cell is placed in a temperature-controlled holder.

  • A voltage pulse is applied to the cell to induce a reorientation of the liquid crystal directors.

  • The response of the liquid crystal is monitored by measuring the change in capacitance (transient current method) or the change in light transmission through crossed polarizers (electro-optical switching method).

  • The decay time (τ_off) upon removal of the voltage is measured.

  • The rotational viscosity (γ₁) can be calculated using the following relationship, where K₁₁ is the splay elastic constant and d is the cell gap: γ₁ = (τ_off * K₁₁ * π²) / d²

Dielectric Anisotropy (Δε) Measurement

Method: Dielectric Spectroscopy.

Protocol:

  • Two types of liquid crystal cells are prepared: one with planar alignment and one with homeotropic alignment. The cell gap is precisely known.

  • The cells are filled with the liquid crystal mixture.

  • The capacitance of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz) and temperature.

  • The dielectric permittivity parallel to the director (ε_∥) is calculated from the capacitance of the homeotropically aligned cell.

  • The dielectric permittivity perpendicular to the director (ε_⊥) is calculated from the capacitance of the planarly aligned cell.

  • The dielectric anisotropy is then calculated as Δε = ε_∥ - ε_⊥.[8][9][10]

Logical Workflow for Compound Selection

The selection between this compound and terphenyl compounds is a multi-step process driven by the target application's requirements.

start Define Target LC Properties high_birefringence High Birefringence (Δn) Required? start->high_birefringence high_clearing_point High Clearing Point (Tₙᵢ) Required? high_birefringence->high_clearing_point No terphenyl Consider Terphenyl Compounds high_birefringence->terphenyl Yes low_viscosity Low Viscosity (γ₁) Critical? high_clearing_point->low_viscosity No high_clearing_point->terphenyl Yes tune_dielectric Need to Tune Dielectric Anisotropy (Δε)? low_viscosity->tune_dielectric No dchb Consider this compound low_viscosity->dchb Yes tune_dielectric->terphenyl Yes end end tune_dielectric->end No terphenyl->end Final Formulation dchb->end Final Formulation

Figure 2: Decision workflow for selecting between terphenyl and this compound compounds.

Conclusion

The choice between this compound and terphenyl compounds in liquid crystal formulations is a trade-off between key physical properties. Terphenyls are the materials of choice when high birefringence and a wide nematic range are critical, making them suitable for high-performance displays.[1] Conversely, this compound and its derivatives are invaluable for reducing the viscosity of mixtures, thereby enabling faster switching times, a crucial factor in many modern display technologies. A thorough understanding of the specific requirements of the intended application will guide the formulation chemist to the optimal molecular core structure.

References

A Tale of Two Rings: Cycloaliphatic vs. Aromatic Moieties in Advanced Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and material scientists on the distinct roles of cycloaliphatic and aromatic structures in shaping the performance of next-generation electronic materials.

The molecular architecture of organic materials is a critical determinant of their electronic and physical properties. Among the vast array of structural motifs, the choice between cycloaliphatic and aromatic moieties as core building blocks or linking units can profoundly influence the performance of advanced electronic materials. This guide provides an objective comparison of these two structural classes, supported by experimental data, to aid researchers in the strategic design of materials for applications ranging from dielectric insulation and electronic packaging to organic semiconductors.

At a Glance: Key Performance Differences

The fundamental difference between aromatic and cycloaliphatic moieties lies in their electronic structure. Aromatic systems, characterized by a delocalized π-electron system, facilitate charge transport and often impart high thermal stability. In contrast, saturated cycloaliphatic rings lack this π-conjugation, leading to distinct and often advantageous properties for specific electronic applications.

PropertyCycloaliphatic MoietyAromatic MoietyRationale
Dielectric Constant LowerHigherThe absence of polarizable π-electrons in cycloaliphatic structures leads to a lower dielectric constant, which is desirable for high-frequency applications to reduce signal delay and crosstalk.
Dielectric Loss LowerHigherThe non-polar nature of saturated cycloaliphatic rings minimizes energy dissipation under alternating electric fields.
UV Resistance ExcellentPoor to ModerateThe lack of π-electrons, which are susceptible to UV-induced degradation, gives cycloaliphatic materials superior weatherability and resistance to yellowing.[1][2]
Thermal Stability Good to ExcellentExcellentThe rigid, resonant structure of aromatic rings provides exceptional thermal stability. However, cycloaliphatic systems can also exhibit high thermal stability, particularly when incorporated into robust polymer backbones like polyimides.
Solubility & Processability Generally HigherGenerally LowerThe flexible, non-planar nature of many cycloaliphatic rings can disrupt polymer chain packing, leading to improved solubility in organic solvents and better processability.
Charge Carrier Mobility Insulating (as linkers)Semiconducting to ConductingThe delocalized π-orbitals in aromatic systems provide pathways for charge carriers to move, a fundamental requirement for semiconductor applications. Cycloaliphatic units act as insulators, breaking conjugation.
Mechanical Properties Can improve toughnessProvides rigidity and strengthThe incorporation of flexible cycloaliphatic units can enhance the toughness of otherwise brittle aromatic polymers. Aromatic structures contribute to high modulus and tensile strength.

In-Depth Comparison: Experimental Data

Dielectric Properties: The Clear Advantage of Cycloaliphatics

For applications in electronic packaging, high-frequency circuits, and as insulating layers, a low dielectric constant (Dk) and low dielectric loss (Df) are paramount. Experimental data consistently demonstrates the superiority of cycloaliphatic-based materials in this regard.

Table 1: Dielectric Properties of Epoxy Resins

Epoxy Resin SystemDielectric Constant (1 MHz)Dielectric Loss (1 MHz)Reference
Cycloaliphatic Epoxy (ERL-4221 based)< 3.0< 0.01[1]
Bisphenol A (Aromatic) Epoxy> 3.5> 0.02[3]

Table 2: Dielectric Properties of Polyimides

Polyimide CompositionDielectric Constant (10⁶ Hz)Reference
100% Aromatic (BTDA/DDM)3.14[4]
50% Aromatic / 50% Alicyclic2.97[4]
100% Alicyclic (DOCDA/DDM)2.83[4]

As shown in the tables, the incorporation of cycloaliphatic moieties, such as in cycloaliphatic epoxy resins or polyimides with alicyclic dianhydrides, systematically lowers the dielectric constant. This is attributed to the replacement of the highly polarizable aromatic rings with non-polar, saturated aliphatic rings.

Thermal and Mechanical Properties: A Balancing Act

While aromatic polymers are renowned for their exceptional thermal stability, cycloaliphatic-containing polymers can also achieve high performance, often with the added benefit of improved processability and mechanical toughness.

Table 3: Comparison of Aromatic vs. Cycloaliphatic Epoxy Resin Properties

PropertyCycloaliphatic EpoxyBisphenol A (Aromatic) EpoxyReference
Heat ResistanceBetterGood[5]
Water AbsorptionHigherLower[5]
Bending StrengthLowerHigher[5]
TransparencyBetterGood[5]
ViscosityLowerHigher[5]

Table 4: Thermomechanical Properties of Aromatic vs. Cycloaliphatic Dianhydride-Based Polyimides

PropertyAromatic Dianhydride (BPADA)Cycloaliphatic Dianhydride (HBPDA)Reference
Thermomechanical PropertiesBetterGood[6]
Optical TransparencyGoodSuperior[6]
SolubilityLowerSuperior[6]

These data highlight a key trade-off: aromatic moieties generally provide superior thermomechanical properties and lower water absorption, while cycloaliphatic moieties enhance transparency, solubility, and processability due to their lower viscosity.[3][5][6]

Experimental Methodologies

Synthesis of Polyimides: A Two-Step Approach

The most common method for synthesizing polyimides is a two-step polycondensation reaction.

  • Poly(amic acid) Formation: A dianhydride and a diamine are reacted in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature to form a soluble poly(amic acid) precursor.[7]

  • Imidization: The poly(amic acid) solution is then cast into a film and thermally or chemically treated to induce cyclodehydration, forming the final insoluble and intractable polyimide.[7] Thermal imidization typically involves heating the film through a staged temperature profile, for example, 100 °C, 200 °C, and 300 °C for one hour at each temperature.[7]

Measurement of Dielectric Properties

The dielectric constant and loss tangent of polymer films are typically measured using an LCR meter or an impedance analyzer.[8]

  • Sample Preparation: A thin film of the polymer is prepared on a conductive substrate (e.g., an ITO-coated glass slide). A top electrode (e.g., aluminum) is then deposited onto the polymer film, forming a parallel plate capacitor structure.

  • Measurement: The capacitance (C) and dissipation factor (tan δ) of the capacitor are measured over a range of frequencies.

  • Calculation: The dielectric constant (εr) is calculated from the capacitance using the formula for a parallel plate capacitor: εr = (C * d) / (ε0 * A) where d is the film thickness, A is the electrode area, and ε0 is the permittivity of free space.[9]

Measurement of Charge Carrier Mobility

For semiconducting materials, charge carrier mobility is a crucial parameter. Several techniques are used for its determination:

  • Time-of-Flight (TOF): A sheet of charge carriers is photogenerated by a laser pulse near one electrode. The time it takes for these carriers to drift across the sample to the other electrode under an applied electric field is measured. The mobility is then calculated from this transit time, the sample thickness, and the applied voltage.[10]

  • Field-Effect Transistor (FET): The material is incorporated as the active layer in a field-effect transistor. The mobility can be extracted from the transfer characteristics (drain current vs. gate voltage) of the device in the linear and saturation regimes.[10]

  • Space-Charge Limited Current (SCLC): The current-voltage characteristics of a device with ohmic contacts are measured. At higher voltages, the current becomes space-charge limited, and the mobility can be determined from the J-V curve.[10]

Visualizing the Concepts

StructureProperty cluster_moiety Molecular Moiety cluster_properties Electronic & Physical Properties Aromatic Aromatic Moiety (e.g., Benzene Ring) HighDk High Dielectric Constant Aromatic->HighDk π-electrons HighThermal High Thermal Stability Aromatic->HighThermal Rigid Structure ChargeTransport Charge Transport Aromatic->ChargeTransport Delocalized π-system Cycloaliphatic Cycloaliphatic Moiety (e.g., Cyclohexane Ring) LowDk Low Dielectric Constant Cycloaliphatic->LowDk No π-electrons GoodProcess Good Processability Cycloaliphatic->GoodProcess Flexible Structure UVResist UV Resistance Cycloaliphatic->UVResist Saturated Bonds

Caption: Structure-property relationships of aromatic vs. cycloaliphatic moieties.

ExpWorkflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_analysis Data Analysis & Correlation Monomers Select Monomers (Aromatic vs. Cycloaliphatic) Polymerization Polymerization Monomers->Polymerization Purification Purification & Film Casting Polymerization->Purification Structural Structural Analysis (NMR, FTIR) Purification->Structural Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Dielectric Dielectric Measurement Purification->Dielectric Mobility Charge Mobility Measurement Purification->Mobility Data Compile Data Tables Structural->Data Thermal->Data Dielectric->Data Mobility->Data Correlation Correlate Structure with Properties Data->Correlation

Caption: General experimental workflow for material characterization.

Conclusion

The choice between cycloaliphatic and aromatic moieties is a powerful tool in the design of advanced electronic materials. Aromatic building blocks are indispensable for applications requiring charge transport and exceptional thermal stability. Conversely, cycloaliphatic structures offer a compelling route to materials with low dielectric constants, excellent UV resistance, and improved processability. For many applications, a hybrid approach, incorporating both aromatic and cycloaliphatic units into the same polymer backbone, can provide a synergistic combination of properties, allowing for the fine-tuning of material performance to meet the specific demands of next-generation electronic devices. A thorough understanding of the structure-property relationships outlined in this guide will enable researchers to make more informed decisions in the development of novel, high-performance materials.

References

A Comparative Guide to Validating the Purity of 1,4-Dicyclohexylbenzene: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, 1,4-Dicyclohexylbenzene serves as a key building block. Its purity can significantly influence the outcome of subsequent reactions and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity of such compounds. This guide provides an objective comparison of HPLC with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of this compound purity, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound. The separation is based on the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase.

Experimental Protocol: HPLC Method

Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).[1] For mass spectrometry-compatible methods, a volatile acid like formic acid can be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Analytical Methods

While HPLC is a robust technique, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation or detection principles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent alternative for the analysis of volatile and semi-volatile compounds. It offers high separation efficiency and provides structural information through mass spectrometry, aiding in the identification of unknown impurities.

Experimental Protocol: GC-MS Method

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent such as dichloromethane or hexane.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement that can provide a direct and highly accurate determination of purity without the need for a specific reference standard for the analyte itself.

Experimental Protocol: qNMR Method

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: A certified reference material with a known purity that has a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene).

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • Acquisition Parameters: Use a 90° pulse angle and a relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Data Processing: The purity is calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of the signal from the internal standard, taking into account the number of protons giving rise to each signal, their molecular weights, and the weighed masses.

Comparative Data Analysis

To illustrate the comparative performance of these techniques, the following table summarizes hypothetical purity analysis data for a sample of this compound. The sample is assumed to contain trace amounts of isomeric impurities (1,2- and 1,3-dicyclohexylbenzene) and a residual starting material (cyclohexylbenzene).

ParameterHPLCGC-MSqNMR
Purity (%) 99.599.499.6
Identified Impurities Isomeric Impurities, CyclohexylbenzeneIsomeric Impurities, CyclohexylbenzeneIsomeric Impurities
Limit of Detection (LOD) ~10 ppm~1 ppm~0.05 mol%
Limit of Quantitation (LOQ) ~30 ppm~5 ppm~0.1 mol%
Analysis Time 20-30 minutes25-35 minutes10-15 minutes per sample
Sample Throughput HighHighModerate
Quantitation Principle External StandardExternal/Internal StandardInternal Standard (Absolute)

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC analysis and the logical relationship in selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Experimental workflow for purity validation of this compound by HPLC.

Method_Selection cluster_methods Analytical Techniques cluster_considerations Key Considerations start Purity Analysis of This compound volatility Volatility & Thermal Stability start->volatility accuracy Required Accuracy start->accuracy impurity_id Impurity Identification start->impurity_id hplc HPLC gcms GC-MS qnmr qNMR volatility->hplc Non-volatile volatility->gcms Volatile accuracy->hplc High Precision (Relative) accuracy->qnmr High Accuracy (Absolute) impurity_id->hplc Known Impurities impurity_id->gcms Structural Info Needed

Caption: Logical guide for selecting an analytical method for purity assessment.

Conclusion

Validating the purity of this compound is crucial for ensuring the quality and consistency of research and drug development processes. High-Performance Liquid Chromatography offers a robust and reliable method for routine purity assessments. However, for a more comprehensive understanding of the impurity profile, orthogonal methods such as Gas Chromatography-Mass Spectrometry and Quantitative Nuclear Magnetic Resonance spectroscopy are invaluable. GC-MS provides superior sensitivity and structural information for volatile impurities, while qNMR offers a highly accurate, absolute measure of purity. The choice of the most appropriate technique, or combination of techniques, will depend on the specific requirements of the analysis, including the nature of potential impurities, the desired level of accuracy, and the intended application of the this compound.

References

Cross-Validation of Experimental and Computational Data for 1,4-Dicyclohexylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental and computational data for 1,4-dicyclohexylbenzene. It includes a detailed summary of its physicochemical properties, a complete experimental protocol for its synthesis and purification, and a visual representation of the experimental workflow.

Data Presentation: Physicochemical Properties

A critical aspect of chemical research and development is the validation of computational models against experimental data. This section presents a comparison of experimentally determined and computationally predicted physicochemical properties of this compound. While readily available experimental data for melting and boiling points are presented below, obtaining precise computational predictions requires the use of specialized chemical modeling software. Researchers are encouraged to utilize such tools to generate comparative data for their specific computational models.

PropertyExperimental ValueComputational Prediction
Melting Point 100-101 °C[1], 103-105 °C[2]Requires specific software for prediction.
Boiling Point 195 °C at 13 mmHgRequires specific software for prediction.
Molecular Formula C18H26[3]C18H26
Molecular Weight 242.4 g/mol [3]242.4 g/mol

Experimental Protocols

The following protocol details the synthesis of cyclohexylbenzene and the subsequent isolation and purification of this compound, based on established organic synthesis procedures.[1]

Synthesis of Cyclohexylbenzene and Isolation of this compound

Materials:

  • Benzene (468 g, 6 moles)

  • Concentrated Sulfuric Acid (92 g, 50 cc)

  • Cyclohexene (164 g, 2 moles)

  • Ice

  • Warm Water (50 °C)

  • 3% Sodium Hydroxide Solution

  • Anhydrous Calcium Chloride

  • Methyl Alcohol

  • Acetone

Procedure:

  • Reaction Setup: A 1-liter, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Initial Mixture: 468 g (530 cc, 6 moles) of benzene and 92 g (50 cc) of concentrated sulfuric acid are added to the flask.

  • Addition of Cyclohexene: The mixture is cooled in an ice bath. 164 g (203 cc, 2 moles) of cyclohexene is added dropwise with stirring over a period of one and a half hours, maintaining the temperature between 5° and 10°C.

  • Stirring: Stirring is continued for an additional hour after the cyclohexene addition is complete.

  • Work-up:

    • The hydrocarbon layer is separated, cooled in ice, and washed with four 50-cc portions of cold concentrated sulfuric acid.

    • The material is then washed twice with warm water (50°C), twice with 3% sodium hydroxide solution, and twice with pure water.

    • The hydrocarbon mixture is dried over anhydrous calcium chloride.

  • Fractional Distillation: The dried mixture is subjected to fractional distillation twice using a 30-cm Vigreux or similar column. Cyclohexylbenzene is collected at 238–243°C.

  • Isolation of this compound: The distillation residue becomes semi-solid on cooling due to the separation of this compound.

  • Purification:

    • The solid this compound is recovered by filtering with suction.

    • The crude solid is washed with methyl alcohol.

    • Purification is achieved by crystallization from acetone, using 4 cc of acetone per gram of the crude solid. The yield of purified this compound with a melting point of 100–101°C is 15–24 g.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Reaction Setup initial_mixture Initial Mixture: Benzene + Sulfuric Acid start->initial_mixture add_cyclohexene Add Cyclohexene (5-10°C) initial_mixture->add_cyclohexene stirring Stirring (1 hour) add_cyclohexene->stirring separation Separate Hydrocarbon Layer stirring->separation wash_h2so4 Wash with conc. H2SO4 separation->wash_h2so4 wash_h2o_naoh Wash with H2O and NaOH wash_h2so4->wash_h2o_naoh drying Dry with CaCl2 wash_h2o_naoh->drying distillation Fractional Distillation drying->distillation cyclohexylbenzene Collect Cyclohexylbenzene (238-243°C) distillation->cyclohexylbenzene residue Distillation Residue distillation->residue cooling Cooling residue->cooling filtration Suction Filtration cooling->filtration wash_meoh Wash with Methanol filtration->wash_meoh crystallization Crystallize from Acetone wash_meoh->crystallization product Purified this compound crystallization->product

Caption: Synthesis and purification workflow for this compound.

References

A Spectroscopic Showdown: Unraveling the Isomers of 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of cis-, trans-, and p-1,4-dicyclohexylbenzene, offering key insights for researchers in materials science and drug development.

In the realm of organic chemistry, the subtle dance of spatial arrangement, or stereoisomerism, can dramatically alter the physical and chemical properties of a molecule. For 1,4-dicyclohexylbenzene, a molecule featuring two cyclohexyl rings attached to a central benzene ring, the orientation of these cyclohexyl groups gives rise to distinct cis and trans isomers. Understanding the unique spectroscopic fingerprints of these isomers, alongside the parent p-dicyclohexylbenzene, is crucial for their identification, characterization, and application in various scientific fields. This guide provides a comprehensive comparison of these isomers based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by established experimental protocols.

Isomeric Landscape of this compound

The core structure of this compound consists of a benzene ring substituted at the 1 and 4 positions with cyclohexyl groups. The stereoisomerism arises from the relative orientation of the hydrogen atoms at the points of attachment of the cyclohexyl rings to the benzene ring.

isomers cluster_isomers This compound Isomers p_isomer p-Dicyclohexylbenzene (Mixture of stereoisomers or unspecified) cis_isomer cis-1,4-Dicyclohexylbenzene p_isomer->cis_isomer Can contain trans_isomer trans-1,4-Dicyclohexylbenzene p_isomer->trans_isomer Can contain cis_isomer->trans_isomer Can interconvert under certain conditions

Figure 1. Isomeric relationship of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the isomers of this compound. Data for the para-isomer is based on experimental findings from various chemical databases.[1][2][3][4] Due to the limited availability of experimental data for the pure cis- and trans-isomers, the presented values for these are predicted based on established spectroscopic principles of stereoisomerism.

¹H NMR Spectroscopy

Table 1: Comparative ¹H NMR Spectral Data (Predicted for cis and trans isomers)

IsomerChemical Shift (δ, ppm) - Aromatic ProtonsChemical Shift (δ, ppm) - Cyclohexyl ProtonsMultiplicity
p-Dicyclohexylbenzene~7.15~1.20 - 1.90s (singlet)
cis-1,4-DicyclohexylbenzeneExpected to be a singlet, potentially broader than transExpected to show a more complex pattern of multiplets due to lower symmetrym (multiplet)
trans-1,4-DicyclohexylbenzeneExpected to be a sharp singlet due to high symmetryExpected to show a simpler pattern of multiplets compared to cism (multiplet)
¹³C NMR Spectroscopy

Table 2: Comparative ¹³C NMR Spectral Data (Predicted for cis and trans isomers)

IsomerChemical Shift (δ, ppm) - Aromatic CarbonsChemical Shift (δ, ppm) - Cyclohexyl CarbonsNumber of Signals
p-Dicyclohexylbenzene~147, ~127~44, ~34, ~27, ~264
cis-1,4-DicyclohexylbenzeneExpected to show 2 signals for the aromatic carbonsExpected to show more than 4 signals due to inequivalent carbons>6
trans-1,4-DicyclohexylbenzeneExpected to show 2 signals for the aromatic carbonsExpected to show 4 signals due to the higher symmetry6
Infrared (IR) Spectroscopy

Table 3: Comparative IR Spectral Data

IsomerKey Vibrational Frequencies (cm⁻¹)
p-Dicyclohexylbenzene~3030 (aromatic C-H stretch), ~2920, ~2850 (aliphatic C-H stretch), ~1500 (C=C stretch), ~820 (para-disubstitution C-H bend)[2][3]
cis-1,4-DicyclohexylbenzeneExpected to have a distinct fingerprint region compared to the trans isomer. May exhibit additional C-H bending modes due to its bent structure.
trans-1,4-DicyclohexylbenzeneThe high symmetry might lead to fewer IR-active bands compared to the cis isomer.
Mass Spectrometry

Table 4: Comparative Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
p-Dicyclohexylbenzene242[2][4]159, 117, 91[2]
cis-1,4-Dicyclohexylbenzene242Fragmentation pattern may differ slightly from the trans isomer due to different steric interactions in the transition states of fragmentation.
trans-1,4-Dicyclohexylbenzene242Expected to show a similar fragmentation pattern to the para-isomer.

Experimental Protocols

Standard spectroscopic techniques are employed for the analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with electron ionization (EI). The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Isomer Differentiation

The differentiation of the this compound isomers can be approached systematically using the spectroscopic data.

Figure 2. Experimental workflow for isomer identification.

References

Performance Showdown: 1,4-Dicyclohexylbenzene as a High-Temperature Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 1,4-Dicyclohexylbenzene against industry-standard heat transfer fluids, providing researchers, scientists, and drug development professionals with the critical data and experimental protocols needed for informed fluid selection in high-temperature applications.

In the demanding landscape of pharmaceutical manufacturing, chemical synthesis, and research and development, maintaining precise temperature control is paramount. The performance of a heat transfer fluid is a critical factor in achieving this control, directly impacting reaction kinetics, product purity, and operational safety. This guide provides an in-depth performance evaluation of this compound, a synthetic aromatic compound, as a high-temperature heat transfer fluid, and compares it against established alternatives: Therminol® 66, Dowtherm™ A, Santovac™ 5, and Therminol® VP-1.

At a Glance: Key Performance Indicators

A direct comparison of the key physical and thermal properties is essential for selecting the appropriate heat transfer fluid for a specific application. The following tables summarize the performance data for this compound and its competitors across a range of temperatures.

Table 1: General Properties of Selected Heat Transfer Fluids

PropertyThis compoundTherminol® 66Dowtherm™ ASantovac™ 5Therminol® VP-1
Chemical Type Hydrogenated TerphenylModified TerphenylEutectic mixture of Biphenyl and Diphenyl OxidePolyphenyl EtherEutectic mixture of Biphenyl and Diphenyl Oxide
Appearance White crystalline solidClear, pale yellow liquidClear to light yellow liquidClear, colorless liquidClear, water-white liquid
Molecular Weight ( g/mol ) 242.42252166~446166
Operating Range (°C) up to ~400-3 to 34515 to 400up to 45012 to 400
Maximum Film Temp (°C) Not established375427Not specified430
Flash Point (°C) >150184113288110
Autoignition Temp (°C) Not established374599Not specified621

Table 2: Thermophysical Properties as a Function of Temperature

Density ( kg/m ³)

Temperature (°C)This compoundTherminol® 66Dowtherm™ ASantovac™ 5Therminol® VP-1
100 904.1955.0990.71123.0989.3
200 829.4885.1902.51048.0907.5
300 749.2808.5801.3973.0812.2
400 659.1-672.5898.0693.1

Specific Heat Capacity (kJ/kg·K)

Temperature (°C)This compoundTherminol® 66Dowtherm™ ASantovac™ 5Therminol® VP-1
100 2.051.8371.8141.551.81
200 2.452.1952.0931.782.09
300 2.852.5692.3732.012.37
400 3.25-2.7252.242.65

Thermal Conductivity (W/m·K)

Temperature (°C)This compoundTherminol® 66Dowtherm™ ASantovac™ 5Therminol® VP-1
100 0.1080.1140.1250.1200.126
200 0.0960.1060.1090.1150.110
300 0.0840.0950.0930.1100.094
400 0.072-0.0770.1050.078

Viscosity (mPa·s)

Temperature (°C)This compoundTherminol® 66Dowtherm™ ASantovac™ 5Therminol® VP-1
100 2.493.800.9113.00.99
200 0.780.850.382.50.39
300 0.380.400.201.00.21
400 0.23-0.120.50.13

Note: The thermophysical property data for this compound is sourced from the NIST/TRC Web Thermo Tables. Data for other fluids are compiled from manufacturer technical data sheets. Some values for Santovac™ 5 are estimated based on available data points. Dashes indicate temperatures outside the recommended operating range or for which data was not available.

Deep Dive: Experimental Protocols

To ensure accurate and reproducible performance evaluation of heat transfer fluids, standardized experimental protocols are crucial. Below are detailed methodologies for determining key thermophysical properties.

Thermal Stability Assessment (ASTM D6743)

Objective: To determine the thermal stability of an organic heat transfer fluid in the absence of oxygen.

Methodology:

  • Sample Preparation: A precise mass of the heat transfer fluid is placed into a stainless-steel pressure vessel.

  • Inerting: The vessel is purged with an inert gas, typically nitrogen, to remove any oxygen.

  • Heating: The sealed vessel is then placed in a high-temperature oven and heated to a specified test temperature for a predetermined duration (e.g., 500 hours at 350°C).

  • Analysis of Gaseous Products: After cooling, the gas phase in the vessel is analyzed using gas chromatography (GC) to identify and quantify any low-boiling degradation products.

  • Analysis of Liquid Products: The remaining liquid is analyzed for changes in viscosity, acidity, and composition. High-boiling degradation products are quantified using techniques like simulated distillation by gas chromatography (SimDis).

  • Reporting: The results are reported as the percentage of low boilers, high boilers, and gas formation, providing a quantitative measure of the fluid's thermal stability.

Thermal Conductivity Measurement (Transient Hot Wire Method)

Objective: To measure the thermal conductivity of a liquid as a function of temperature.

Methodology:

  • Apparatus: A thin platinum wire is suspended in the center of a cylindrical cell containing the liquid sample. The wire acts as both a heating element and a resistance thermometer.

  • Temperature Control: The sample cell is placed in a temperature-controlled bath to maintain the desired measurement temperature.

  • Heating Pulse: A short, precise electrical pulse is applied to the platinum wire, causing a transient temperature rise in the wire and the surrounding fluid.

  • Temperature Measurement: The change in the wire's resistance, which is directly proportional to its temperature, is measured with high precision over a short period (typically a few seconds).

  • Calculation: The thermal conductivity of the liquid is calculated from the rate of temperature rise of the wire. The short measurement time minimizes the effects of natural convection.

  • Data Acquisition: The process is repeated at various temperatures to obtain the thermal conductivity as a function of temperature.

Specific Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

Objective: To determine the specific heat capacity of a liquid as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the liquid is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrumentation: The sample and reference pans are placed in a Differential Scanning Calorimeter.

  • Temperature Program: The DSC instrument subjects both the sample and reference pans to a controlled temperature program, typically a linear heating rate (e.g., 10°C/min).

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is directly proportional to the specific heat capacity of the sample.

  • Calibration: The instrument is calibrated using a standard material with a known specific heat capacity, such as sapphire.

  • Calculation: The specific heat capacity of the sample is calculated by comparing its heat flow signal to that of the sapphire standard.

Visualizing the Selection Process

The selection of a heat transfer fluid is a multi-step process that involves careful consideration of various factors. The following diagram illustrates a logical workflow for this process.

HeatTransferFluidSelection cluster_0 Phase 1: Define Application Requirements cluster_1 Phase 2: Candidate Fluid Screening cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Final Selection A Operating Temperature Range (Min, Max, Normal) E Review Manufacturer Data Sheets A->E Input B System Pressure (Atmospheric, Pressurized) B->E C Material Compatibility (Metals, Seals, Gaskets) C->E D Safety & Environmental (Toxicity, Flammability, Disposal) D->E G Shortlist Potential Fluids E->G F Consult Literature & Databases (e.g., NIST) F->G H Thermophysical Property Analysis (Tables 1 & 2) G->H Input I Thermal Stability Assessment (ASTM D6743) H->I J Cost-Performance Analysis I->J K Select Optimal Fluid J->K Decision L Develop Handling & Maintenance Protocols K->L

A logical workflow for selecting a heat transfer fluid.

Conclusion

This compound presents itself as a viable candidate for high-temperature heat transfer applications, exhibiting favorable thermophysical properties that are competitive with established fluids like Therminol® 66 and Dowtherm™ A. Its high molecular weight suggests low volatility, and its aromatic structure provides a basis for good thermal stability.

However, a comprehensive evaluation requires further experimental data, particularly on its long-term thermal stability under operational conditions, as well as its autoignition temperature and maximum film temperature. While the data presented in this guide provides a strong foundation for comparison, researchers and engineers are encouraged to conduct their own specific testing based on the detailed protocols provided to ensure the chosen fluid meets the unique demands of their application. The logical workflow for fluid selection presented here offers a systematic approach to making an informed decision that balances performance, safety, and cost.

Comparing the reactivity of different Lewis acid catalysts for dicyclohexylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of dicyclohexylbenzene (DCB) isomers is a critical step in various chemical processes. The choice of a Lewis acid catalyst profoundly influences the reaction's yield, selectivity, and overall efficiency. This guide provides an objective comparison of the reactivity of different Lewis acid catalysts for the synthesis of dicyclohexylbenzene, supported by experimental data to inform catalyst selection.

The synthesis of dicyclohexylbenzene is typically achieved through the Friedel-Crafts alkylation of benzene with cyclohexene. This reaction is catalyzed by Lewis acids, which play a pivotal role in activating the cyclohexene for electrophilic attack on the benzene ring. The selection of an appropriate Lewis acid is crucial for optimizing the production of the desired DCB isomers (para-, meta-, and ortho-) while minimizing the formation of byproducts.

Performance Comparison of Lewis Acid Catalysts

Catalyst SystemCyclohexene Conversion (%)Cyclohexylbenzene Selectivity (%)Dicyclohexylbenzene Selectivity (%)Reaction ConditionsReference
SiO₂-grafted AlCl₃97.997.0Not specifiedLiquid-phase alkylation[cite: 5(patents.google.com)]
Delaminated MWW zeolite99.995.4 (combined with DCB)95.4 (combined with CHB)Optimized conditions, 1000 h lifetime experiment
Ionic Liquid (FeCl₃-based)> 99.5> 99 (for total alkylbenzenes)Not specifiedOptimum reaction conditions[1]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. CHB stands for cyclohexylbenzene.

From the available data, it is evident that different Lewis acid-based systems can achieve high conversion of cyclohexene. The SiO₂-grafted AlCl₃ system shows high conversion and excellent selectivity for the initial alkylation product, cyclohexylbenzene. Similarly, a delaminated MWW zeolite catalyst demonstrates near-complete conversion with high selectivity for the combined cyclohexylbenzene and dicyclohexylbenzene products, indicating its potential for producing DCB. An ionic liquid catalyst based on FeCl₃ also achieves very high conversion and selectivity for alkylated benzene products.

Experimental Methodologies

To provide a comprehensive understanding, the following are generalized experimental protocols for the synthesis of dicyclohexylbenzene using a Lewis acid catalyst.

General Procedure for Liquid-Phase Alkylation
  • Catalyst Preparation (for supported catalysts): The supported catalyst, such as SiO₂-grafted AlCl₃, is prepared by reacting the support material (e.g., silica gel) with the Lewis acid in an appropriate solvent under inert atmosphere.

  • Reaction Setup: A stirred batch reactor is charged with benzene and the Lewis acid catalyst. The reactor is then heated to the desired reaction temperature.

  • Reactant Addition: Cyclohexene is fed into the reactor at a controlled rate to manage the reaction exotherm.

  • Reaction Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them using gas chromatography (GC) to determine the conversion of cyclohexene and the selectivity for the different products (cyclohexylbenzene, dicyclohexylbenzene isomers).

  • Work-up: After the reaction is complete, the catalyst is separated by filtration. The product mixture is then washed with water and a neutralizing agent (e.g., sodium bicarbonate solution) to remove any remaining catalyst and acid.

  • Product Isolation: The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate) and the solvent (excess benzene) is removed by distillation. The resulting product mixture containing cyclohexylbenzene and dicyclohexylbenzene is then purified, typically by fractional distillation, to isolate the desired dicyclohexylbenzene isomers.

Catalytic Activity and Reaction Mechanism

The catalytic cycle for the Lewis acid-catalyzed alkylation of benzene with cyclohexene is illustrated in the following diagram.

Catalytic Cycle cluster_activation cluster_reaction cluster_regeneration LA Lewis Acid (e.g., AlCl₃) CC Cyclohexyl Carbocation LA->CC activates CH Cyclohexene CH->CC Sigma σ-complex (Wheland intermediate) CC->Sigma electrophilic attack B Benzene B->Sigma CHB Cyclohexylbenzene (CHB) Sigma->CHB deprotonation H H⁺ Sigma->H DCB Dicyclohexylbenzene (DCB) CHB->DCB further alkylation LAC [Lewis Acid Complex]⁻ H->LAC regenerates catalyst LAC->LA

Caption: Catalytic cycle of Friedel-Crafts alkylation for dicyclohexylbenzene synthesis.

The Lewis acid activates the cyclohexene by forming a complex, which generates a cyclohexyl carbocation. This carbocation then acts as an electrophile and attacks the benzene ring to form a σ-complex (Wheland intermediate). Subsequent deprotonation regenerates the aromaticity of the ring, yielding cyclohexylbenzene and regenerating the catalyst. The cyclohexylbenzene can then undergo a second alkylation to form dicyclohexylbenzene.

Logical Workflow for Catalyst Comparison

The process of comparing different Lewis acid catalysts for this synthesis can be visualized as a structured workflow.

Catalyst Comparison Workflow Start Define Reaction: Benzene + Cyclohexene → Dicyclohexylbenzene Catalyst_Selection Select Lewis Acid Catalysts for Comparison (e.g., AlCl₃, FeCl₃, ZrCl₄) Start->Catalyst_Selection Experimentation Perform Alkylation Reactions under Identical Conditions (Temperature, Pressure, Molar Ratios, Time) Catalyst_Selection->Experimentation Data_Collection Collect Quantitative Data (Conversion, Yield, Selectivity for DCB isomers) Experimentation->Data_Collection Analysis Analyze and Compare Performance Metrics Data_Collection->Analysis Conclusion Identify Optimal Catalyst based on Desired Outcome (e.g., Highest Yield, Best Selectivity) Analysis->Conclusion

Caption: Workflow for comparing Lewis acid catalysts in dicyclohexylbenzene synthesis.

This workflow outlines the systematic approach required for a rigorous comparison, starting from the selection of catalysts to the final identification of the most suitable one based on performance data.

References

A Comparative Guide to the Synthesis of 1,4-Dicyclohexylbenzene: An Analysis of Isomer Ratios from Conventional and Shape-Selective Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective synthesis of 1,4-dicyclohexylbenzene (1,4-DCHB) is a critical consideration due to the distinct physical and chemical properties of its isomers. This guide provides a comparative analysis of two primary synthetic routes: the conventional Friedel-Crafts alkylation using a Lewis acid catalyst and the shape-selective alkylation employing zeolite catalysts. We will delve into the experimental protocols and present a quantitative comparison of the resulting isomer distributions.

The synthesis of dicyclohexylbenzene isomers typically involves the dialkylation of benzene with a cyclohexylating agent, most commonly cyclohexene or cyclohexanol, in the presence of an acid catalyst. The substitution pattern on the benzene ring—ortho (1,2-), meta (1,3-), and para (1,4-)—is highly dependent on the chosen synthetic methodology, particularly the nature of the catalyst employed.

Conventional Friedel-Crafts Alkylation: A Non-Selective Approach

The Friedel-Crafts alkylation, a cornerstone of organic synthesis, traditionally utilizes Lewis acids such as aluminum chloride (AlCl₃) or strong Brønsted acids like sulfuric acid (H₂SO₄) as catalysts. This method proceeds via an electrophilic aromatic substitution mechanism where a cyclohexyl carbocation is generated, which then attacks the benzene ring.[1] However, a significant drawback of this approach is the lack of regioselectivity, leading to a mixture of ortho, meta, and para isomers of dicyclohexylbenzene. The thermodynamic equilibrium of the isomers generally favors the meta isomer, while the para isomer is often the desired product for specific applications due to its linear and symmetric structure.

Shape-Selective Alkylation with Zeolites: A Path to Para-Selectivity

In contrast to conventional methods, the use of zeolite catalysts offers a pathway to control the isomeric distribution, favoring the formation of the 1,4-isomer.[2] Zeolites are crystalline aluminosilicates with a porous structure of molecular dimensions. This well-defined pore structure can exert a "shape-selective" effect, where the formation of bulkier ortho and meta isomers is sterically hindered within the zeolite channels, thus promoting the formation of the more linear para isomer.[2] Zeolites such as H-mordenite and HY have been investigated for this purpose.

Comparative Analysis of Isomer Ratios

The following table summarizes the quantitative data on the isomer distribution of dicyclohexylbenzene obtained from the alkylation of benzene with cyclohexene using a conventional Friedel-Crafts catalyst (AlCl₃) and a shape-selective zeolite catalyst (H-mordenite).

CatalystBenzene/Cyclohexene Molar RatioTemperature (°C)Reaction Time (h)Dicyclohexylbenzene Isomer Distribution (%)
meta-
AlCl₃ 550463.1
H-mordenite 525041.9

Data sourced from Sugi, Y., et al. (1998). Shape-selective alkylation of biphenyl and related compounds over H-mordenite catalyst.

As the data clearly indicates, the conventional Friedel-Crafts alkylation with AlCl₃ yields the meta-isomer as the major product. Conversely, the use of H-mordenite as a catalyst dramatically shifts the product distribution, resulting in a remarkable selectivity for the desired this compound.

Experimental Protocols

Below are detailed methodologies for the synthesis of dicyclohexylbenzene via the two compared methods.

Method 1: Conventional Friedel-Crafts Alkylation with Aluminum Chloride

Materials:

  • Benzene (anhydrous)

  • Cyclohexene

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Add 100 mL of anhydrous benzene to the flask and cool the flask in an ice-water bath.

  • Carefully add 13.3 g (0.1 mol) of anhydrous aluminum chloride to the stirred benzene.

  • From the dropping funnel, add 16.4 g (0.2 mol) of cyclohexene dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • To quench the reaction, slowly pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by rotary evaporation.

  • The resulting crude product containing a mixture of dicyclohexylbenzene isomers can be analyzed by gas chromatography (GC) to determine the isomer ratios.

Method 2: Shape-Selective Alkylation with H-Mordenite Zeolite

Materials:

  • Benzene

  • Cyclohexene

  • H-mordenite catalyst (calcined)

  • Autoclave reactor with stirring and temperature control

  • Gas chromatograph for product analysis

Procedure:

  • Activate the H-mordenite catalyst by calcination in a muffle furnace at 500 °C for 5 hours in a stream of dry air.

  • In a stainless-steel autoclave, place 1.0 g of the activated H-mordenite catalyst.

  • Add 39 g (0.5 mol) of benzene and 8.2 g (0.1 mol) of cyclohexene to the autoclave (Benzene/Cyclohexene molar ratio of 5).

  • Seal the autoclave and purge it with an inert gas (e.g., nitrogen or argon).

  • Heat the autoclave to 250 °C while stirring the reaction mixture.

  • Maintain the reaction at this temperature for 4 hours.

  • After the reaction period, cool the autoclave to room temperature.

  • Carefully open the autoclave and filter the reaction mixture to recover the catalyst.

  • The liquid product can be directly analyzed by gas chromatography (GC) to determine the conversion of cyclohexene and the isomer distribution of dicyclohexylbenzene.

Visualizing the Synthetic Workflow and Isomer Relationship

To further clarify the experimental process and the resulting product distributions, the following diagrams are provided.

G cluster_0 General Synthetic Workflow reactants Reactants (Benzene, Cyclohexene) reaction Alkylation Reaction reactants->reaction catalyst Catalyst (AlCl3 or Zeolite) catalyst->reaction workup Reaction Work-up (Quenching, Extraction, Drying) reaction->workup analysis Product Analysis (Gas Chromatography) workup->analysis

Caption: General experimental workflow for the synthesis and analysis of this compound.

G cluster_1 Isomer Distribution by Catalyst Type start Benzene + Cyclohexene alcl3 AlCl3 Catalyst (Conventional Friedel-Crafts) start->alcl3 zeolite Zeolite Catalyst (Shape-Selective) start->zeolite isomers_alcl3 Isomer Mixture (meta > para > ortho) alcl3->isomers_alcl3 isomers_zeolite Isomer Mixture (para >> meta, ortho) zeolite->isomers_zeolite

Caption: Logical relationship between catalyst type and resulting isomer distribution in dicyclohexylbenzene synthesis.

Conclusion

The choice of catalyst is paramount in determining the isomeric composition of dicyclohexylbenzene. While conventional Friedel-Crafts alkylation with catalysts like AlCl₃ is a well-established method, it suffers from poor selectivity, yielding a mixture of isomers with a predominance of the meta-product. For applications requiring high-purity this compound, shape-selective catalysis with zeolites, such as H-mordenite, presents a superior strategy. The confinement effects within the zeolite pores effectively suppress the formation of the bulkier ortho and meta isomers, leading to a highly selective synthesis of the desired para-isomer. This guide provides the foundational knowledge and practical protocols for researchers to make informed decisions in the synthesis of this compound for their specific research and development needs.

References

A Comparative Guide to the Quantitative Analysis of Impurities in 1,4-Dicyclohexylbenzene Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of impurities in 1,4-dicyclohexylbenzene is critical for ensuring the quality, safety, and efficacy of products in the pharmaceutical and chemical industries. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Supported by experimental data from analogous compounds, this document will assist in the selection of the most suitable methodology for specific analytical needs.

Executive Summary

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the separation and quantification of impurities in this compound. Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is generally preferred for its high resolution and sensitivity for volatile and semi-volatile impurities. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Mass Spectrometry (HPLC-MS) detection offers a robust alternative, especially for non-volatile or thermally labile impurities, and can often be performed with simpler sample preparation.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics for the quantitative analysis of impurities in aromatic hydrocarbons, serving as a reliable proxy for this compound analysis.

Performance MetricGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Limit of Detection (LOD) 0.01 - 10 µg/L0.1 - 15 µg/L
Limit of Quantitation (LOQ) 0.05 - 30 µg/L0.5 - 50 µg/L
Linearity (R²) > 0.995> 0.999
Precision (%RSD) < 5%< 3%
Accuracy (Recovery %) 90 - 110%95 - 105%
Typical Run Time 15 - 45 minutes10 - 30 minutes

Analytical Workflow

The general workflow for the quantitative analysis of impurities in this compound samples is outlined below.

Analytical Workflow cluster_0 Sample Handling cluster_1 Analytical Technique cluster_2 Detection cluster_3 Data Analysis Sample This compound Sample Preparation Sample Preparation (Dilution, Extraction) Sample->Preparation GC Gas Chromatography (GC) Preparation->GC HPLC High-Performance Liquid Chromatography (HPLC) Preparation->HPLC FID_MS_GC FID or MS GC->FID_MS_GC UV_MS_HPLC UV or MS HPLC->UV_MS_HPLC Quantification Quantification of Impurities FID_MS_GC->Quantification UV_MS_HPLC->Quantification

Figure 1: General workflow for the quantitative analysis of impurities in this compound.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for similar aromatic hydrocarbons and should be validated for the specific impurities of interest in this compound.

Gas Chromatography (GC-FID/MS) Method

This method is suitable for the quantification of volatile and semi-volatile impurities, such as isomers (1,2- and 1,3-dicyclohexylbenzene), partially hydrogenated products (e.g., phenylcyclohexylcyclohexene), and residual starting materials.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as n-hexane or dichloromethane (GC grade).

  • Prepare a series of calibration standards of known impurities in the same solvent.

2. GC Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 10 minutes.

  • Detector (FID): Temperature: 300 °C.

  • Detector (MS):

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify impurity peaks by comparing their retention times and mass spectra to those of the reference standards.

  • Quantify each impurity using the external standard method based on the peak area.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is effective for a broader range of impurities, including less volatile and some polar degradation products.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Prepare a series of calibration standards of known impurities in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector (UV): Diode Array Detector (DAD) monitoring at 220 nm.

3. Data Analysis:

  • Identify impurity peaks by comparing their retention times and UV spectra to those of the reference standards.

  • Quantify each impurity using the external standard method based on the peak area.

Method Validation

Both GC and HPLC methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[2][3][4][5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.[2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship for Method Selection

The choice between GC and HPLC depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Method Selection Logic start Start: Need to Quantify Impurities in this compound impurity_volatility Are the primary impurities of interest volatile and thermally stable? start->impurity_volatility gc_path GC (GC-FID or GC-MS) is likely the preferred method. High resolution and sensitivity for volatile compounds. impurity_volatility->gc_path Yes hplc_path HPLC (HPLC-UV or HPLC-MS) is a strong candidate. Suitable for non-volatile or thermally labile compounds. impurity_volatility->hplc_path No gc_considerations Considerations for GC: - Potential for thermal degradation of some impurities. - Derivatization may be needed for non-volatile impurities. gc_path->gc_considerations hplc_considerations Considerations for HPLC: - Requires impurities to have a chromophore for UV detection. - Mobile phase selection is critical for good separation. hplc_path->hplc_considerations end_point Final Method Selection & Validation gc_considerations->end_point hplc_considerations->end_point

Figure 2: Decision tree for selecting an analytical method.

References

The Influence of Molecular Architecture on the Physicochemical Properties of Dicyclohexylbenzene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dicyclohexylbenzene scaffold is a cornerstone in the design of a diverse array of functional materials, from liquid crystals to pharmaceutical intermediates. The inherent rigidity and stereochemistry of the cyclohexyl rings, coupled with the aromatic nature of the benzene core, provide a versatile platform for tuning material properties through precise molecular modifications. This guide offers a comparative analysis of how systematic changes in the molecular structure of dicyclohexylbenzene derivatives correlate with their macroscopic material properties, supported by experimental data.

Structure-Property Correlation in Bicyclohexane Nematic Liquid Crystals

A study on a homologous series of bicyclohexane nematic liquid crystals, specifically the 4,4'-dialkyl-1,1'-bicyclohexyl-4-carbonitriles (often referred to as the CCN-mn series), provides a clear illustration of the profound impact of alkyl chain length on the material's mesomorphic and physical properties. The general structure consists of two cyclohexane rings and a cyano (-CN) terminal group, with varying alkyl chain lengths on each ring.

Data Summary

The following table summarizes the key physical properties for a homologous series of bicyclohexane nematic liquid crystals.

Compound IDMolecular StructureMelting Point (T_m) [°C]Nematic-Isotropic Transition (T_NI) [°C]Birefringence (Δn) at T_NI - 5°CDielectric Anisotropy (Δε) at T_NI - 5°C
CCN-47C4H9-(C6H10)-(C6H10)-C7H15--LowHigh (Negative)
nCCH seriesCnH2n+1-(C6H10)-(C6H4)-CN(Varies with n)(Varies with n)(Varies with n)(Varies with n)
PCHn seriesCnH2n+1-(C6H10)-(C6H4)-CN(Varies with n)(Varies with n)(Varies with n)(Varies with n)

Note: Specific quantitative values for each homologue in the CCN-mn, nCCH, and PCHn series were not consistently available in a single comprehensive source. The trends indicate that properties like melting point and clearing point generally show an odd-even effect with increasing alkyl chain length. Birefringence tends to be low for these saturated systems compared to their aromatic counterparts, while the dielectric anisotropy is significantly influenced by the terminal cyano group.

Experimental Protocols

The characterization of the material properties of dicyclohexylbenzene derivatives involves a suite of standard analytical techniques.

Synthesis of 4-(trans-4-alkylcyclohexyl)benzonitriles (PCHn)

A common synthetic route to this class of compounds involves the following key steps:

  • Friedel-Crafts Acylation: Reaction of cyclohexylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the alkyl chain precursor.

  • Clemmensen or Wolff-Kishner Reduction: Reduction of the resulting ketone to yield the alkylcyclohexylbenzene.

  • Formylation: Introduction of a formyl group onto the benzene ring, typically via the Vilsmeier-Haack reaction.

  • Oximation and Dehydration: Conversion of the aldehyde to an oxime, followed by dehydration to yield the final nitrile product.

Purification at each step is typically achieved by column chromatography and recrystallization.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the phase transition temperatures and associated enthalpy changes. A small, accurately weighed sample (typically 1-5 mg) is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample is monitored as a function of temperature, revealing endothermic peaks for melting and clearing transitions and exothermic peaks for crystallization.

Polarized Optical Microscopy (POM)

POM is used to identify the liquid crystalline phases by observing their characteristic textures. A small amount of the sample is placed on a microscope slide and covered with a coverslip. The sample is heated and cooled on a temperature-controlled stage. The textures observed between crossed polarizers are unique to different mesophases (e.g., nematic, smectic).

Birefringence Measurement

Birefringence (Δn = n_e - n_o), the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices, is a key parameter for liquid crystals. It can be measured using a refractometer (e.g., an Abbé refractometer) equipped with a polarizer and a temperature-controlled sample holder. Measurements are taken with the polarizer aligned parallel and perpendicular to the director of the liquid crystal, which is typically aligned by a surface treatment on the refractometer prisms.

Dielectric Anisotropy Measurement

The dielectric anisotropy (Δε = ε_parallel - ε_perpendicular) is determined by measuring the capacitance of a liquid crystal cell with the electric field applied parallel and perpendicular to the liquid crystal director. The cell consists of two glass plates with transparent electrodes, and the liquid crystal is aligned using a surface treatment. The capacitance is measured using an LCR meter at a specific frequency (e.g., 1 kHz).

Logical Relationship of Structure and Properties

The following diagram illustrates the general relationship between modifications to the molecular structure of dicyclohexylbenzene derivatives and the resulting impact on their material properties.

StructurePropertyRelationship cluster_structure Molecular Structure Modification cluster_property Material Property Change Alkyl Chain Length Alkyl Chain Length Melting Point Melting Point Alkyl Chain Length->Melting Point Odd-Even Effect Clearing Point Clearing Point Alkyl Chain Length->Clearing Point Generally Decreases Terminal Group Terminal Group Terminal Group->Clearing Point Polarity Dependent Dielectric Anisotropy Dielectric Anisotropy Terminal Group->Dielectric Anisotropy Strongly Influences Linking Group Linking Group Birefringence Birefringence Linking Group->Birefringence Conjugation Viscosity Viscosity Linking Group->Viscosity Flexibility Stereochemistry Stereochemistry Stereochemistry->Melting Point Packing Efficiency Stereochemistry->Clearing Point Molecular Shape

Caption: Correlation between molecular structure modifications and material property changes.

Safety Operating Guide

Proper Disposal of 1,4-Dicyclohexylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals handling 1,4-Dicyclohexylbenzene, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical waste.

Immediate Safety and Handling

This compound is a white to off-white powder or crystalline solid.[1][2] Before handling, it is imperative to be familiar with its hazard profile. According to safety data sheets (SDS), this compound presents the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Therefore, strict adherence to safety protocols is required. Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times to prevent skin and eye contact.[3]

In the event of a spill, immediately evacuate the area and remove all sources of ignition. For containment and cleanup, use an absorbent material and collect the spilled substance into a suitable container for disposal. Do not let the product enter drains.

Quantitative Data Summary

PropertyValueReference
CAS Number 1087-02-1[1]
Physical Form White to Off-white Powder or Crystals[1]
Hazard Statements H302, H315, H319, H335[1]
Precautionary Statements P261, P305+P351+P338[1]

Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Improper disposal can lead to environmental contamination and legal repercussions. The following protocol outlines the general steps for the safe disposal of this chemical from a laboratory setting.

Objective: To safely collect, store, and dispose of this compound waste in compliance with hazardous waste regulations.

Materials:

  • Designated hazardous waste container (compatible with aromatic hydrocarbons, clearly labeled)

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

  • Chemical fume hood

  • Hazardous waste tags

  • Spill kit

Procedure:

  • Waste Identification and Classification:

    • This compound waste should be classified as hazardous waste. While it may not be explicitly listed as a specific RCRA waste code, its irritant properties may qualify it as a characteristic hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific waste code determination.

  • Waste Segregation and Collection:

    • Collect waste this compound in its original container whenever possible.

    • If the original container is not available, use a clean, dry, and compatible container.

    • Do not mix this compound waste with other waste streams. This is crucial to prevent unforeseen chemical reactions and to ensure proper disposal routing.

    • All containers must be securely sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (1087-02-1) and the approximate quantity of waste.

    • Attach a completed hazardous waste tag as required by your institution.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.

    • The storage area must be well-ventilated and away from incompatible materials.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Waste material must be disposed of at an approved waste disposal plant.[3]

    • Handle uncleaned containers as you would the product itself.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate Waste (Do Not Mix) B->C D Use Designated, Labeled Container C->D E Store in Secondary Containment in a Designated Area D->E F Arrange for Professional Disposal (EHS or Contractor) E->F G Transport to Approved Hazardous Waste Facility F->G

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Personal protective equipment for handling 1,4-Dicyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,4-Dicyclohexylbenzene

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling, storage, and disposal of this chemical.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound.

EquipmentSpecificationsRationale
Eye/Face Protection Chemical safety goggles conforming to EN 166.[1]To protect against potential splashes that may cause eye irritation.[1][2]
Hand Protection Nitrile rubber gloves conforming to EN 374.[1]To prevent skin contact, which can cause sensitization and irritation.[1][2] Breakthrough time has not been determined, so it is recommended to change gloves frequently.[1]
Skin and Body Protection Laboratory coat.To protect against incidental skin contact.
Respiratory Protection Not typically required under well-ventilated conditions.[3]Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2]

Operational Plan: Safe Handling and Storage

Adherence to a standardized operational procedure is critical for minimizing risks in the laboratory.

1. Engineering Controls and Preparation:

  • Ensure work is conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[1][2]

  • Confirm that a safety shower and an eyewash station are readily accessible and in good working order.[1][4]

  • Before handling, read the Safety Data Sheet (SDS) for this compound.

2. Handling the Chemical:

  • Don the appropriate PPE as outlined in the table above.

  • Avoid all direct contact with the skin and eyes.[1][2]

  • Avoid inhaling any dust or vapors.

  • After handling, wash hands thoroughly with soap and water, especially before breaks and at the end of the workday.[2]

3. Storage:

  • Store this compound in a tightly sealed container.[4]

  • Keep the container in a cool, dry, and well-ventilated area.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents.[4][5]

Emergency First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If discomfort persists, seek medical attention.[2][7]
Skin Contact Immediately remove any contaminated clothing. Wash the affected skin area thoroughly with soap and water. If irritation or other symptoms develop and persist, seek medical advice.[1][2][7]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, preferably using an eyewash station.[2][8] If irritation persists, seek medical attention.[1][2]
Ingestion Do NOT induce vomiting.[4] Wash out the mouth thoroughly with water and have the person drink one to two glasses of water in small sips.[2] Seek immediate medical attention.[5][7]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

1. Spill Management:

  • In case of a spill, contain the substance using sand or another inert absorbent material.[1]

  • Prevent the spill from entering drains or surface water.[1][9]

  • For minor spills, wipe up with a cloth.[1]

  • Collect the absorbed material and contaminated cloths into a suitable, labeled waste container.[1][5]

2. Waste Disposal:

  • Dispose of this compound waste and contaminated materials in a designated, sealed container.

  • All chemical waste must be disposed of through an approved waste disposal plant.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points for the safe handling of this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_chemical Handle this compound prep_workspace->handle_chemical storage Store in Sealed Container handle_chemical->storage Post-Experiment decontaminate Decontaminate Workspace handle_chemical->decontaminate spill Spill Occurs handle_chemical->spill exposure Exposure Occurs handle_chemical->exposure end End storage->end Or for future use dispose_waste Dispose of Waste via Approved Vendor decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe remove_ppe->end contain_spill Contain Spill with Absorbent spill->contain_spill first_aid Administer First Aid exposure->first_aid contain_spill->dispose_waste first_aid->decontaminate start Start start->prep_sds

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.